Sulfo-NHS-LC-Biotin
Description
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Properties
IUPAC Name |
1-[6-[5-[(3aS,4R,6aS)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]hexanoyloxy]-2,5-dioxopyrrolidine-3-sulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30N4O9S2/c25-15(7-4-3-6-13-18-12(11-34-13)22-20(29)23-18)21-9-5-1-2-8-17(27)33-24-16(26)10-14(19(24)28)35(30,31)32/h12-14,18H,1-11H2,(H,21,25)(H2,22,23,29)(H,30,31,32)/t12-,13-,14?,18+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQZHJQWIISKTJN-QUBZPPHQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)N(C1=O)OC(=O)CCCCCNC(=O)CCCCC2C3C(CS2)NC(=O)N3)S(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]2[C@@H]([C@H](S1)CCCCC(=O)NCCCCCC(=O)ON3C(=O)CC(C3=O)S(=O)(=O)O)NC(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30N4O9S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00911405 | |
| Record name | N-{6-[(2,5-Dioxo-3-sulfopyrrolidin-1-yl)oxy]-6-oxohexyl}-5-(2-hydroxy-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazol-6-yl)pentanimidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00911405 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
534.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
109940-19-4 | |
| Record name | Sulfosuccinimidyl 6-(biotinamido)hexanoate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0109940194 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-{6-[(2,5-Dioxo-3-sulfopyrrolidin-1-yl)oxy]-6-oxohexyl}-5-(2-hydroxy-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazol-6-yl)pentanimidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00911405 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Comprehensive Technical Guide to Sulfo-NHS-LC-Biotin for Researchers
An In-depth Exploration of its Properties, Applications, and Experimental Protocols
Introduction
Sulfo-NHS-LC-Biotin (Sulfosuccinimidyl-6-(biotinamido)hexanoate) is a vital reagent in modern molecular biology and proteomics research.[1][2] Its unique chemical properties make it an invaluable tool for the specific labeling and subsequent detection or purification of proteins and other biomolecules. This guide provides a detailed overview of this compound, its mechanism of action, primary applications, and comprehensive experimental protocols tailored for researchers, scientists, and drug development professionals.
Core Properties and Mechanism of Action
This compound is an amine-reactive biotinylation reagent characterized by a long-chain spacer arm and the inclusion of a sulfonate group.[3][4] This sulfonate group imparts water solubility, a key feature that allows for biotinylation reactions to be conducted in aqueous environments without the need for organic solvents like DMSO or DMF.[1][2][3]
The molecule consists of three key components:
-
A biotin (B1667282) moiety: This vitamin (B7) exhibits an exceptionally high and specific affinity for avidin (B1170675) and streptavidin proteins, forming the basis for subsequent detection or purification steps.[1][2]
-
A long-chain (LC) spacer arm: The 6-atom hexanoic acid spacer arm, with a length of 22.4 angstroms, provides steric hindrance reduction.[3][4] This extended linker enhances the accessibility of the biotin moiety to the binding sites of avidin or streptavidin, which can be crucial when working with large protein complexes.[4]
-
A Sulfo-N-hydroxysuccinimide (Sulfo-NHS) ester: This functional group is highly reactive towards primary amines (-NH2), such as the side chain of lysine (B10760008) residues and the N-terminus of polypeptides.[1][2][5] The reaction, which is most efficient at a pH range of 7-9, results in the formation of a stable and irreversible amide bond.[2][6]
A significant advantage of the sulfonate group is that it renders the molecule membrane-impermeable.[1][3][7] This property is exploited in cell biology to specifically label proteins on the exterior of the plasma membrane, as the reagent cannot cross into the cytoplasm of intact cells.[1][8]
Primary Research Applications
The principal application of this compound is the covalent attachment of a biotin tag to proteins and other biomolecules containing primary amines. This biotinylation enables a wide range of downstream applications, including:
-
Protein Purification: Biotinylated proteins can be efficiently isolated from complex mixtures using affinity chromatography with immobilized avidin or streptavidin.
-
Immunoassays: The high-affinity interaction between biotin and streptavidin is leveraged in techniques like ELISA, Western blotting, and immunohistochemistry for sensitive detection of target molecules.[2]
-
Cell Surface Protein Labeling: Due to its membrane impermeability, this compound is a preferred reagent for labeling and subsequently identifying or tracking cell surface proteins.[1][2][3][7] This is instrumental in studying receptor trafficking, protein localization, and the composition of the cell surface proteome.
-
Drug Delivery: Research has explored the use of biotinylation to anchor therapeutic agents to the vascular endothelium.[9]
Quantitative Data Summary
The efficiency of biotinylation can be controlled by adjusting the molar ratio of this compound to the target protein. The following tables summarize key quantitative data for experimental design.
Table 1: Recommended Molar Excess of this compound for Antibody Biotinylation
| Molar Excess of Biotin Reagent | Protein Concentration & Volume | Resulting Biotin Incorporation (Biotins per Antibody) |
| 20-fold | 1-10 mg in 0.5-2 mL | 4-6 |
| 50-fold | 50-200 µg in 200-700 µL | 1-3 |
Data compiled from multiple sources.[2][10][11]
Table 2: Chemical and Physical Properties of this compound
| Property | Value |
| Molecular Weight | 556.59 g/mol [12] |
| Spacer Arm Length | 22.4 Å[4][12] |
| Purity | >90% |
| Solubility | Soluble in water up to 25 mM |
| Reactive Towards | Primary amines (-NH2)[3] |
| Optimal Reaction pH | 7.0 - 9.0[2][13] |
Experimental Protocols
Protocol 1: Biotinylation of Proteins in Solution
This protocol provides a general procedure for the biotinylation of antibodies or other proteins in an aqueous solution.
Materials:
-
This compound
-
Protein solution (1-10 mg/mL) in an amine-free buffer (e.g., PBS, pH 7.2-8.0)
-
Ultrapure water
-
Desalting columns or dialysis equipment
-
Reaction tubes
Procedure:
-
Preparation of Protein Sample: Ensure the protein sample is in an amine-free buffer such as Phosphate-Buffered Saline (PBS). If the buffer contains primary amines (e.g., Tris or glycine), the protein must be buffer-exchanged into an appropriate buffer before proceeding.[1][8]
-
Equilibration of Reagent: Remove the vial of this compound from -20°C storage and allow it to equilibrate to room temperature before opening to prevent moisture condensation.[1][2]
-
Preparation of Biotin Reagent Solution: Immediately before use, prepare a 10 mM solution of this compound by dissolving it in ultrapure water. For example, add 360 µL of water to 2.0 mg of the reagent.[2][10] The NHS-ester is susceptible to hydrolysis, so stock solutions should not be prepared for storage.[1]
-
Calculation of Reagent Volume: Determine the volume of the 10 mM biotin reagent solution needed to achieve the desired molar excess. A common starting point is a 20-fold molar excess.[2][10]
-
Biotinylation Reaction: Add the calculated volume of the 10 mM this compound solution to the protein solution.
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice.[10][14] Incubation at 4°C may be preferred to minimize potential protein degradation.
-
Removal of Excess Biotin: After incubation, remove non-reacted and hydrolyzed biotin reagent using a desalting column or by dialysis against PBS.[1][14]
-
Storage: Store the biotinylated protein under conditions appropriate for the specific protein.
Protocol 2: Cell Surface Protein Biotinylation
This protocol is designed for the specific labeling of proteins on the surface of intact cells.[1][2]
Materials:
-
This compound
-
Cells in suspension or adherent cells in culture plates
-
Ice-cold PBS, pH 8.0
-
Quenching buffer: PBS containing 100 mM glycine
-
Reaction tubes or culture plates
Procedure:
-
Cell Preparation: Wash the cells three times with ice-cold PBS (pH 8.0) to remove any amine-containing culture media and proteins.[1][15] For cells in suspension, gently centrifuge between washes.
-
Cell Resuspension: Resuspend the washed cells in ice-cold PBS (pH 8.0) at a concentration of approximately 25 x 10^6 cells/mL.[1][15] Using a concentrated cell suspension is more efficient.[1][2]
-
Preparation and Addition of Biotin Reagent: Immediately before use, dissolve this compound in PBS (pH 8.0) to a final concentration of 0.5-1.0 mg/mL.[3] Add this solution to the cell suspension. A final biotin reagent concentration of 2-5 mM is generally effective.[1][2]
-
Biotinylation Reaction: Incubate the reaction mixture for 30 minutes at room temperature.[1][2][15] To reduce the active internalization of the biotin reagent, the incubation can be performed at 4°C.[1][2][7]
-
Quenching the Reaction: After incubation, quench the reaction and remove excess biotin reagent by washing the cells three times with the quenching buffer (PBS + 100 mM glycine).[1][15]
-
Final Washes: Wash the cells twice more with ice-cold PBS to remove any residual glycine.
-
Downstream Processing: The biotinylated cells are now ready for lysis and subsequent analysis, such as affinity purification of labeled proteins followed by Western blotting or mass spectrometry.
Visualizations
Caption: Chemical reaction of this compound with a primary amine on a protein.
References
- 1. store.sangon.com [store.sangon.com]
- 2. tools.thermofisher.com [tools.thermofisher.com]
- 3. apexbt.com [apexbt.com]
- 4. This compound | CAS:127062-22-0 | Amine-reactive biotinylation agent | High Purity | Manufacturer BioCrick [biocrick.com]
- 5. researchgate.net [researchgate.net]
- 6. assets.fishersci.com [assets.fishersci.com]
- 7. Surface protein biotinylation [protocols.io]
- 8. EZ-Link™ this compound, 100 mg - FAQs [thermofisher.com]
- 9. Application of biotinylated reagents NHS-LC biotin and sulfo-NHS-LC biotin in a new intravascular drug delivery method [en.highfine.com]
- 10. assets.fishersci.com [assets.fishersci.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. apexbt.com [apexbt.com]
- 13. This compound | Biochemicals and Molecular Biology | Tocris Bioscience [tocris.com]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. researchgate.net [researchgate.net]
An In-depth Technical Guide to Protein Labeling with Sulfo-NHS-LC-Biotin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the mechanism, protocols, and critical parameters for protein labeling using Sulfo-NHS-LC-Biotin. This reagent is a cornerstone in bioconjugation, enabling the efficient attachment of biotin (B1667282) to proteins for subsequent detection, purification, and interaction studies.
Core Mechanism of Action
This compound (Sulfosuccinimidyl-6-(biotinamido)hexanoate) is an amine-reactive biotinylation reagent renowned for its efficiency and specificity.[1][2] Its mechanism is centered on the N-hydroxysulfosuccinimide (Sulfo-NHS) ester, a highly reactive group that targets primary amines (-NH₂) on proteins and other biomolecules.[3][4][5][6]
The reaction is a nucleophilic acyl substitution. The deprotonated primary amine, acting as a nucleophile, attacks the carbonyl carbon of the Sulfo-NHS ester.[7] This leads to the formation of a stable, covalent amide bond between the biotin molecule and the protein.[1][3][8] The Sulfo-NHS moiety is released as a byproduct, which is later removed during purification steps.[5][8]
Primary amines are readily available on proteins at two key locations:
-
The epsilon (ε)-amino group in the side chain of lysine (B10760008) (K) residues.[1][3][8]
The reaction is most efficient in a pH range of 7 to 9.[1][4][6][9] This alkaline condition is necessary to ensure that the target primary amines are in their deprotonated, nucleophilic state.[7][10]
A key feature of this compound is its water solubility, conferred by the negatively charged sulfonate group (-SO₃⁻) on the NHS ring.[1][9][11] This property allows the reaction to be performed in aqueous buffers without organic solvents like DMSO or DMF.[1][5][6] Crucially, this charge also renders the molecule membrane-impermeable, making it an ideal tool for specifically labeling proteins on the outer surface of intact cells.[1][2][11][12]
The "LC" or "Long Chain" designation refers to the 22.4 Å spacer arm that separates the biotin and the Sulfo-NHS ester.[2][13] This extended spacer helps to minimize steric hindrance, ensuring that the conjugated biotin remains accessible for high-affinity binding to avidin (B1170675) or streptavidin proteins.[2]
Quantitative Data Summary for Biotinylation Reactions
The efficiency of biotinylation is influenced by several factors. The following table summarizes key quantitative parameters derived from established protocols to guide experimental design.
| Parameter | Recommended Value / Range | Notes | Source(s) |
| Reaction pH | 7.0 - 9.0 | Higher pH increases reaction speed but also hydrolysis rate. pH 7.2-8.0 is common. | [1][4][6][9] |
| Molar Excess of Biotin | 10-50 fold | For concentrated protein (1-10 mg/mL), a 10-20 fold excess is often sufficient. Dilute solutions (<2 mg/mL) may require >20 fold excess. | [4][6][14] |
| Incubation Time | 30 - 60 minutes at Room Temp. | The reaction can proceed for 2 hours or longer at 4°C to slow hydrolysis or reduce cell internalization. | [4][5][13][14] |
| Incubation Temperature | Room Temperature or 4°C / On Ice | 4°C is often used for cell surface labeling to minimize endocytosis of the reagent. | [4][12][14][15] |
| Protein Concentration | 1 - 10 mg/mL | Higher protein concentrations are generally more efficient. | [14][15] |
| Biotin Incorporation | 1 - 6 biotin molecules per antibody | A 50-fold molar excess on 50-200 µg antibody yields 1-4 biotins/molecule. A 20-fold excess on 1-10 mg antibody yields 4-6 biotins/molecule. | [1][4][6] |
| Quenching Agent | 50 - 100 mM Glycine (B1666218), Tris, or Lysine | Quenches excess, unreacted this compound by competing for the reactive ester. | [1][12] |
Experimental Protocols
Detailed methodologies are crucial for reproducible results. Below are two standard protocols for common biotinylation applications.
This protocol is suitable for labeling antibodies or other purified proteins in an amine-free buffer.
-
Buffer Preparation : Ensure the protein is in an amine-free buffer, such as Phosphate-Buffered Saline (PBS), at a pH between 7.2 and 8.0. Buffers containing primary amines like Tris or glycine are incompatible as they will compete with the protein for reaction with the biotin reagent.[4][5][13] If necessary, exchange the buffer using dialysis or a desalting column.[5]
-
Protein Solution Preparation : Prepare the protein solution at a concentration of 1-10 mg/mL.[14]
-
Reagent Preparation : Immediately before use, allow the vial of this compound to equilibrate to room temperature to prevent moisture condensation.[1][5][13] Dissolve the reagent in ultrapure water or the same buffer as the protein to create a stock solution (e.g., 10 mM).[5][13] Do not store the reconstituted reagent, as the NHS-ester moiety readily hydrolyzes.[4][5][13]
-
Reaction Incubation : Add the calculated molar excess of the this compound solution to the protein solution.[4] Incubate the reaction for 30-60 minutes at room temperature or for 2 hours on ice.[4][5][14]
-
Reaction Termination and Purification : The reaction can be stopped by adding a quenching buffer like 100 mM glycine.[1] Remove excess non-reacted and hydrolyzed biotin reagent, along with the Sulfo-NHS byproduct, using a desalting spin column (e.g., Sephadex G-25) or dialysis.[5][8][14]
-
Storage : Store the biotinylated protein according to its specific requirements, typically at 4°C for short-term or -20°C for long-term storage.
This method leverages the membrane impermeability of this compound to label only proteins exposed on the exterior of the cell.
-
Cell Preparation : Wash cells (adherent or in suspension) three times with ice-cold, amine-free PBS (pH 8.0) to completely remove any amine-containing culture media.[1][8][12] Perform all steps at 4°C (on ice) to minimize internalization of the biotin reagent.[1][12]
-
Cell Suspension : Resuspend cells in ice-cold PBS (pH 8.0) at a concentration of approximately 1-25 x 10⁶ cells/mL.[6][8]
-
Reagent Preparation : Prepare a fresh solution of this compound in PBS (pH 8.0) immediately before use. A final concentration of 2-5 mM in the cell suspension is generally effective.[1][6]
-
Labeling Reaction : Add the biotin reagent to the cell suspension and incubate for 30 minutes at 4°C, preferably with gentle rocking.[1][12]
-
Quenching : Terminate the reaction and quench any unreacted biotin reagent by washing the cells three times with an ice-cold quenching buffer, such as PBS containing 50-100 mM glycine.[1][12]
-
Cell Lysis : After the final wash, the cells with biotinylated surface proteins are ready for lysis and subsequent analysis, such as immunoprecipitation with streptavidin beads.
References
- 1. store.sangon.com [store.sangon.com]
- 2. This compound (8 rxn) | BroadPharm [broadpharm.com]
- 3. researchgate.net [researchgate.net]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. assets.fishersci.com [assets.fishersci.com]
- 6. tools.thermofisher.com [tools.thermofisher.com]
- 7. assets.fishersci.com [assets.fishersci.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. cephamls.com [cephamls.com]
- 10. Comprehensive Discovery of the Accessible Primary Amino Group-Containing Segments from Cell Surface Proteins by Fine-Tuning a High-Throughput Biotinylation Method - PMC [pmc.ncbi.nlm.nih.gov]
- 11. apexbt.com [apexbt.com]
- 12. Surface protein biotinylation [protocols.io]
- 13. apexbt.com [apexbt.com]
- 14. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 15. lsom.uthscsa.edu [lsom.uthscsa.edu]
An In-depth Technical Guide to Sulfo-NHS-LC-Biotin: Structure, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of Sulfo-NHS-LC-Biotin (Sulfosuccinimidyl-6-(biotinamido)hexanoate), a widely used reagent for the biotinylation of proteins and other molecules. We will delve into its chemical structure, key properties, and detailed protocols for its application in life science research.
Chemical Structure and Properties
This compound is an amine-reactive biotinylation reagent characterized by a biotin (B1667282) moiety, a long-chain (LC) spacer arm, and a water-soluble N-hydroxysulfosuccinimide (Sulfo-NHS) ester group. The Sulfo-NHS ester reacts efficiently with primary amines (-NH2) on target molecules, such as the side chains of lysine (B10760008) residues or the N-terminus of proteins, to form stable amide bonds.[1][2] The long spacer arm, measuring 22.4 angstroms, helps to minimize steric hindrance when the biotinylated molecule interacts with avidin (B1170675) or streptavidin.[1][3]
A key feature of this compound is its water solubility, conferred by the negatively charged sulfonate group on the NHS ring.[3][4] This allows for biotinylation reactions to be performed in aqueous buffers without the need for organic solvents like DMSO or DMF, which can be detrimental to protein structure and function.[2][5] Furthermore, its charged nature prevents it from permeating cell membranes, making it an ideal reagent for the specific labeling of cell surface proteins.[2][5]
Quantitative Data Summary
For ease of reference, the key quantitative properties of this compound are summarized in the table below.
| Property | Value | References |
| Molecular Weight | 556.59 g/mol | [1] |
| Spacer Arm Length | 22.4 Å | [1][3] |
| Molecular Formula | C₂₀H₂₉N₄NaO₉S₂ | |
| Solubility | Soluble in water (up to 10 mg/mL or 100 mM), DMF, and DMSO | [6] |
| Reactivity | Primary amines (-NH₂) at pH 7.0-9.0 | [5] |
| Storage Conditions | -20°C, desiccated | [1][5] |
Experimental Protocols
The following are detailed methodologies for common applications of this compound. It is crucial to note that the NHS-ester moiety is moisture-sensitive and readily hydrolyzes. Therefore, the reagent should be equilibrated to room temperature before opening and dissolved immediately before use.[1][3] Stock solutions should not be prepared for storage.[1]
Protein Biotinylation in Solution
This protocol outlines the steps for biotinylating a purified protein in an aqueous buffer.
Materials:
-
This compound
-
Protein of interest
-
Amine-free buffer (e.g., Phosphate Buffered Saline, PBS), pH 7.2-8.0
-
Desalting column or dialysis unit for buffer exchange and removal of excess biotin
-
Ultrapure water
Procedure:
-
Buffer Preparation: Ensure the protein is in an amine-free buffer such as PBS. Buffers containing primary amines, like Tris or glycine (B1666218), will compete with the target protein for reaction with the Sulfo-NHS ester and must be removed by dialysis or buffer exchange.[1][2]
-
Reagent Preparation: Immediately before use, prepare a 10 mM solution of this compound by dissolving 2.2 mg in 400 µL of ultrapure water.[1]
-
Biotinylation Reaction: Add the appropriate volume of the 10 mM this compound solution to the protein solution. The optimal molar excess of the biotin reagent depends on the protein concentration. For a 2 mg/mL protein solution, a 25-fold molar excess is recommended.[3]
-
Incubation: Incubate the reaction mixture at room temperature for 30-60 minutes or on ice for 2 hours.[1]
-
Removal of Excess Biotin: Remove non-reacted and hydrolyzed biotin reagent using a desalting column or by dialysis against an appropriate buffer.[5]
Cell Surface Protein Biotinylation
This protocol is designed for labeling proteins on the surface of intact cells.
Materials:
-
This compound
-
Cells in suspension or adherent
-
Ice-cold PBS, pH 8.0
-
Quenching buffer: PBS with 100 mM glycine
Procedure:
-
Cell Preparation: Wash the cells three times with ice-cold PBS (pH 8.0) to remove any amine-containing culture media. Resuspend the cells at a concentration of approximately 25 x 10⁶ cells/mL in ice-cold PBS (pH 8.0).[5]
-
Biotinylation Reaction: Add 1.0 mg of this compound per mL of the cell suspension (this results in a final concentration of about 2 mM).[5]
-
Incubation: Incubate the reaction at room temperature for 30 minutes. To minimize internalization of the labeled proteins, the incubation can be performed at 4°C.[2][5]
-
Quenching: Quench the reaction and remove excess biotin by washing the cells three times with the quenching buffer (PBS + 100 mM glycine).[5] The primary amines in glycine will react with any remaining this compound.
-
Downstream Processing: The biotinylated cells can now be lysed for subsequent analysis, such as immunoprecipitation or western blotting, to study the expression and trafficking of cell surface proteins.
Visualizations
The following diagrams illustrate the chemical reaction and a typical experimental workflow involving this compound.
Caption: Reaction of this compound with a primary amine.
Caption: Experimental workflow for protein biotinylation.
References
- 1. assets.fishersci.com [assets.fishersci.com]
- 2. store.sangon.com [store.sangon.com]
- 3. EZ-Link™ this compound, 100 mg - FAQs [thermofisher.com]
- 4. This compound | CAS:127062-22-0 | Amine-reactive biotinylation agent | High Purity | Manufacturer BioCrick [biocrick.com]
- 5. tools.thermofisher.com [tools.thermofisher.com]
- 6. rndsystems.com [rndsystems.com]
A Technical Guide to the Water Solubility of Sulfo-NHS-LC-Biotin
For researchers, scientists, and professionals in drug development, understanding the physicochemical properties of labeling reagents is paramount for reproducible and effective bioconjugation. This guide provides an in-depth analysis of the water solubility of Sulfo-NHS-LC-Biotin (Sulfosuccinimidyl-6-(biotinamido)hexanoate), a widely used reagent for attaching biotin (B1667282) to proteins, antibodies, and other molecules containing primary amines.
Core Concepts: Structure and Solubility
This compound's enhanced water solubility is a key feature that distinguishes it from its non-sulfonated counterpart, NHS-LC-Biotin. The inclusion of a sulfonate group (-SO3-) on the N-hydroxysuccinimide (NHS) ring imparts a negative charge, significantly increasing its polarity and, consequently, its solubility in aqueous buffers.[1][2] This property allows for biotinylation reactions to be conducted without the need for organic solvents like dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF), which can be detrimental to the structure and function of sensitive proteins.[3][4]
The water-soluble nature of this compound also renders it membrane-impermeable.[1][5] This characteristic is particularly advantageous for specifically labeling cell surface proteins, as the reagent cannot cross the plasma membrane to react with intracellular molecules.[1][5][6]
Quantitative Solubility Data
The water solubility of this compound has been reported by various manufacturers and in technical literature. The following table summarizes these findings for easy comparison.
| Solvent | Maximum Concentration (mg/mL) | Maximum Concentration (mM) | Source(s) |
| Water | 10 | ~10 - 100 | [6][7][8][9] |
| DMF | 10 | Not specified | [7][8] |
| DMSO | 55.66 | 100 | [7] |
Note: The molecular weight of this compound is approximately 556.59 g/mol .[4][7] Concentrations in mM are calculated based on this molecular weight and may vary slightly between different product batches due to hydration.
While this compound is readily soluble in water, its stability in aqueous solutions is pH-dependent. The NHS ester moiety is susceptible to hydrolysis, which increases with higher pH.[6][10] The half-life of NHS esters is approximately 4-5 hours at pH 7, but this decreases to just 10 minutes at pH 8.6.[10][11] Therefore, it is crucial to prepare aqueous solutions of this compound immediately before use and to avoid storing them.[1][3][4]
Experimental Protocols
Detailed experimental protocols for determining the absolute maximum solubility are not commonly published. Instead, manufacturers provide recommended procedures for dissolving and using the reagent for biotinylation, which reflect its practical solubility and stability limits. Below are representative protocols for protein biotinylation and cell surface labeling.
Protocol 1: General Protein Biotinylation
This protocol outlines the fundamental steps for labeling a protein with this compound in an aqueous buffer.
-
Reagent and Protein Preparation :
-
Equilibrate the vial of this compound to room temperature before opening to prevent moisture condensation.[4][12]
-
Dissolve the protein to be labeled in an amine-free buffer at a pH of 7.2-8.0, such as phosphate-buffered saline (PBS).[3][4] Buffers containing primary amines (e.g., Tris or glycine) must be avoided as they will compete with the target protein for reaction with the NHS ester.[1][4]
-
-
Preparation of this compound Solution :
-
Immediately before use, dissolve a calculated amount of this compound in ultrapure water or the same amine-free buffer used for the protein solution to create a stock solution (e.g., 10 mM).[3][4] For example, to prepare a 10 mM solution, dissolve 2.2 mg in 400 µL of water.[4] Do not store the reconstituted reagent.[1][3][4]
-
-
Biotinylation Reaction :
-
Add the appropriate volume of the this compound solution to the protein solution. The molar excess of the biotin reagent will depend on the protein concentration and the desired degree of labeling. A 10 to 50-fold molar excess is commonly recommended.[1][13]
-
Incubate the reaction mixture at room temperature for 30-60 minutes or on ice for 2 hours.[4]
-
-
Removal of Excess Biotin :
Protocol 2: Cell Surface Biotinylation
This protocol is designed for the specific labeling of proteins on the exterior of intact cells.
-
Cell Preparation :
-
Wash the cells (either in suspension or adherent) three times with ice-cold, amine-free PBS (pH 8.0) to remove any contaminating proteins and amine-containing media components.[3]
-
-
Biotinylation Reaction :
-
Resuspend the cells in ice-cold PBS (pH 8.0) at a concentration of approximately 25 x 10^6 cells/mL.[3]
-
Prepare a fresh solution of this compound in PBS (pH 8.0).
-
Add the this compound solution to the cell suspension to a final concentration of 2-5 mM.[3][5]
-
Incubate the reaction at room temperature for 30 minutes. To minimize internalization of the labeled proteins, the incubation can be performed at 4°C.[3]
-
-
Quenching the Reaction :
-
To stop the labeling reaction, add a quenching buffer containing a primary amine, such as 100 mM glycine (B1666218) or Tris, to react with any excess this compound.[14]
-
-
Final Washes :
-
Wash the cells twice with cold PBS containing a quenching agent, followed by two washes with cold PBS alone to remove any remaining unreacted biotin and quenching agent.[14] The biotinylated cells are now ready for subsequent analysis.
-
Visualizing Workflows and Relationships
To better illustrate the processes and concepts discussed, the following diagrams have been generated using Graphviz.
References
- 1. EZ-Link™ this compound, 100 mg - FAQs [thermofisher.com]
- 2. researchgate.net [researchgate.net]
- 3. tools.thermofisher.com [tools.thermofisher.com]
- 4. assets.fishersci.com [assets.fishersci.com]
- 5. store.sangon.com [store.sangon.com]
- 6. info.gbiosciences.com [info.gbiosciences.com]
- 7. This compound | Biochemicals and Molecular Biology | Tocris Bioscience [tocris.com]
- 8. bio-techne.com [bio-techne.com]
- 9. assets.fishersci.com [assets.fishersci.com]
- 10. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - IN [thermofisher.com]
- 11. tools.thermofisher.com [tools.thermofisher.com]
- 12. apexbt.com [apexbt.com]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. apexbt.com [apexbt.com]
Sulfo-NHS-LC-Biotin: A Technical Guide to Amine-Reactive Biotinylation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Sulfo-NHS-LC-Biotin, a key reagent for the biotinylation of proteins and other molecules. We will cover its core properties, detailed experimental protocols, and the logical workflows involved in its application.
Core Properties of this compound
This compound (Sulfosuccinimidyl-6-(biotinamido)hexanoate) is a water-soluble and amine-reactive biotinylation reagent. Its key features include a long spacer arm to minimize steric hindrance and a sulfonate group on the N-hydroxysuccinimide (NHS) ester, which imparts hydrophilicity. This water solubility is advantageous as it allows for biotinylation reactions to be performed in the absence of organic solvents.[1] The reagent efficiently reacts with primary amines (-NH2) in a pH range of 7-9 to form stable amide bonds.[1][2] Due to its charged nature, this compound is membrane-impermeable, making it an ideal choice for specifically labeling cell surface proteins.[3][4]
| Property | Value | References |
| Molecular Weight | 556.59 g/mol | [5][6] |
| Spacer Arm Length | 22.4 Å (2.24 nm) | [3][5][7] |
| Formula | C20H29N4NaO9S2 | [2][8] |
| Reactivity | Primary amines (-NH2) | [1][2] |
| Optimal pH for Reaction | 7.0 - 9.0 | [1][2] |
| Solubility | Water, DMSO, DMF | [2][6] |
Experimental Protocols
A. General Protein Biotinylation in Solution
This protocol outlines the fundamental steps for labeling proteins with this compound. The molar excess of the biotinylation reagent is a critical parameter and often needs to be optimized depending on the protein concentration.
Materials:
-
Protein of interest in an amine-free buffer (e.g., Phosphate Buffered Saline, PBS) at pH 7.2-8.0.
-
This compound
-
Reaction buffer (e.g., PBS, pH 8.0)
-
Quenching buffer (e.g., 1M Tris-HCl, pH 7.5)
-
Desalting column or dialysis unit for removing excess biotin (B1667282).
Methodology:
-
Reagent Preparation: Immediately before use, dissolve the this compound in the reaction buffer to a desired stock concentration (e.g., 10 mM).
-
Reaction Setup: Add the appropriate volume of the this compound stock solution to your protein solution. The molar excess can vary, but a common starting point is a 10 to 25-fold molar excess for protein concentrations of 10 mg/mL and 2 mg/mL, respectively.[3]
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or 2 hours on ice.
-
Quenching: Stop the reaction by adding quenching buffer to a final concentration of 50-100 mM. This will consume any unreacted this compound. Incubate for 15 minutes.
-
Purification: Remove excess, non-reacted biotin and reaction byproducts using a desalting column or dialysis against an appropriate buffer.[1]
B. Cell Surface Protein Biotinylation
This protocol is designed for the specific labeling of proteins on the exterior of living cells. The membrane-impermeable nature of this compound is crucial for this application.[4]
Materials:
-
Adherent or suspension cells
-
Ice-cold PBS, pH 8.0
-
This compound
-
Quenching buffer (e.g., PBS containing 100 mM glycine)
-
Lysis buffer
Methodology:
-
Cell Preparation: Wash the cells three times with ice-cold PBS (pH 8.0) to remove any amine-containing culture media.[1][4]
-
Biotinylation: Resuspend the cells in ice-cold PBS (pH 8.0) at a concentration of approximately 25 x 10^6 cells/mL.[1][4] Add this compound to a final concentration of around 2 mM (approximately 1.0 mg of this compound per mL of cell suspension).[1][4]
-
Incubation: Incubate the cells on ice for 30 minutes with gentle agitation. Performing the incubation at 4°C is recommended to minimize the internalization of the biotin reagent.[1][4]
-
Quenching: Terminate the reaction by washing the cells twice with ice-cold quenching buffer.[8]
-
Cell Lysis: After the final wash, the cells can be lysed using an appropriate lysis buffer for subsequent analysis of biotinylated proteins.
Visualizing Workflows and Mechanisms
To better illustrate the processes involved in biotinylation, the following diagrams have been generated using Graphviz.
References
- 1. assets.fishersci.com [assets.fishersci.com]
- 2. This compound | Biochemicals and Molecular Biology | Tocris Bioscience [tocris.com]
- 3. EZ-Link™ this compound, 100 mg - FAQs [thermofisher.com]
- 4. store.sangon.com [store.sangon.com]
- 5. assets.fishersci.com [assets.fishersci.com]
- 6. This compound - CAS-Number 191671-46-2 - Order from Chemodex [chemodex.com]
- 7. omu.repo.nii.ac.jp [omu.repo.nii.ac.jp]
- 8. apexbt.com [apexbt.com]
An In-depth Technical Guide to Sulfo-NHS-LC-Biotin and Other Biotinylation Reagents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of Sulfo-NHS-LC-Biotin with other common biotinylation reagents. We will explore the core chemical principles, key differentiating factors, and practical applications to assist in selecting the optimal reagent for your specific research needs.
Introduction to Biotinylation
Biotinylation is the process of covalently attaching biotin (B1667282), a small vitamin (B7), to a molecule of interest, such as a protein, antibody, or nucleic acid.[1] The remarkable affinity between biotin and streptavidin (or avidin) is one of the strongest known non-covalent interactions in nature, making it an invaluable tool for detection, purification, and immobilization of biomolecules.[2][3] The choice of biotinylation reagent is critical and depends on several factors, including the target molecule, the desired specificity, and the experimental application.[2]
The Chemistry of Amine-Reactive Biotinylation
The most common class of biotinylation reagents, including this compound, utilizes an N-hydroxysuccinimide (NHS) ester functional group.[4][5][6] This group reacts efficiently with primary amines (-NH₂), which are abundantly found at the N-terminus of polypeptides and on the side chain of lysine (B10760008) (K) residues.[5][6][7][8][9] The reaction, which occurs optimally at a pH of 7-9, forms a stable and irreversible amide bond, releasing the NHS group as a byproduct.[4][6][7][8][10]
Caption: Reaction of an NHS-ester biotinylation reagent with a primary amine on a protein.
Key Differentiating Factors of Biotinylation Reagents
The primary differences between biotinylation reagents lie in their solubility, spacer arm length, cleavability, and the reactive group they possess. This compound is defined by its specific combination of these features.
Solubility and Membrane Permeability: The Role of the "Sulfo" Group
-
Sulfo-NHS Reagents (e.g., this compound): These reagents contain a sulfonate group (–SO₃⁻) on the NHS ring.[11] This negatively charged group makes the molecule water-soluble, allowing reactions to be performed directly in aqueous buffers without the need for organic solvents like DMSO or DMF.[8][10][11][12] Crucially, this charge also prevents the reagent from passively crossing the cell membrane.[5][8][13][14][15] This property makes Sulfo-NHS reagents the ideal choice for specifically labeling cell surface proteins, as they will only react with proteins on the exterior of an intact cell.[5][8][10][13][15][16]
-
NHS Reagents (e.g., NHS-LC-Biotin): Lacking the sulfo group, standard NHS-biotin reagents are hydrophobic and not readily soluble in water.[17] They are membrane-permeable and can be used to label both intracellular and extracellular proteins.[18]
Spacer Arm Length: The Importance of "LC" (Long Chain)
The biotin-binding pocket of streptavidin is located approximately 9 Å below the protein's surface.[2] A spacer arm is a chain of atoms that connects the biotin molecule to its reactive group, providing distance between the biotin and the labeled protein.[3]
-
Long Chain (LC) Reagents (e.g., this compound): The "LC" designation refers to a 6-atom hexanoate (B1226103) spacer arm, which has a length of 22.4 Å.[7][11] This extended spacer arm helps to overcome steric hindrance, allowing the biotin to more easily access the binding site on streptavidin or avidin.[2][11][19] This often results in more efficient binding and detection.[20]
-
Short Chain Reagents (e.g., Sulfo-NHS-Biotin): These reagents have a shorter spacer arm (13.5 Å).[18][21] While effective in many applications, they may be less optimal when the biotinylation site on the target protein is sterically hindered.
-
Extra Long Chain (LC-LC) Reagents (e.g., Sulfo-NHS-LC-LC-Biotin): For applications requiring even greater distance to overcome significant steric hindrance, LC-LC reagents with spacer arms of 30.5 Å are available.[18][20]
Caption: A long spacer arm (LC) minimizes steric hindrance for efficient binding.
Cleavability: Reversible Biotinylation
-
Non-cleavable (e.g., this compound): The amide bond formed is permanent and cannot be broken under mild conditions.[12] This is ideal for applications requiring a stable, long-lasting label.
-
Cleavable (e.g., Sulfo-NHS-SS-Biotin): These reagents contain a disulfide bond (-S-S-) within their spacer arm. This allows the biotin tag to be cleaved from the target protein using reducing agents like DTT or β-mercaptoethanol.[2] This feature is particularly useful for affinity purification, as it allows for the gentle elution of the target protein from streptavidin beads without using harsh, denaturing conditions.[2]
Reactive Chemistry: Targeting Different Functional Groups
While this compound targets primary amines, other reagents are designed to react with different functional groups, allowing for greater flexibility in labeling strategies.[1][22]
-
Maleimide-Reactive: Target sulfhydryl groups (-SH) on cysteine residues.
-
Hydrazide-Reactive: Target aldehyde groups, often created by oxidizing carbohydrates on glycoproteins.[17]
-
Photoreactive: Contain groups that become reactive upon exposure to UV light and can label a wider range of chemical bonds non-specifically.
Comparative Summary of Common Biotinylation Reagents
| Reagent Name | Target Group | Spacer Arm Length | Water Soluble | Membrane Permeable | Cleavable | Key Advantage |
| This compound | Primary Amines | 22.4 Å[7][16] | Yes[8] | No[5][8] | No | Ideal for cell surface labeling with reduced steric hindrance. |
| NHS-LC-Biotin | Primary Amines | 22.4 Å[18] | No | Yes[18] | No | Labels intra- and extracellular proteins. |
| Sulfo-NHS-Biotin | Primary Amines | 13.5 Å[21] | Yes | No | No | Water-soluble labeling of surface proteins (shorter spacer). |
| Sulfo-NHS-SS-Biotin | Primary Amines | 24.3 Å | Yes | No | Yes (Disulfide) | Enables gentle elution of captured proteins from streptavidin. |
| Maleimide-PEG-Biotin | Sulfhydryls (-SH) | Variable | Yes | Yes | No | Targets specific cysteine residues.[17] |
| Biotin Hydrazide | Carbonyls | 15.7 Å | Yes | Yes | No | Labels glycoproteins and other carbohydrate-containing molecules.[17] |
Experimental Protocols
Protocol 1: Cell Surface Protein Biotinylation with this compound
This protocol is designed for labeling proteins on the surface of intact, live cells in suspension or adherent culture.
Materials:
-
This compound
-
Ice-cold Phosphate-Buffered Saline (PBS), pH 7.2-8.0 (must be amine-free)[5][8]
-
Quenching Buffer: PBS containing 50-100 mM glycine (B1666218) or Tris[8][13]
-
Cell lysis buffer appropriate for downstream applications
Methodology:
-
Cell Preparation: Wash cells three times with ice-cold PBS to completely remove any amine-containing culture medium.[5][8][23]
-
Reagent Preparation: Immediately before use, prepare a solution of this compound in ice-cold PBS. A final concentration of 0.5 to 1 mg/mL is common.[8][23] Note: Do not prepare stock solutions for storage as the NHS-ester moiety readily hydrolyzes.[10][14]
-
Biotinylation Reaction: Resuspend the washed cells in the biotin reagent solution. Incubate for 30 minutes at room temperature or on ice.[5][8][23] Incubation at 4°C is often preferred to reduce the active internalization of the reagent by the cells.[5][8][13]
-
Quenching: To stop the reaction, pellet the cells and discard the supernatant. Add Quenching Buffer and incubate for 5-10 minutes on ice to quench any unreacted biotin reagent.[8][13]
-
Final Wash: Wash the cells three times with ice-cold PBS to remove excess reagent and quenching buffer.[8]
-
Downstream Processing: The biotinylated cells are now ready for lysis and subsequent analysis, such as streptavidin pull-down.
Caption: Workflow for biotinylating cell surface proteins.
Protocol 2: Antibody Biotinylation in Solution
This protocol describes the labeling of a purified antibody or other protein in an amine-free buffer.
Materials:
-
Purified antibody/protein (1-5 mg/mL recommended)[7]
-
This compound
-
Reaction Buffer: PBS or similar amine-free buffer, pH 7.2-8.0
-
Desalting column or dialysis cassette for purification[5]
Methodology:
-
Protein Preparation: Ensure the protein solution is in an amine-free buffer (e.g., PBS). If the protein is in a buffer containing Tris or glycine, it must be exchanged into the Reaction Buffer via dialysis or a desalting column.[5][8][24]
-
Calculate Molar Excess: Determine the desired molar excess of biotin reagent. A 20- to 50-fold molar excess is a common starting point for antibodies.[9]
-
Reagent Preparation: Equilibrate the this compound vial to room temperature before opening.[5][7][8] Immediately before use, dissolve it in the Reaction Buffer to a known concentration (e.g., 10 mM).[5]
-
Biotinylation Reaction: Add the calculated volume of the biotin solution to the protein solution.[5][7] Incubate for 30-60 minutes at room temperature or 2 hours on ice.[7][9][10]
-
Purification: Remove excess, non-reacted biotin reagent using a desalting column or by dialysis against PBS.[5][7] This step is crucial to prevent free biotin from interfering with downstream applications.
-
Quantification (Optional): The degree of biotinylation can be determined using an assay such as the HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay.[6][25][26]
Protocol 3: Streptavidin Pull-Down of Biotinylated Proteins
This protocol outlines the capture of biotinylated proteins from a cell lysate using streptavidin-conjugated magnetic beads.
Materials:
-
Cell lysate containing biotinylated proteins
-
Streptavidin-conjugated magnetic beads[27]
-
Binding/Wash Buffer (e.g., PBS with 0.1% Tween-20)
-
Magnetic rack
-
Elution Buffer (e.g., SDS-PAGE sample buffer for denaturing elution)
Methodology:
-
Bead Preparation: Resuspend the streptavidin magnetic beads. Transfer the required volume to a new tube.[27]
-
Bead Equilibration: Place the tube on a magnetic rack to pellet the beads. Remove the storage buffer. Add Binding/Wash Buffer, resuspend the beads, pellet again, and remove the buffer. Repeat this wash step two more times.[27]
-
Binding: Add the cell lysate to the equilibrated beads.[27] Incubate for at least 30-60 minutes at 4°C or room temperature with gentle end-over-end rotation to allow the biotinylated proteins to bind to the streptavidin.[27]
-
Washing: Place the tube on the magnetic rack and discard the supernatant (this is the unbound fraction). Wash the beads three to four times with Binding/Wash Buffer to remove non-specifically bound proteins.
-
Elution: After the final wash, remove the supernatant. Add Elution Buffer to the beads and heat (e.g., 5 minutes at 95°C for SDS-PAGE sample buffer) to release the captured proteins from the beads.
-
Analysis: Place the tube on the magnetic rack and collect the supernatant, which contains the eluted, purified biotinylated proteins. This sample is now ready for analysis by Western blot or mass spectrometry.
References
- 1. Biotinylation | Thermo Fisher Scientific - KR [thermofisher.com]
- 2. info.gbiosciences.com [info.gbiosciences.com]
- 3. Biotinylation | Thermo Fisher Scientific - SG [thermofisher.com]
- 4. benchchem.com [benchchem.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. assets.fishersci.com [assets.fishersci.com]
- 7. broadpharm.com [broadpharm.com]
- 8. store.sangon.com [store.sangon.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. tools.thermofisher.com [tools.thermofisher.com]
- 11. This compound | CAS:127062-22-0 | Amine-reactive biotinylation agent | High Purity | Manufacturer BioCrick [biocrick.com]
- 12. apexbt.com [apexbt.com]
- 13. Surface protein biotinylation [protocols.io]
- 14. EZ-Link™ this compound, 100 mg - FAQs [thermofisher.com]
- 15. adipogen.com [adipogen.com]
- 16. Thermo Scientific™ EZ-Link™ this compound | Fisher Scientific [fishersci.ca]
- 17. tools.thermofisher.com [tools.thermofisher.com]
- 18. documents.thermofisher.com [documents.thermofisher.com]
- 19. researchgate.net [researchgate.net]
- 20. omu.repo.nii.ac.jp [omu.repo.nii.ac.jp]
- 21. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 22. biocompare.com [biocompare.com]
- 23. sites.lifesci.ucla.edu [sites.lifesci.ucla.edu]
- 24. apexbt.com [apexbt.com]
- 25. interchim.fr [interchim.fr]
- 26. Biotin Quantitation Kits | Thermo Fisher Scientific - TW [thermofisher.com]
- 27. neb.com [neb.com]
The Sulfo-NHS Group: A Gatekeeper for Membrane Permeability in Bioconjugation and Cellular Analysis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
The strategic modification of molecules to control their interaction with cellular membranes is a cornerstone of modern biological research and therapeutic development. Among the chemical moieties employed for this purpose, the sulfonylated N-hydroxysuccinimide (sulfo-NHS) group stands out for its profound and predictable impact on membrane permeability. The addition of this highly polar sulfonate group (-SO₃⁻) to a standard N-hydroxysuccinimide (NHS) ester fundamentally alters the physicochemical properties of the parent molecule, rendering it water-soluble and, critically, membrane-impermeable. This guide provides a comprehensive technical overview of how the sulfo-NHS group affects membrane permeability, supported by quantitative data, detailed experimental protocols, and visualizations of relevant biological and experimental workflows.
The Chemical Basis of Differential Membrane Permeability: NHS vs. Sulfo-NHS Esters
The key distinction between NHS and sulfo-NHS esters lies in the presence of a negatively charged sulfonate group on the succinimide (B58015) ring of the latter.[1][2] This single chemical modification has significant consequences for the molecule's solubility and its ability to traverse the hydrophobic lipid bilayer of the cell membrane.
-
NHS Esters: These are characteristically hydrophobic and require dissolution in organic solvents like dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) before being introduced to aqueous biological systems.[2][3] Their lipophilic nature allows them to readily diffuse across the cell membrane, making them suitable for labeling intracellular proteins.[2]
-
Sulfo-NHS Esters: The addition of the sulfonate group imparts a negative charge, dramatically increasing the hydrophilicity and water solubility of the molecule.[1][4][5][6][7] This charge and high polarity create a significant energetic barrier to passive diffusion across the nonpolar interior of the plasma membrane, effectively rendering sulfo-NHS esters membrane-impermeable.[3][5][6]
This fundamental difference is the basis for their distinct applications in cellular biology, allowing researchers to selectively target either the cell surface or intracellular compartments.
Quantitative Data on Membrane Permeability
While the qualitative difference in membrane permeability between NHS and sulfo-NHS esters is widely accepted and utilized, direct comparative quantitative data in the form of permeability coefficients for a paired set of NHS and sulfo-NHS compounds is not extensively published. However, the principle of their differential permeability is consistently demonstrated through experimental applications. For instance, studies comparing fluorescent dyes with and without sulfonate groups provide strong evidence.
A clear illustration comes from the comparison of Cyanine5 (Cy5) NHS ester and its sulfonated counterpart, Sulfo-Cyanine5. At physiological pH, the sulfonate groups on Sulfo-Cy5 are ionized, preventing the dye from crossing the plasma membrane, making it an excellent tool for cell surface labeling.[5] In contrast, the non-sulfonated Cy5 NHS ester is hydrophobic and can penetrate the cell, though it may exhibit non-specific binding to lipid-rich intracellular structures.[5]
The following table summarizes the key physicochemical and biological properties of NHS and sulfo-NHS esters based on a consensus from multiple sources.
| Property | NHS Ester | Sulfo-NHS Ester | References |
| Water Solubility | Low to Insoluble | High | [1][4][6] |
| Required Solvent | Organic (DMSO, DMF) | Aqueous Buffer | [2][3] |
| Membrane Permeability | Permeable | Impermeable | [2][3][5] |
| Primary Application | Intracellular Labeling | Cell Surface Labeling | [2] |
Experimental Protocols: A Comparative Approach to Cellular Labeling
The differential membrane permeability of NHS and sulfo-NHS esters allows for the specific labeling of either intracellular or cell surface proteins. The following protocols provide detailed methodologies for these two distinct applications.
Protocol for Cell Surface Protein Labeling using Sulfo-NHS Esters
This protocol is designed to exclusively label proteins on the exterior of the plasma membrane.
Materials:
-
Cells in suspension or adherent culture
-
Sulfo-NHS-biotin (or other sulfo-NHS ester conjugate)
-
Ice-cold Phosphate-Buffered Saline (PBS), pH 7.2-8.0
-
Quenching buffer (e.g., 100 mM glycine (B1666218) in PBS or Tris-Buffered Saline)
-
Lysis buffer
Procedure:
-
Cell Preparation:
-
For adherent cells, wash the cell monolayer three times with ice-cold PBS to remove any amine-containing culture media.
-
For cells in suspension, pellet the cells by centrifugation and wash three times with ice-cold PBS. Resuspend the cells to a concentration of approximately 1-25 x 10⁶ cells/mL in ice-cold PBS.
-
-
Biotinylation Reaction:
-
Immediately before use, prepare a fresh solution of the sulfo-NHS ester reagent in ice-cold PBS at a concentration of 1-2 mg/mL.
-
Add the sulfo-NHS ester solution to the cells and incubate for 30 minutes at 4°C with gentle agitation. Performing the reaction on ice minimizes endocytosis of the labeled proteins.
-
-
Quenching:
-
To stop the reaction, add the quenching buffer and incubate for 5-15 minutes at 4°C. The primary amines in the quenching buffer will react with any excess sulfo-NHS ester.
-
-
Washing:
-
Wash the cells three times with ice-cold PBS to remove excess reagent and quenching buffer.
-
-
Downstream Processing:
-
The cells with labeled surface proteins are now ready for lysis and subsequent analysis, such as western blotting or affinity purification.
-
Protocol for Intracellular Protein Labeling using NHS Esters
This protocol is designed for labeling proteins within the cell.
Materials:
-
Cells in suspension or adherent culture
-
NHS-ester conjugate (e.g., a fluorescent dye with an NHS ester)
-
Anhydrous DMSO or DMF
-
PBS or other suitable buffer (pH 7.2-8.5)
-
Quenching buffer
-
Lysis buffer
Procedure:
-
Cell Preparation:
-
Harvest and wash cells as described in the cell surface labeling protocol.
-
-
Labeling Reagent Preparation:
-
Dissolve the NHS ester in a minimal amount of anhydrous DMSO or DMF to create a stock solution.
-
-
Labeling Reaction:
-
Add the NHS ester stock solution to the cell suspension in PBS to the desired final concentration. The final concentration of the organic solvent should be kept low (typically <5%) to minimize cytotoxicity.
-
Incubate for 1-2 hours at room temperature or 37°C to allow the reagent to permeate the cells and label intracellular proteins.
-
-
Quenching and Washing:
-
Quench the reaction and wash the cells as described in the cell surface labeling protocol to remove unreacted NHS ester.
-
-
Downstream Processing:
-
The cells with labeled intracellular proteins are now ready for lysis and analysis.
-
Visualization of Experimental Workflows and Signaling Pathways
Graphviz diagrams are provided to illustrate the logical flow of experimental procedures and a key signaling pathway where the membrane impermeability of sulfo-NHS esters is critical for its elucidation.
Experimental Workflow for Differential Cellular Labeling
Caption: Workflow for selective protein labeling.
Application in Elucidating the EGFR Signaling Pathway
The membrane impermeability of sulfo-NHS esters is instrumental in studying the dynamics of cell surface receptors, such as the Epidermal Growth Factor Receptor (EGFR). By selectively labeling the extracellular domain of EGFR, researchers can track its internalization, trafficking, and signaling from different cellular compartments.
Caption: EGFR signaling and trafficking.
Conclusion
The sulfo-NHS group exerts a powerful and predictable influence on membrane permeability, transforming membrane-permeable molecules into membrane-impermeable counterparts. This is a direct consequence of the added negatively charged sulfonate group, which increases hydrophilicity and creates a substantial barrier to crossing the lipid bilayer. This property has been harnessed by researchers to develop sophisticated experimental strategies for selectively probing the cell surface proteome, elucidating the dynamics of membrane proteins, and dissecting complex signaling pathways. The ability to spatially restrict chemical labeling to the extracellular environment is a critical tool in the arsenal (B13267) of cell biologists, biochemists, and drug development professionals, enabling a deeper understanding of cellular function and the development of targeted therapeutics.
References
- 1. tools.thermofisher.com [tools.thermofisher.com]
- 2. lumiprobe.com [lumiprobe.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. ar-a014418.com [ar-a014418.com]
- 5. researchgate.net [researchgate.net]
- 6. Crossing the Solubility Rubicon: 15-Crown-5 Facilitates the Preparation of Water-Soluble Sulfo-NHS Esters in Organic Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Sulfo-Cyanine 5 NHS ester (A270297) | Antibodies.com [antibodies.com]
An In-depth Technical Guide to the Amine-Reactive Chemistry of Sulfo-NHS-LC-Biotin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the chemical principles and practical applications of Sulfo-NHS-LC-Biotin, a key reagent for the biotinylation of proteins and other biomolecules. It details the reaction mechanism, optimal conditions, and experimental protocols for its use in various research and drug development contexts.
Introduction to this compound
Sulfosuccinimidyl-6-(biotinamido) hexanoate (B1226103) (this compound) is a water-soluble and membrane-impermeable biotinylation reagent.[1][2][3] These characteristics make it an ideal choice for labeling cell surface proteins, antibodies, and other proteins in aqueous environments without the need for organic solvents.[1][2][3][4] The reagent consists of three key components:
-
A biotin (B1667282) moiety: This vitamin (B7) exhibits an exceptionally high affinity for avidin (B1170675) and streptavidin proteins, forming the basis for subsequent detection or purification steps.[2][3]
-
A long-chain (LC) spacer arm: A 6-atom hexanoate spacer arm separates the biotin from the reactive group.[1] This 22.4 Å spacer helps to minimize steric hindrance, allowing for more efficient binding of the biotinylated molecule to avidin or streptavidin.[1]
-
A Sulfo-NHS ester group: This amine-reactive group facilitates the covalent attachment of the biotin to primary amines on target molecules. The negatively charged sulfonate group enhances the water solubility of the reagent and prevents it from passively crossing cell membranes.[1][2]
The Amine-Reactive Chemistry
The core of this compound's functionality lies in the reaction of its N-hydroxysulfosuccinimide (Sulfo-NHS) ester with primary amines (-NH₂). These primary amines are readily available on biomolecules, most commonly as the epsilon-amine of lysine (B10760008) residues and the N-terminal alpha-amine of polypeptides.[2][4][5]
The reaction proceeds via a nucleophilic acyl substitution mechanism. The deprotonated primary amine acts as a nucleophile, attacking the carbonyl carbon of the Sulfo-NHS ester. This leads to the formation of a stable amide bond between the biotin reagent and the target molecule, with the release of N-hydroxysulfosuccinimide as a byproduct.[6][7]
A critical competing reaction is the hydrolysis of the Sulfo-NHS ester in aqueous solutions, which renders the reagent inactive. The rate of hydrolysis increases with higher pH.[6][7][8] Therefore, it is crucial to prepare the this compound solution immediately before use and avoid long incubation times, especially at alkaline pH.[6][9]
Quantitative Data for Biotinylation Reactions
The efficiency of biotinylation is influenced by several factors, including the concentration of the protein and the reagent, pH, temperature, and incubation time. The following tables summarize key quantitative parameters for successful biotinylation using this compound.
| Property | Value |
| Molecular Weight | 556.59 g/mol [9] |
| Spacer Arm Length | 22.4 Å[9] |
| Solubility in Water | Up to 25 mM |
| Optimal Reaction pH | 7.0 - 9.0[2][3][4][7][10][11] |
| Protein Concentration | Recommended Molar Excess of Biotin | Resulting Biotin Groups per Antibody |
| 10 mg/mL | ≥ 12-fold[6] | 4 - 6[2][3] |
| 2 mg/mL | ≥ 20-fold[6] | 1 - 3[2][3] |
| 50-200 µg/mL | 50-fold[2][3] | 1 - 3[2][3] |
Detailed Experimental Protocols
Biotinylation of Antibodies in Solution
This protocol describes a general procedure for biotinylating antibodies. The optimal conditions may vary depending on the specific antibody and its concentration.
Materials:
-
Antibody of interest in an amine-free buffer (e.g., PBS)
-
This compound
-
Amine-free buffer (e.g., Phosphate-Buffered Saline, PBS), pH 7.2-8.0
-
Quenching buffer (e.g., 1M Tris-HCl, pH 7.5, or 100 mM glycine)
-
Desalting column or dialysis cassette for buffer exchange
Procedure:
-
Antibody Preparation: Prepare the antibody solution at a concentration of 1-10 mg/mL in an amine-free buffer. Buffers containing primary amines, such as Tris or glycine (B1666218), will compete with the biotinylation reaction and must be avoided.[9][10] If necessary, perform a buffer exchange using a desalting column or dialysis.
-
Reagent Preparation: Immediately before use, dissolve this compound in the reaction buffer to a final concentration of 10 mM.[2][9] Vortex the solution until the reagent is completely dissolved.
-
Biotinylation Reaction: Add the calculated amount of the this compound solution to the antibody solution. The molar ratio of biotin to antibody should be adjusted based on the antibody concentration (see table above).
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice.[5][9]
-
Quenching: Stop the reaction by adding a quenching buffer to a final concentration of 50-100 mM. This will consume any unreacted this compound. Incubate for 10-15 minutes at room temperature.
-
Purification: Remove excess biotin and byproducts by buffer exchange using a desalting column or dialysis against an appropriate storage buffer.
Cell Surface Biotinylation
This protocol is designed for labeling proteins on the surface of living cells. The membrane-impermeable nature of this compound ensures that only extracellular proteins are labeled.[1][2][12]
Materials:
-
Cell culture in suspension or adherent
-
Ice-cold PBS, pH 8.0
-
This compound
-
Quenching buffer (e.g., 100 mM glycine in PBS)
-
Cell lysis buffer
Procedure:
-
Cell Preparation: Wash the cells three times with ice-cold PBS (pH 8.0) to remove any amine-containing culture medium.[2][4][13] For adherent cells, perform the washes directly in the culture plate. For suspension cells, pellet the cells by centrifugation between washes.
-
Reagent Preparation: Immediately before use, prepare a 10 mM solution of this compound in ice-cold PBS (pH 8.0).[10]
-
Biotinylation Reaction: Resuspend the cells in ice-cold PBS (pH 8.0) at a concentration of approximately 25 x 10⁶ cells/mL.[2][4][10] Add the this compound solution to a final concentration of approximately 2 mM.[2][11]
-
Incubation: Incubate the cells for 30 minutes at room temperature or on a rocking platform at 4°C.[2][10][13] Incubation at 4°C is recommended to reduce the internalization of the biotin reagent.[2][11]
-
Quenching: Quench the reaction by adding quenching buffer to the cell suspension.[13] Incubate for 10 minutes at 4°C.[13]
-
Washing: Wash the cells three times with ice-cold PBS to remove excess biotin reagent and quenching buffer.[10]
-
Cell Lysis: The biotinylated cells are now ready for lysis and subsequent downstream applications such as immunoprecipitation or Western blotting.
Experimental Workflow and Logical Relationships
The following diagram illustrates a typical workflow for a cell surface biotinylation experiment followed by affinity purification and analysis.
References
- 1. apexbt.com [apexbt.com]
- 2. store.sangon.com [store.sangon.com]
- 3. tools.thermofisher.com [tools.thermofisher.com]
- 4. assets.fishersci.com [assets.fishersci.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. assets.fishersci.com [assets.fishersci.com]
- 7. tools.thermofisher.com [tools.thermofisher.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. apexbt.com [apexbt.com]
- 10. store.sangon.com [store.sangon.com]
- 11. researchgate.net [researchgate.net]
- 12. EZ-Link™ this compound, 100 mg - FAQs [thermofisher.com]
- 13. Surface protein biotinylation [protocols.io]
An In-depth Technical Guide to Cell Surface Protein Biotinylation for Researchers, Scientists, and Drug Development Professionals
Introduction to Cell Surface Protein Biotinylation
Cell surface proteins, or the "surfaceome," play a pivotal role in cellular communication, signaling, adhesion, and transport.[1] They are at the forefront of interactions with the extracellular environment, making them prime targets for therapeutic drugs and key biomarkers for various diseases.[2][3] Characterizing the cell surface proteome, however, presents a significant challenge due to the low abundance and hydrophobic nature of these proteins.[4] Cell surface protein biotinylation has emerged as a powerful and widely adopted technique to selectively label, isolate, and analyze these crucial proteins.[1][5]
This technique utilizes biotin (B1667282), a small vitamin molecule (244 Da), that forms an exceptionally strong and stable non-covalent bond with avidin (B1170675) and its bacterial analog, streptavidin.[5][6][7] The core principle involves covalently attaching a biotin tag to the extracellular domains of membrane proteins on intact, living cells.[8][9] Because the biotinylation reagents are designed to be membrane-impermeable, only proteins exposed to the extracellular space are labeled.[10][11] This specificity allows for the subsequent enrichment and purification of cell surface proteins from the total cellular lysate using avidin or streptavidin-conjugated affinity matrices.[2][12]
The versatility of this method allows for a broad range of applications, from identifying novel cell surface markers and drug targets to studying the dynamics of protein trafficking, including endocytosis and recycling.[9][13][14] In the realm of drug discovery, biotinylation is instrumental in developing targeted drug delivery systems and in high-throughput screening assays.[][16] This guide provides a comprehensive overview of the principles, methodologies, and applications of cell surface protein biotinylation, tailored for professionals in research and drug development.
Core Principles and Reagent Selection
The success of a cell surface biotinylation experiment hinges on the appropriate choice of biotinylation reagent. These reagents typically consist of three key components: a reactive group that targets specific functional groups on proteins, a spacer arm, and the biotin moiety itself. The most commonly used reagents for cell surface labeling target primary amines (-NH2) found in the side chains of lysine (B10760008) residues and the N-terminus of polypeptides.[10]
Amine-Reactive Biotinylation Reagents
N-hydroxysuccinimide (NHS) esters of biotin are the most popular class of amine-reactive biotinylation reagents.[10] They react efficiently with primary amines in a pH range of 7-9 to form stable amide bonds.[10] For cell surface labeling, it is crucial to use a membrane-impermeable variant to prevent the labeling of intracellular proteins.
Comparison of Common Amine-Reactive Biotinylation Reagents
| Reagent | Key Characteristics | Membrane Permeability | Cleavable | Applications |
| NHS-Biotin | Amine-reactive | Permeable | No | Intracellular protein labeling |
| Sulfo-NHS-Biotin | Amine-reactive, water-soluble | Impermeable | No | General cell surface protein labeling and pull-down assays.[10] |
| Sulfo-NHS-LC-Biotin | Amine-reactive, water-soluble, long spacer arm | Impermeable | No | Reduces steric hindrance for avidin binding, ideal for antibody labeling.[11][17] |
| Sulfo-NHS-SS-Biotin | Amine-reactive, water-soluble, contains a disulfide bond in the spacer arm | Impermeable | Yes (with reducing agents like DTT or β-mercaptoethanol) | Studying protein internalization and trafficking; allows for elution of proteins from avidin beads without harsh denaturants.[18][19] |
Note: The "Sulfo" group adds a negative charge, rendering the molecule water-soluble and membrane-impermeable.[10][20] The "LC" (long chain) and "PEG" spacers reduce steric hindrance and can improve binding to avidin/streptavidin.[20] The "SS" indicates a disulfide bond that can be cleaved by reducing agents.[18]
A study comparing NHS-LC-biotin and this compound for labeling living endothelial cells found that the membrane-permeable NHS-LC-biotin resulted in slightly more biotinylation of cellular proteins. However, the biotinylated proteins generated with this compound showed a more rapid decrease over time, with a half-life of 10.8 hours compared to 38.0 hours for NHS-LC-biotin, suggesting different processing or localization of the labeled proteins.[21]
Experimental Workflow for Cell Surface Protein Biotinylation
A typical cell surface biotinylation experiment follows a series of well-defined steps, from cell preparation to downstream analysis. The specific details of the protocol may vary depending on the cell type, the protein of interest, and the research question.
Detailed Experimental Protocols
Protocol 1: Cell Surface Biotinylation using Sulfo-NHS-SS-Biotin
This protocol is adapted for adherent cells in a 10 cm dish and utilizes a cleavable biotin reagent, making it suitable for studies on protein trafficking and for milder elution conditions.[22][23][24]
Materials:
-
Adherent cells grown to 70-80% confluency
-
Ice-cold Phosphate-Buffered Saline (PBS), pH 8.0
-
Sulfo-NHS-SS-Biotin
-
Quenching solution: 100 mM Glycine in ice-cold PBS
-
Lysis Buffer (e.g., RIPA buffer) supplemented with protease inhibitors
-
Streptavidin-agarose or magnetic beads
-
Reducing elution buffer (e.g., SDS-PAGE sample buffer with 50 mM DTT)
-
Cell scraper
Procedure:
-
Cell Preparation: Place the 10 cm dish of cells on ice. Aspirate the culture medium and wash the cells twice with 10 mL of ice-cold PBS (pH 8.0) to remove any contaminating proteins from the media.[18]
-
Biotinylation Reaction: Prepare a fresh solution of Sulfo-NHS-SS-Biotin at a concentration of 0.5 mg/mL in ice-cold PBS (pH 8.0).[22] Add 5 mL of the biotin solution to the cells, ensuring the entire surface is covered. Incubate on a rocking platform for 30 minutes at 4°C.[11]
-
Quenching: Aspirate the biotin solution and stop the reaction by washing the cells three times for 5 minutes each with 10 mL of ice-cold quenching solution on a rocking platform.[24][25]
-
Cell Lysis: After the final wash, aspirate the quenching solution and add 1 mL of ice-cold lysis buffer with protease inhibitors. Scrape the cells and transfer the lysate to a microcentrifuge tube. Incubate on ice for 30 minutes, vortexing periodically.[24]
-
Clarification of Lysate: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[25] Transfer the supernatant to a new tube.
-
Protein Quantification: Determine the protein concentration of the lysate using a BCA protein assay.
-
Capture of Biotinylated Proteins: Add an appropriate amount of streptavidin bead slurry (e.g., 50 µL of a 50% slurry) to a normalized amount of protein lysate (e.g., 1 mg). Incubate overnight at 4°C with gentle rotation.[25]
-
Washing: Pellet the beads by centrifugation (e.g., 3,000 x g for 1 minute) and aspirate the supernatant. Wash the beads three to five times with 1 mL of cold lysis buffer to remove non-specifically bound proteins.[25]
-
Elution: After the final wash, add 50 µL of 2x SDS-PAGE sample buffer containing a reducing agent (e.g., 50 mM DTT) to the beads. Heat the samples at 95-100°C for 5-10 minutes to cleave the disulfide bond and elute the proteins.[26] The samples are now ready for SDS-PAGE and Western blot analysis.
Protocol 2: Analysis of Biotinylated Proteins by Western Blot
This protocol outlines the steps for detecting a specific biotinylated protein of interest following its enrichment.
Materials:
-
Eluted biotinylated protein samples
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membrane
-
Transfer buffer and transfer system
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibody specific to the protein of interest
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
SDS-PAGE: Load the eluted samples onto an SDS-PAGE gel. Run the gel according to the manufacturer's instructions until the dye front reaches the bottom.[26]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[25]
-
Blocking: Block the membrane for 1 hour at room temperature in blocking buffer to prevent non-specific antibody binding.[27]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (at the recommended dilution) in blocking buffer overnight at 4°C with gentle agitation.[26]
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.[27]
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (at the recommended dilution) in blocking buffer for 1 hour at room temperature.[26]
-
Washing: Repeat the washing step as in step 5.[26]
-
Detection: Apply the chemiluminescent substrate to the membrane and detect the signal using an imaging system or X-ray film.[28]
Protocol 3: Sample Preparation for Mass Spectrometry Analysis
For a global analysis of the cell surface proteome, the enriched biotinylated proteins are typically digested into peptides for identification by mass spectrometry.[29]
Materials:
-
Enriched biotinylated proteins on beads
-
Wash buffers (e.g., high salt buffer, urea (B33335) buffer)
-
Reduction solution (e.g., 10 mM DTT)
-
Alkylation solution (e.g., 55 mM iodoacetamide)
-
Trypsin (mass spectrometry grade)
-
Digestion buffer (e.g., 50 mM ammonium (B1175870) bicarbonate)
-
Formic acid
Procedure:
-
On-Bead Digestion: After the capture and washing steps (Protocol 1, steps 7-8), wash the beads with digestion buffer.
-
Reduction and Alkylation: Resuspend the beads in a buffer containing a reducing agent like DTT and incubate to reduce disulfide bonds. Then, add an alkylating agent like iodoacetamide (B48618) and incubate in the dark to cap the free thiols.
-
Proteolytic Digestion: Add trypsin to the bead slurry and incubate overnight at 37°C to digest the proteins into peptides.
-
Peptide Collection: Centrifuge the beads and collect the supernatant containing the digested peptides.
-
Desalting: Acidify the peptide solution with formic acid and desalt using a C18 StageTip or similar device.
-
LC-MS/MS Analysis: Analyze the desalted peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[4][29] The resulting spectra are then searched against a protein database to identify the cell surface proteins.[29]
Applications in Research and Drug Development
Studying Protein Trafficking: Endocytosis and Recycling
Cell surface biotinylation is a powerful tool for quantitatively measuring the rates of endocytosis and recycling of plasma membrane proteins.[8][13][30] A common approach uses the cleavable reagent Sulfo-NHS-SS-Biotin.
In this assay, only the proteins that were internalized and thus protected from the membrane-impermeable reducing agent will remain biotinylated.[8][30] By varying the incubation time at 37°C, a time course of internalization can be established. A similar principle can be applied to study the recycling of proteins back to the cell surface.[9]
Identification of Drug Targets and Biomarkers
The ability to profile the entire surfaceome makes biotinylation an invaluable tool in the search for new drug targets and disease biomarkers.[14][29] By comparing the cell surface protein profiles of healthy versus diseased cells, or treated versus untreated cells, researchers can identify proteins that are differentially expressed.[3][14] For instance, a study comparing metastatic and non-metastatic cancer cells used biotinylation coupled with quantitative mass spectrometry to identify novel proteins involved in metastasis, such as CD109 and ITGA6.[3] These differentially expressed surface proteins can then be validated as potential therapeutic targets or diagnostic markers.
Application in Targeted Drug Delivery
Biotinylation is also leveraged in the development of targeted drug delivery systems.[][16] The high affinity of the biotin-avidin interaction can be used to conjugate drugs or nanoparticles to antibodies that target specific cell surface receptors, often overexpressed on cancer cells.[] This strategy enhances the delivery of therapeutic agents to the target site, improving efficacy while minimizing off-target toxicity.[16]
Conclusion
Cell surface protein biotinylation is a robust and versatile technique that has become a cornerstone of membrane protein research. Its ability to specifically label and isolate proteins from the plasma membrane provides researchers with a powerful tool to explore the surfaceome. From elucidating fundamental cellular processes like protein trafficking to identifying novel drug targets and developing targeted therapies, the applications of this method continue to expand. As mass spectrometry technologies become more sensitive and quantitative proteomics workflows become more refined, cell surface biotinylation will undoubtedly continue to yield critical insights into the complex world of cell surface biology, driving forward both basic research and the development of new therapeutics.
References
- 1. Cell surface protein biotinylation for SDS-PAGE analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cell Surface Protein Biotinylation for SDS-PAGE Analysis | Springer Nature Experiments [experiments.springernature.com]
- 3. An optimized isolation of biotinylated cell surface proteins reveals novel players in cancer metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bioanalysis.dicp.ac.cn [bioanalysis.dicp.ac.cn]
- 5. Biotinylation reagents for the study of cell surface proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. What is Biotinylation? | BroadPharm [broadpharm.com]
- 7. shop.carnabio.com [shop.carnabio.com]
- 8. Determining Cell-surface Expression and Endocytic Rate of Proteins in Primary Astrocyte Cultures Using Biotinylation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cell Surface Biotinylation of Receptor Tyrosine Kinases to Investigate Intracellular Trafficking | Springer Nature Experiments [experiments.springernature.com]
- 10. assets.fishersci.com [assets.fishersci.com]
- 11. Surface protein biotinylation [protocols.io]
- 12. researchgate.net [researchgate.net]
- 13. Biotin labeling and quantitation of cell-surface proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Frontiers | Coupling of Cell Surface Biotinylation and SILAC-Based Quantitative Proteomics Identified Myoferlin as a Potential Therapeutic Target for Nasopharyngeal Carcinoma Metastasis [frontiersin.org]
- 16. biotinylation.alfa-chemistry.com [biotinylation.alfa-chemistry.com]
- 17. nbinno.com [nbinno.com]
- 18. assets.fishersci.com [assets.fishersci.com]
- 19. Quantitative Analysis of Cell Surface Expressed, Intracellular, and Internalized Neurotransmitter Receptor Populations in Brain Slices Using Biotinylation | Springer Nature Experiments [experiments.springernature.com]
- 20. researchgate.net [researchgate.net]
- 21. Application of biotinylated reagents NHS-LC biotin and sulfo-NHS-LC biotin in a new intravascular drug delivery method [en.highfine.com]
- 22. Biotinylation of Cell Surface Proteins [bio-protocol.org]
- 23. Biotinylation of Cell Surface Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Cell surface biotinylation [protocols.io]
- 25. Cell Surface Protein Biotinylation and Analysis [bio-protocol.org]
- 26. novopro.cn [novopro.cn]
- 27. fortislife.com [fortislife.com]
- 28. Cell Surface Protein Biotinylation and Analysis [en.bio-protocol.org]
- 29. sBioSITe enables sensitive identification of the cell surface proteome through direct enrichment of biotinylated peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 30. youtube.com [youtube.com]
Methodological & Application
Application Notes: Step-by-Step Protocol for Cell Surface Biotinylation using Sulfo-NHS-LC-Biotin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cell surface biotinylation is a powerful technique used to label and subsequently isolate cell surface proteins. This method is instrumental in studying protein trafficking, identifying receptors, and understanding the composition of the plasma membrane. The water-soluble and membrane-impermeable reagent, Sulfo-NHS-LC-Biotin (Sulfosuccinimidyl-6-(biotinamido)hexanoate), is an ideal choice for this application. It efficiently reacts with primary amines (—NH2) on the extracellular domains of proteins, forming stable amide bonds. Its sulfonyl group renders it soluble in aqueous solutions and prevents it from crossing the cell membrane, ensuring specific labeling of surface proteins.[1][2]
This document provides a detailed protocol for the biotinylation of cell surface proteins on both adherent and suspension cells using this compound.
Principle of the Reaction
This compound reacts with primary amines, such as the side chain of lysine (B10760008) residues and the N-terminus of polypeptides, at a pH range of 7-9.[1] The N-hydroxysulfosuccinimide (Sulfo-NHS) ester group reacts with the amine to form a stable amide bond, covalently attaching the biotin (B1667282) molecule to the protein. The long spacer arm (LC) of this reagent helps to reduce steric hindrance, facilitating the subsequent binding of avidin (B1170675) or streptavidin for detection or purification.
Caption: Chemical reaction of this compound with a primary amine.
Experimental Protocols
This protocol is adaptable for both adherent cells in culture plates and cells in suspension. It is crucial to perform all steps on ice or at 4°C to minimize protein internalization and degradation.[3][4]
Materials:
-
This compound (store at -20°C with desiccant)[2]
-
Phosphate-Buffered Saline (PBS), ice-cold, pH 8.0
-
Quenching Buffer: PBS containing 100 mM glycine (B1666218) or 50 mM Tris-HCl, ice-cold[1]
-
Lysis Buffer (e.g., RIPA buffer with protease inhibitors)
-
Adherent or suspension cells
Protocol for Adherent Cells:
-
Cell Preparation: Grow cells to 70-80% confluency in a culture dish.[5]
-
Washing: Place the culture dish on ice. Gently aspirate the culture medium and wash the cells three times with ice-cold PBS (pH 8.0) to remove any amine-containing media and serum proteins.[2][4][6]
-
Biotinylation Reagent Preparation: Immediately before use, dissolve this compound in ice-cold PBS (pH 8.0) to a final concentration of 0.1 to 0.5 mg/mL.[7] The NHS-ester moiety is susceptible to hydrolysis, so the solution should be used promptly.[8]
-
Biotinylation Reaction: Add the freshly prepared biotinylation solution to the cells, ensuring the entire surface is covered. Incubate the dish on a rocking platform for 30 minutes at 4°C.[3]
-
Quenching: Aspirate the biotinylation solution and wash the cells three times with ice-cold Quenching Buffer. Allow the cells to incubate in the Quenching Buffer for 5-10 minutes during the final wash to ensure all unreacted biotin is quenched.[3][5]
-
Cell Lysis: After the final wash, aspirate the Quenching Buffer and add ice-cold Lysis Buffer to the cells. Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Downstream Processing: Incubate the lysate on ice for 30 minutes with periodic vortexing. Centrifuge at high speed (e.g., 14,000 rpm) for 10-15 minutes at 4°C to pellet cell debris. The supernatant containing the biotinylated cell surface proteins is now ready for downstream applications such as immunoprecipitation with streptavidin beads.[9]
Protocol for Suspension Cells:
-
Cell Preparation: Harvest cells and wash them three times with ice-cold PBS (pH 8.0) by centrifugation (e.g., 500 x g for 5 minutes at 4°C) to remove culture medium.
-
Cell Resuspension: Resuspend the cell pellet in ice-cold PBS (pH 8.0) at a concentration of approximately 1-25 x 10^6 cells/mL.[1][2][4]
-
Biotinylation Reagent Preparation: Immediately before use, prepare a 10 mM stock solution of this compound in water.[1]
-
Biotinylation Reaction: Add the this compound stock solution to the cell suspension to a final concentration of 2-5 mM.[1][4] Incubate for 30 minutes at room temperature or on ice to minimize internalization.[1][4]
-
Quenching: Pellet the cells by centrifugation and wash three times with ice-cold Quenching Buffer.[1][4]
-
Cell Lysis: Resuspend the final cell pellet in ice-cold Lysis Buffer and proceed with the lysis and downstream processing steps as described for adherent cells.
Data Presentation
The following table summarizes the key quantitative parameters for the cell surface biotinylation protocol.
| Parameter | Recommended Range/Value | Notes |
| Cell Density (Adherent) | 70-80% confluency | Ensures a sufficient number of cells for labeling.[5] |
| Cell Density (Suspension) | 1-25 x 10^6 cells/mL | A higher cell concentration is more efficient.[1][2][4] |
| This compound Conc. | 0.1 - 0.5 mg/mL (adherent) or 2-5 mM (suspension) | Optimize based on cell type and protein expression levels.[1][4][7] |
| Reaction Buffer | Ice-cold PBS, pH 8.0 | A slightly basic pH enhances the reaction with primary amines.[2][4] |
| Incubation Temperature | 4°C or Room Temperature | 4°C is recommended to reduce the internalization of the biotin reagent.[1][3][4] |
| Incubation Time | 30 minutes | Sufficient for efficient labeling.[1][3][4] |
| Quenching Reagent | 100 mM Glycine or 50 mM Tris-HCl in PBS | Quenches the reaction by providing excess primary amines.[1] |
| Quenching Time | 5-10 minutes | Ensures complete inactivation of the biotinylation reagent.[3][5] |
Experimental Workflow
Caption: Workflow for cell surface biotinylation and protein isolation.
References
- 1. tools.thermofisher.com [tools.thermofisher.com]
- 2. store.sangon.com [store.sangon.com]
- 3. Surface protein biotinylation [protocols.io]
- 4. researchgate.net [researchgate.net]
- 5. Cell surface biotinylation [protocols.io]
- 6. sites.lifesci.ucla.edu [sites.lifesci.ucla.edu]
- 7. Guidelines for plasma membrane protein detection by surface biotinylation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. store.sangon.com [store.sangon.com]
- 9. Biotinylation of Cell Surface Proteins - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Sulfo-NHS-LC-Biotin for Protein Labeling in Solution
Introduction
Sulfo-NHS-LC-Biotin (Sulfosuccinimidyl-6-(biotinamido)hexanoate) is a water-soluble, amine-reactive biotinylation reagent widely used for labeling proteins, antibodies, and other molecules containing primary amines.[1][2][3] The reagent features a long spacer arm (22.4 Å) to minimize steric hindrance when binding to avidin (B1170675) or streptavidin.[4] Its key feature is the sulfonate group on the N-hydroxysuccinimide (NHS) ester, which renders the molecule water-soluble and membrane-impermeable.[1][5][6] This property is particularly advantageous for specifically labeling cell surface proteins without penetrating the cell membrane.[1][5][6][7]
The reaction chemistry involves the NHS ester reacting with primary amino groups (-NH2), such as the side chain of lysine (B10760008) residues and the N-terminus of polypeptides, to form stable amide bonds.[2][8][9] This reaction is most efficient at a pH range of 7-9.[2][5][8] The resulting biotinylated proteins can be used in a variety of applications, including ELISAs, Western blotting, immunoprecipitation, and affinity purification.[2][9]
Key Features and Applications:
-
Water-Solubility: Allows for biotinylation reactions in aqueous buffers without the need for organic solvents like DMSO or DMF.[1][2][8]
-
Amine-Reactivity: Efficiently labels primary amines in a pH range of 7-9.[2][5][8]
-
Membrane Impermeability: Ideal for selective labeling of cell surface proteins.[1][5][6]
-
Long Spacer Arm: Reduces steric hindrance for efficient binding to avidin and streptavidin.[4]
-
Versatile Applications: Labeled proteins can be used for immunoassays, protein purification, and protein interaction studies.[2][5][9]
Quantitative Data Summary
The degree of biotinylation can be controlled by adjusting the molar ratio of this compound to the protein. The following table summarizes expected labeling efficiencies for antibodies under different conditions.
| Protein Concentration & Volume | Molar Excess of Biotin (B1667282) Reagent | Degree of Labeling (Biotin molecules per antibody) |
| 1-10 mg/mL (in 0.5-2 mL) | 20-fold | 4-6[1][2][6] |
| 50-200 µg/mL (in 200-700 µL) | 50-fold | 1-4[1][2][6][9] |
Experimental Protocol: Biotinylation of Proteins in Solution
This protocol provides a general procedure for biotinylating proteins in solution using this compound.
A. Materials
-
This compound
-
Protein to be labeled
-
Reaction Buffer: Amine-free buffer with a pH of 7.2-8.0, such as Phosphate-Buffered Saline (PBS).[1] Note: Avoid buffers containing primary amines like Tris or glycine, as they will compete with the labeling reaction.[1][8]
-
Quenching Buffer: 1M Tris-HCl, pH 7.5 or 100 mM glycine.[1]
-
Desalting columns or dialysis equipment for removing excess biotin.[1][8]
B. Protocol
-
Reagent Preparation:
-
Equilibrate the vial of this compound to room temperature before opening to prevent moisture condensation.[1][8]
-
Immediately before use, prepare a 10 mM solution of this compound in ultrapure water.[1] For example, dissolve 2.2 mg in 400 µL of water.[8] Note: The NHS-ester moiety is susceptible to hydrolysis, so stock solutions should not be prepared for storage.[1][8]
-
-
Protein Preparation:
-
Dissolve the protein in the Reaction Buffer at a known concentration. If the protein is already in a buffer containing primary amines, it must be exchanged into an appropriate amine-free buffer via dialysis or desalting.[1]
-
-
Calculation of Reagent Volume:
-
Determine the desired molar excess of this compound. This will depend on the protein concentration and the desired level of labeling (see table above).
-
Calculate the volume of the 10 mM this compound solution to add to the protein solution.
-
-
Biotinylation Reaction:
-
Quenching the Reaction (Optional but Recommended):
-
To stop the labeling reaction, add the Quenching Buffer to a final concentration of 50-100 mM. Incubate for 15 minutes at room temperature.
-
-
Removal of Excess Biotin:
-
Storage:
-
Store the biotinylated protein at 4°C for short-term storage or at -20°C or -80°C for long-term storage.
-
Visualizations
Experimental Workflow
Caption: Experimental workflow for protein labeling.
Reaction Mechanism
Caption: Reaction of this compound with a primary amine.
References
- 1. store.sangon.com [store.sangon.com]
- 2. tools.thermofisher.com [tools.thermofisher.com]
- 3. cephamls.com [cephamls.com]
- 4. apexbt.com [apexbt.com]
- 5. selectscience.net [selectscience.net]
- 6. assets.fishersci.com [assets.fishersci.com]
- 7. Application of biotinylated reagents NHS-LC biotin and sulfo-NHS-LC biotin in a new intravascular drug delivery method [en.highfine.com]
- 8. assets.fishersci.com [assets.fishersci.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
Application Notes and Protocols for Efficient Protein Labeling with Sulfo-NHS-LC-Biotin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Biotinylation, the process of covalently attaching biotin (B1667282) to a molecule, is a cornerstone technique in life sciences research and drug development. The high-affinity interaction between biotin and streptavidin (or avidin) provides a versatile tool for detecting, purifying, and immobilizing proteins. Sulfo-NHS-LC-Biotin (Sulfosuccinimidyl-6-(biotinamido)hexanoate) is a popular reagent for this purpose due to its water-solubility, which allows for biotinylation in aqueous solutions without the need for organic solvents, and its membrane impermeability, making it ideal for labeling cell surface proteins.[1]
This document provides detailed protocols for the efficient labeling of proteins with this compound, with a focus on calculating and optimizing the molar excess of the biotinylation reagent to achieve the desired degree of labeling. Furthermore, it outlines two common methods for quantifying the extent of biotinylation: the HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay and the streptavidin gel-shift assay.
Principle of this compound Labeling
This compound contains an N-hydroxysulfosuccinimide (Sulfo-NHS) ester that reacts specifically and efficiently with primary amines (-NH2), such as the side chain of lysine (B10760008) residues and the N-terminus of polypeptides, to form stable amide bonds.[2] The reaction is typically carried out in a pH range of 7-9. The "LC" in the name refers to the long chain spacer arm (22.4 Å), which helps to minimize steric hindrance when the biotinylated protein interacts with streptavidin.
Calculating the Molar Excess of this compound
The degree of biotinylation is critically dependent on the molar ratio of this compound to the protein. A higher molar excess of the biotin reagent generally leads to a higher number of biotin molecules incorporated per protein molecule. However, excessive labeling can potentially compromise the protein's biological activity. Therefore, it is crucial to optimize the molar excess for each specific application.
Several factors influence the required molar excess, including:
-
Protein Concentration: Dilute protein solutions require a greater molar excess of the biotin reagent to achieve the same level of incorporation as more concentrated protein solutions.[2][3]
-
Number of Available Primary Amines: The number of accessible lysine residues and the N-terminus on the protein surface will affect the extent of labeling.
-
Desired Degree of Labeling: The optimal number of biotins per protein molecule varies depending on the downstream application. For many applications, a ratio of 1-4 biotins per antibody molecule is desirable.[3]
General Recommendations for Molar Excess
The following table summarizes typical starting recommendations for the molar excess of this compound for labeling antibodies (e.g., IgG). It is important to note that these are starting points, and empirical optimization is often necessary.
| Protein Concentration | Molar Excess of this compound | Expected Biotin:Protein Ratio |
| 1-10 mg/mL | 20-fold | 4-6 |
| 50-200 µg/mL | 50-fold | 1-3 |
Data compiled from multiple sources.[1][2][3]
Experimental Protocols
Protocol 1: Protein Biotinylation with this compound
This protocol is a general guideline for the biotinylation of a protein in solution.
Materials:
-
Protein to be labeled (in an amine-free buffer, e.g., PBS, pH 7.2-8.0)
-
This compound (MW: 556.59 g/mol )
-
Reaction Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-8.0
-
Quenching Buffer: 1 M Tris-HCl, pH 7.5
-
Desalting column or dialysis cassette for buffer exchange
Procedure:
-
Preparation of Protein:
-
Dissolve the protein in an amine-free buffer such as PBS at a known concentration. Buffers containing primary amines (e.g., Tris, glycine) must be avoided as they will compete with the labeling reaction.[1] If necessary, perform a buffer exchange using a desalting column or dialysis.
-
-
Calculation of Reagents:
-
Calculate the amount of protein in moles.
-
Moles of Protein = (grams of protein) / (molecular weight of protein in g/mol )
-
-
Determine the desired molar excess of this compound (e.g., 20-fold).
-
Calculate the required moles of this compound.
-
Moles of Biotin = Moles of Protein × Desired Molar Excess
-
-
Calculate the mass of this compound to be added.
-
Mass of Biotin (g) = Moles of Biotin × 556.59 g/mol
-
-
-
Biotinylation Reaction:
-
Immediately before use, prepare a stock solution of this compound in water or the reaction buffer. The NHS-ester is susceptible to hydrolysis, so stock solutions should not be stored.[4]
-
Add the calculated amount of the this compound solution to the protein solution.
-
Incubate the reaction for 30-60 minutes at room temperature or 2 hours on ice.[1]
-
-
Quenching the Reaction:
-
Add a quenching buffer, such as Tris or glycine, to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted this compound.
-
Incubate for 15 minutes at room temperature.
-
-
Removal of Excess Biotin:
-
Remove unreacted and hydrolyzed biotin reagent by dialysis against PBS or by using a desalting column. This step is crucial for accurate quantification of biotin incorporation.[5]
-
Protocol 2: Quantification of Biotinylation using the HABA Assay
The HABA assay is a colorimetric method used to estimate the number of biotins incorporated per protein molecule.[5] The assay is based on the displacement of HABA from the avidin-HABA complex by biotin, which leads to a decrease in absorbance at 500 nm.[6]
Materials:
-
Biotinylated protein sample (with excess biotin removed)
-
HABA/Avidin solution
-
Spectrophotometer or microplate reader capable of measuring absorbance at 500 nm
-
Cuvettes or a 96-well microplate
Procedure (Cuvette Format):
-
Pipette 900 µL of the HABA/Avidin solution into a 1 mL cuvette.
-
Measure the absorbance at 500 nm (A₅₀₀ of HABA/Avidin).[5]
-
Add 100 µL of the biotinylated protein sample to the cuvette and mix well.
-
Incubate for a few minutes until the reading is stable.
-
Measure the absorbance at 500 nm (A₅₀₀ of HABA/Avidin/Biotin Sample).[5]
Calculation of Biotin to Protein Ratio:
-
Calculate the change in absorbance (ΔA₅₀₀):
-
ΔA₅₀₀ = (0.9 × A₅₀₀ of HABA/Avidin) - A₅₀₀ of HABA/Avidin/Biotin Sample
-
The 0.9 factor accounts for the dilution of the HABA/Avidin solution by the sample.
-
-
Calculate the concentration of biotin (mol/L):
-
Molarity of Biotin (M) = ΔA₅₀₀ / (Path Length (cm) × 34,000 M⁻¹cm⁻¹)
-
The molar extinction coefficient of the HABA/Avidin complex at 500 nm is 34,000 M⁻¹cm⁻¹.[5] The path length for a standard cuvette is 1 cm.
-
-
Calculate the moles of biotin per mole of protein:
-
First, calculate the molar concentration of the protein in the assay.
-
Molarity of Protein (M) = (Protein concentration in mg/mL / Protein MW in g/mol ) / 10 (The division by 10 accounts for the 1:10 dilution in the cuvette).
-
-
Biotin/Protein Molar Ratio = Molarity of Biotin / Molarity of Protein
-
An online HABA calculator is also available from various suppliers to simplify these calculations.[7][8][9]
Protocol 3: Qualitative Assessment of Biotinylation by Streptavidin Gel-Shift Assay
This assay provides a straightforward method to confirm biotinylation. The binding of the tetrameric streptavidin protein to the biotinylated protein results in a significant increase in molecular weight, causing a "shift" in its migration on an SDS-PAGE gel.[10]
Materials:
-
Biotinylated protein sample (with excess biotin removed)
-
Non-biotinylated protein control
-
Streptavidin
-
SDS-PAGE gel and electrophoresis apparatus
-
Coomassie blue or other protein stain
Procedure:
-
Prepare two tubes containing the biotinylated protein.
-
To one tube, add a molar excess of streptavidin (e.g., 2-5 fold molar excess).
-
As controls, prepare a lane with the non-biotinylated protein, a lane with the biotinylated protein alone, and a lane with streptavidin alone.
-
Incubate the samples for 5-10 minutes at room temperature.
-
Add SDS-PAGE sample loading buffer to all samples. Do not boil the samples containing streptavidin , as this can disrupt the streptavidin-biotin interaction.
-
Run the samples on an SDS-PAGE gel.
-
Stain the gel with Coomassie blue and visualize the bands.
Interpretation:
A successful biotinylation will be indicated by the appearance of a higher molecular weight band (or a smear) and a corresponding decrease in the intensity of the original protein band in the lane containing the biotinylated protein and streptavidin, as compared to the lane with the biotinylated protein alone.
Data Presentation
The following table provides a hypothetical example of the expected results when varying the molar excess of this compound for labeling a 150 kDa antibody at a concentration of 1 mg/mL.
| Molar Excess of this compound | Biotin:Protein Ratio (Determined by HABA Assay) | Gel-Shift Assay Observation |
| 5-fold | 1-2 | Partial shift, faint higher MW band |
| 10-fold | 3-5 | Clear shift, prominent higher MW band |
| 20-fold | 5-8 | Complete shift, original band is faint or absent |
| 50-fold | >10 | Complete shift, potential for protein aggregation |
Visualizations
Caption: Experimental workflow for protein biotinylation.
Caption: Chemical reaction of this compound with a primary amine.
References
- 1. store.sangon.com [store.sangon.com]
- 2. assets.fishersci.com [assets.fishersci.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. Reversible biotinylation of purified proteins for measuring protein–protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. info.gbiosciences.com [info.gbiosciences.com]
- 6. fishersci.ie [fishersci.ie]
- 7. HABA Calculator | Thermo Fisher Scientific - HK [thermofisher.com]
- 8. HABA Calculator | BroadPharm [broadpharm.com]
- 9. HABA Biotinylation Calculator | AAT Bioquest [aatbio.com]
- 10. An Alternative Method To Confirm Protein Biotinylation | Peak Proteins [peakproteins.com]
Application Notes and Protocols for Sulfo-NHS-LC-Biotin in Pull-Down Assays and Immunoprecipitation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and protocols for the use of Sulfo-NHS-LC-Biotin in protein labeling for subsequent pull-down assays and immunoprecipitation. This compound is a water-soluble, amine-reactive biotinylation reagent with a long spacer arm, making it ideal for labeling proteins, antibodies, and other molecules containing primary amines.[1][2][3][4] Its water-solubility allows for biotinylation reactions in the absence of organic solvents like DMSO or DMF.[5][6]
Principle of this compound Labeling
This compound (Sulfosuccinimidyl-6-(biotinamido)hexanoate) contains an N-hydroxysulfosuccinimide (Sulfo-NHS) ester that reacts efficiently with primary amino groups (-NH2), such as the side chain of lysine (B10760008) residues or the N-terminus of polypeptides, to form stable amide bonds.[1][5][6] The reaction is typically carried out in a pH range of 7-9.[5][6] The presence of the sulfonate group on the NHS ring increases the reagent's water solubility and makes it membrane-impermeable, allowing for the specific labeling of cell surface proteins.[2][3][4][7] The long spacer arm (22.4 angstroms) helps to minimize steric hindrance when the biotinylated molecule interacts with avidin (B1170675) or streptavidin.[2][3][4]
Applications in Pull-Down Assays and Immunoprecipitation
Biotin's high affinity for streptavidin is one of the strongest known non-covalent interactions in biology. This property is exploited in various applications, including affinity chromatography for protein purification, ELISAs, and Western blotting.[1][5] In the context of pull-down assays and immunoprecipitation, biotinylating a protein of interest (the "bait") allows for its selective capture from a complex mixture, along with any interacting partners (the "prey"), using streptavidin-conjugated beads.[8]
Pull-Down Assays: A purified protein is first biotinylated and then incubated with a cell lysate or other protein mixture. The biotinylated "bait" protein and its interacting "prey" proteins are then captured using streptavidin-coated resin. After washing to remove non-specific binders, the entire complex can be eluted and analyzed, for example by Western blotting or mass spectrometry.
Immunoprecipitation: An antibody specific to a target protein can be biotinylated. This biotinylated antibody is then used to capture its target antigen from a lysate. The antibody-antigen complex is subsequently pulled down using streptavidin beads. This method is particularly useful when a direct antibody-to-bead conjugation is not desirable or when amplifying the detection signal.
Quantitative Data Summary
The efficiency of biotinylation and subsequent pull-down can be influenced by factors such as protein concentration, the molar ratio of biotin (B1667282) reagent to protein, and the number of available primary amines. The following table summarizes typical quantitative outcomes based on manufacturer information.
| Parameter | Typical Value/Range | Notes |
| Biotin Incorporation (Antibody Labeling) | ||
| 20-fold molar excess of biotin to 1-10 mg antibody | 4-6 biotin molecules per antibody | Higher protein concentration generally leads to higher incorporation.[5][9] |
| 50-fold molar excess of biotin to 50-200 µg antibody | 1-3 biotin molecules per antibody | Lower protein concentration requires a higher molar excess for similar incorporation.[5][9] |
| Cell Surface Protein Labeling | ||
| This compound Concentration | ~2 mM | A common starting concentration for labeling cells in suspension.[5][6][9] |
| Cell Concentration | ~25 x 10^6 cells/mL | A higher cell concentration is more efficient, requiring less biotin reagent.[6][9] |
| Pull-Down Assay | ||
| Bait Protein Immobilization | 10-100 µg | Typical amount of biotinylated protein to be coupled to streptavidin resin. |
| Elution Efficiency | High | Elution with biotin-containing buffers is generally efficient.[10] |
Experimental Protocols
Protocol 1: Biotinylation of Proteins in Solution
This protocol is suitable for labeling purified proteins, such as antibodies or recombinant proteins, for use in pull-down assays or immunoprecipitation.
Materials:
-
This compound
-
Purified protein in an amine-free buffer (e.g., PBS, pH 7.2-8.0)
-
Reaction Buffer: Phosphate Buffered Saline (PBS), pH 7.2-8.0
-
Quenching Buffer: 1M Tris-HCl, pH 7.5
-
Desalting column or dialysis cassette for removing excess biotin
-
Ultrapure water
Procedure:
-
Reagent Preparation:
-
Equilibrate the vial of this compound to room temperature before opening to prevent moisture condensation.[9][11]
-
Immediately before use, prepare a 10 mM solution of this compound in ultrapure water. For example, dissolve 2.2 mg in 400 µL of water.[12] Do not prepare stock solutions for storage as the NHS-ester moiety readily hydrolyzes.[5][9][11]
-
-
Protein Preparation:
-
Biotinylation Reaction:
-
Quenching (Optional but Recommended):
-
Add Quenching Buffer to a final concentration of 50-100 mM to stop the reaction. Incubate for 15 minutes at room temperature.
-
-
Removal of Excess Biotin:
-
Remove non-reacted biotin using a desalting column or dialysis against PBS. This step is crucial for downstream applications, especially for quantifying biotin incorporation.[5]
-
Protocol 2: Biotinylation of Cell Surface Proteins
This protocol is designed for labeling proteins on the surface of living cells, taking advantage of the membrane-impermeable nature of this compound.
Materials:
-
Adherent or suspension cells
-
Ice-cold PBS, pH 8.0
-
This compound
-
Quenching Buffer: PBS containing 100 mM glycine
-
Cell lysis buffer
Procedure:
-
Cell Preparation:
-
Wash the cells (in suspension or adherent) three times with ice-cold PBS (pH 8.0) to remove any amine-containing culture media.[5][9][14]
-
For suspension cells, resuspend them at a concentration of approximately 25 x 10^6 cells/mL in ice-cold PBS (pH 8.0).[5][9][14] For adherent cells, add the PBS directly to the plate.
-
-
Biotinylation Reaction:
-
Immediately before use, prepare a solution of this compound in PBS (pH 8.0). A final concentration of ~2 mM is often effective. For example, add 1.0 mg of the reagent per mL of cell suspension.[5][9][14]
-
Add the biotin solution to the cells and incubate for 30 minutes at room temperature or on ice (4°C) to minimize internalization of the labeled proteins.[5][9] A rocking platform is recommended for even labeling.[7]
-
-
Quenching the Reaction:
-
Wash the cells three times with Quenching Buffer (PBS + 100 mM glycine) to stop the reaction and remove excess biotin reagent.[9]
-
-
Cell Lysis:
-
The biotinylated cells are now ready for lysis with an appropriate buffer for subsequent pull-down or immunoprecipitation.
-
Protocol 3: Pull-Down Assay with Biotinylated Bait Protein
This protocol describes the general procedure for capturing a biotinylated "bait" protein and its interacting partners.
Materials:
-
Biotinylated protein sample
-
Cell lysate containing potential interacting "prey" proteins
-
Streptavidin-conjugated agarose (B213101) or magnetic beads
-
Wash Buffer (e.g., PBS with 0.1% Tween-20)
-
Elution Buffer (e.g., Wash Buffer containing 2-4 mM Biotin, or SDS-PAGE sample buffer)
Procedure:
-
Bead Preparation:
-
Wash the streptavidin beads with Wash Buffer to remove any preservatives.
-
-
Immobilization of Bait Protein:
-
Incubate the biotinylated protein with the washed streptavidin beads for 30-60 minutes at room temperature or 4°C with gentle mixing to allow the biotin-streptavidin interaction to occur.
-
-
Blocking (Optional):
-
To reduce non-specific binding, the beads with the immobilized bait protein can be blocked with a solution containing biotin (e.g., Biotin Blocking Solution) to saturate any remaining biotin-binding sites on the streptavidin.[8]
-
-
Binding of Prey Proteins:
-
Incubate the beads with the immobilized bait protein with the cell lysate for 1-3 hours at 4°C with gentle rotation.
-
-
Washing:
-
Wash the beads extensively (3-5 times) with Wash Buffer to remove non-specifically bound proteins.[8]
-
-
Elution:
-
Analysis:
-
Analyze the eluted proteins by Western blotting, mass spectrometry, or other proteomic techniques.
-
Visualizations
Caption: Reaction of this compound with a primary amine.
Caption: Workflow for a pull-down assay using a biotinylated protein.
Caption: Immunoprecipitation using a biotinylated antibody.
References
- 1. apexbt.com [apexbt.com]
- 2. This compound Kit (8 rxn kit) | BroadPharm [broadpharm.com]
- 3. Thermo Scientific™ EZ-Link™ this compound | Fisher Scientific [fishersci.ca]
- 4. EZ-Link this compound | LabX.com [labx.com]
- 5. tools.thermofisher.com [tools.thermofisher.com]
- 6. assets.fishersci.com [assets.fishersci.com]
- 7. Surface protein biotinylation [protocols.io]
- 8. assets.fishersci.com [assets.fishersci.com]
- 9. store.sangon.com [store.sangon.com]
- 10. tools.thermofisher.com [tools.thermofisher.com]
- 11. apexbt.com [apexbt.com]
- 12. assets.fishersci.com [assets.fishersci.com]
- 13. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 14. assets.fishersci.com [assets.fishersci.com]
- 15. researchgate.net [researchgate.net]
Application of Sulfo-NHS-LC-Biotin in Studying Protein-Protein Interactions: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sulfo-NHS-LC-Biotin is a water-soluble, amine-reactive biotinylation reagent widely employed in the study of protein-protein interactions. Its primary application involves the covalent labeling of proteins, enabling their use as "bait" to capture interacting partners from complex biological samples such as cell lysates. The hydrophilic nature of this compound allows for efficient labeling in aqueous buffers without the need for organic solvents, preserving the native conformation and function of proteins. The long spacer arm (22.4 angstroms) of the "LC" (long chain) variant minimizes steric hindrance, facilitating the binding of the biotin (B1667282) moiety to avidin (B1170675) or streptavidin with high affinity. This robust interaction forms the basis for the subsequent affinity purification of protein complexes. This document provides detailed protocols for protein biotinylation and pull-down assays, alongside a case study illustrating its application in elucidating the Epidermal Growth Factor Receptor (EGFR) signaling pathway.
Data Presentation: Quantitative Analysis of Protein-Protein Interactions
A key application of this compound is in conjunction with mass spectrometry-based quantitative proteomics to identify and quantify proteins that interact with a biotinylated bait protein. After a pull-down experiment, the enriched proteins are digested, and the resulting peptides are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The relative abundance of identified proteins between the experimental sample (with biotinylated bait) and a negative control can be determined using various quantitative strategies, such as label-free quantification (e.g., spectral counting) or stable isotope labeling (e.g., SILAC).
The following table presents representative data from a hypothetical pull-down experiment where a biotinylated bait protein was used to identify interacting partners from A431 cell lysate. Data is presented with key quantitative metrics used to assess the specificity and significance of the interactions.
Table 1: Quantitative Mass Spectrometry Analysis of Proteins Co-purified with a Biotinylated Bait Protein
| Protein ID (UniProt) | Gene Name | Protein Name | Spectral Counts (Bait) | Spectral Counts (Control) | Fold Change (Bait/Control) | p-value |
| P00533 | EGFR | Epidermal growth factor receptor | 152 | 5 | 30.4 | < 0.001 |
| P62993 | GRB2 | Growth factor receptor-bound protein 2 | 89 | 2 | 44.5 | < 0.001 |
| Q13480 | SHC1 | SHC-transforming protein 1 | 65 | 1 | 65.0 | < 0.001 |
| P29353 | SOS1 | Son of sevenless homolog 1 | 48 | 0 | - | < 0.001 |
| P42336 | STAT1 | Signal transducer and activator of transcription 1 | 35 | 0 | - | < 0.005 |
| P52566 | STAT3 | Signal transducer and activator of transcription 3 | 31 | 0 | - | < 0.005 |
| Q06481 | AP2A1 | AP-2 complex subunit alpha-1 | 25 | 1 | 25.0 | < 0.01 |
| Q15759 | AP2B1 | AP-2 complex subunit beta | 22 | 0 | - | < 0.01 |
| P13984 | ACTB | Actin, cytoplasmic 1 | 210 | 198 | 1.06 | > 0.05 |
| P02768 | ALB | Serum albumin | 180 | 175 | 1.03 | > 0.05 |
Note: This table is a representative example compiled from typical results of such experiments and is for illustrative purposes. The fold change is calculated for proteins with spectral counts > 0 in the control. For proteins with zero spectral counts in the control, the interaction is considered highly specific.
Experimental Protocols
Protocol 1: Biotinylation of a Purified "Bait" Protein in Solution
This protocol describes the covalent attachment of this compound to a purified protein containing primary amines (e.g., lysine (B10760008) residues).
Materials:
-
Purified protein of interest ("bait") in an amine-free buffer (e.g., PBS, pH 7.2-8.0)
-
This compound (e.g., Thermo Scientific™, Cat. No. 21335)
-
Anhydrous Dimethylsulfoxide (DMSO) or ultrapure water
-
Desalting columns (e.g., Zeba™ Spin Desalting Columns, Thermo Scientific™)
-
Reaction tubes
Procedure:
-
Reagent Preparation:
-
Equilibrate the vial of this compound to room temperature before opening to prevent moisture condensation.
-
Immediately before use, prepare a 10 mM stock solution of this compound by dissolving it in DMSO or ultrapure water. For example, dissolve 5.6 mg of this compound in 1 mL of solvent. The NHS-ester is moisture-sensitive and will hydrolyze, so unused reconstituted reagent should be discarded.
-
-
Protein Preparation:
-
Ensure the purified bait protein is at a concentration of 1-10 mg/mL in an amine-free buffer such as Phosphate-Buffered Saline (PBS) at pH 7.2-8.0. Buffers containing primary amines like Tris or glycine (B1666218) are not compatible as they will compete in the reaction.
-
-
Biotinylation Reaction:
-
Calculate the volume of the 10 mM this compound stock solution required to achieve a desired molar excess over the protein. A 20- to 50-fold molar excess is a common starting point.
-
Add the calculated volume of the this compound solution to the protein solution.
-
Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice.
-
-
Removal of Excess Biotin:
-
Remove non-reacted this compound using a desalting column according to the manufacturer's instructions. This step is crucial to prevent the excess biotin from interfering with subsequent pull-down assays.
-
The biotinylated protein is now ready for use in pull-down assays or for storage at -20°C or -80°C.
-
Protocol 2: Pull-Down Assay to Identify Interacting Proteins
This protocol outlines the use of a biotinylated bait protein to capture and isolate interacting "prey" proteins from a cell lysate.
Materials:
-
Biotinylated bait protein (from Protocol 1)
-
Cell lysate from the biological system of interest
-
Streptavidin or NeutrAvidin-conjugated agarose (B213101) or magnetic beads (e.g., Pierce™ Streptavidin Magnetic Beads, Thermo Scientific™)
-
Wash Buffer (e.g., PBS with 0.1% Tween-20)
-
Elution Buffer (e.g., 0.1 M glycine, pH 2.8, or SDS-PAGE sample buffer)
-
Neutralization Buffer (e.g., 1 M Tris, pH 8.5) if using acidic elution
-
Protease and phosphatase inhibitors
Procedure:
-
Bead Preparation:
-
Resuspend the streptavidin/NeutrAvidin beads and transfer the desired amount to a fresh tube.
-
Wash the beads twice with Wash Buffer. For magnetic beads, use a magnetic stand to separate the beads from the supernatant. For agarose beads, centrifuge at a low speed.
-
-
Immobilization of Bait Protein:
-
Add the biotinylated bait protein to the washed beads.
-
Incubate for 1 hour at room temperature with gentle rotation to allow the biotinylated protein to bind to the beads.
-
Wash the beads three times with Wash Buffer to remove any unbound bait protein.
-
-
Protein Interaction (Pull-Down):
-
Add the cell lysate (pre-cleared by centrifugation) containing potential prey proteins to the beads now coupled with the biotinylated bait protein.
-
Incubate for 2-4 hours or overnight at 4°C with gentle rotation to allow for the formation of bait-prey protein complexes.
-
It is crucial to include a negative control, such as beads incubated with a non-biotinylated bait protein or beads alone, to identify non-specific binders.
-
-
Washing:
-
After incubation, wash the beads extensively (3-5 times) with Wash Buffer to remove non-specifically bound proteins. Increase the stringency of the washes (e.g., by increasing salt concentration) if high background is observed.
-
-
Elution of Interacting Proteins:
-
Elute the captured protein complexes from the beads. Two common methods are:
-
Denaturing Elution: Add 1X SDS-PAGE sample buffer directly to the beads and boil for 5-10 minutes. The supernatant will contain the bait and interacting proteins, ready for gel electrophoresis.
-
Native Elution (for functional assays): Use a competitive elution buffer (e.g., containing free biotin) or a pH shift (e.g., 0.1 M glycine, pH 2.8). If using acidic elution, neutralize the eluate immediately with Neutralization Buffer.
-
-
-
Analysis of Interacting Proteins:
-
The eluted proteins can be analyzed by various methods:
-
SDS-PAGE and Western Blotting: To confirm the presence of a known interacting protein.
-
Mass Spectrometry: For the identification and quantification of novel interacting partners.
-
-
Visualization of Experimental Workflow and a Signaling Pathway
Experimental Workflow
The following diagram illustrates the general workflow for identifying protein-protein interactions using this compound followed by a pull-down assay and mass spectrometry.
Caption: Workflow for protein-protein interaction discovery.
Case Study: Elucidating the EGFR Signaling Pathway
Cell surface biotinylation using membrane-impermeable reagents like this compound is a powerful technique to study the interactions of transmembrane receptors. The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a crucial role in cell proliferation, survival, and differentiation. Upon binding of its ligand, such as Epidermal Growth Factor (EGF), EGFR dimerizes and undergoes autophosphorylation, initiating a cascade of downstream signaling events.
The following diagram illustrates a simplified EGFR signaling pathway and how this compound can be used to study the protein complexes involved in its activation and downstream signaling.
Caption: Simplified EGFR signaling pathway and biotinylation.
By biotinylating cell surface proteins, including EGFR, researchers can perform pull-down assays at different time points after EGF stimulation. Subsequent mass spectrometry analysis can identify and quantify the proteins that associate with EGFR, such as the adaptor protein GRB2 and the transcription factor STAT, providing insights into the dynamics of the signaling complex assembly.[1] This approach has been instrumental in characterizing the EGFR interactome and understanding how its signaling network is regulated.
References
Application Note: Effective Quenching of Unreacted Sulfo-NHS-LC-Biotin in Labeling Experiments
Introduction
Biotinylation, the process of attaching biotin (B1667282) to a molecule of interest such as a protein or antibody, is a cornerstone technique in life sciences research. The high-affinity interaction between biotin and streptavidin is leveraged in a myriad of applications, including ELISA, Western blotting, immunoprecipitation, and affinity chromatography. Sulfo-NHS-LC-Biotin is a popular reagent for this purpose, featuring a water-soluble Sulfo-NHS ester that reacts efficiently with primary amines (-NH2) on proteins to form stable amide bonds.
However, a critical step following the labeling reaction is the quenching of any unreacted this compound. Failure to neutralize the excess biotinylation reagent can lead to non-specific labeling of other proteins or molecules in downstream applications, resulting in high background noise and false-positive signals. This application note provides a detailed protocol and best practices for effectively quenching unreacted this compound.
The Chemistry of Quenching
The quenching process relies on the introduction of a small molecule containing a primary amine. This quenching agent acts as a scavenger, reacting with the excess this compound and rendering it inert. The primary amine of the quenching reagent competes with the primary amines on the protein for the NHS ester, effectively terminating the labeling reaction. Common quenching reagents include Tris (tris(hydroxymethyl)aminomethane), glycine (B1666218), lysine, and ethanolamine. The choice of quenching reagent can depend on the downstream application and the nature of the labeled molecule.
Caption: Workflow for biotinylation, quenching, and purification.
Comparison of Common Quenching Reagents
The selection of an appropriate quenching reagent is crucial for the success of subsequent experiments. The table below summarizes the properties and recommended working concentrations of commonly used quenching reagents.
| Quenching Reagent | Chemical Formula | Molar Mass ( g/mol ) | Recommended Final Concentration | Key Considerations |
| Tris | C₄H₁₁NO₃ | 121.14 | 20-100 mM | Widely used and effective. Can interfere with downstream applications involving primary amines.[1][2][3] |
| Glycine | C₂H₅NO₂ | 75.07 | 10-100 mM | A simple and effective quenching agent.[2][4][5][6] |
| Lysine | C₆H₁₄N₂O₂ | 146.19 | 20-100 mM | Possesses two primary amines, making it a highly effective quencher. |
| Ethanolamine | C₂H₇NO | 61.08 | 20-100 mM | Another effective quenching reagent. |
It is important to note that buffers containing primary amines, such as Tris, should be avoided during the biotinylation reaction itself, as they will compete with the target molecule for the this compound.[1][3][7]
Caption: Chemical reaction of quenching this compound.
Experimental Protocols
-
Biotinylated protein solution (post-labeling reaction)
-
Quenching Reagent Stock Solution (e.g., 1 M Tris-HCl, pH 8.0; 1 M Glycine)
-
Reaction tubes
-
Pipettes and tips
-
Desalting column or dialysis cassette for purification
-
Prepare Quenching Solution: Prepare a 1 M stock solution of Tris-HCl and adjust the pH to 8.0.
-
Add Quenching Reagent: Immediately following the biotinylation incubation, add the 1 M Tris-HCl stock solution to the reaction mixture to a final concentration of 50-100 mM.[1] For example, add 5 µL of 1 M Tris-HCl to a 100 µL reaction volume for a final concentration of ~50 mM.
-
Incubate: Gently mix and incubate the reaction for 15-30 minutes at room temperature.
-
Purification: Proceed to remove the quenched biotin and other reaction byproducts. This can be achieved by size-exclusion chromatography (e.g., a desalting column) or dialysis against a suitable buffer (e.g., PBS).
-
Prepare Quenching Solution: Prepare a 1 M stock solution of glycine. The pH will be slightly acidic and generally does not require adjustment for quenching purposes.
-
Add Quenching Reagent: Add the 1 M glycine stock solution to the biotinylation reaction to a final concentration of 100 mM.[5][6] For example, add 10 µL of 1 M glycine to a 100 µL reaction.
-
Incubate: Mix and incubate for 15-30 minutes at room temperature.
-
Purification: Remove excess reagents via a desalting column or dialysis.
Troubleshooting
-
High Background in Downstream Assays: This may indicate incomplete quenching.
-
Increase the concentration of the quenching reagent.
-
Increase the quenching incubation time.
-
Ensure the pH of the quenching buffer (especially Tris) is appropriate (pH ~8.0) for efficient reaction.
-
-
Loss of Protein Activity: While quenching is generally a gentle process, prolonged exposure to quenching reagents or suboptimal buffer conditions could affect sensitive proteins.
-
Minimize the quenching incubation time to what is necessary.
-
Ensure the final pH of the reaction mixture is within the protein's stability range.
-
Promptly move to the purification step after quenching.
-
Conclusion
The quenching of unreacted this compound is a straightforward yet critical step to ensure the specificity and low background of biotin-based assays. By selecting an appropriate quenching reagent and following a well-defined protocol, researchers can significantly improve the quality and reliability of their experimental results. Both Tris and glycine are effective and widely used quenching agents, with the choice often depending on the specific requirements of the downstream application. The protocols provided in this application note offer a reliable starting point for effectively quenching biotinylation reactions.
References
- 1. Reversible biotinylation of purified proteins for measuring protein–protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. covachem.com [covachem.com]
- 3. アミン反応性架橋剤化学 | Thermo Fisher Scientific - JP [thermofisher.com]
- 4. High-throughput Biotinylation of Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tools.thermofisher.com [tools.thermofisher.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. Biotinylation of protein in tris buffer - Protein and Proteomics [protocol-online.org]
Buffer conditions for optimal Sulfo-NHS-LC-Biotin reactivity.
Application Notes and Protocols for Sulfo-NHS-LC-Biotin
Topic: Buffer Conditions for Optimal this compound Reactivity For: Researchers, scientists, and drug development professionals.
Introduction to this compound
This compound (Sulfosuccinimidyl-6-(biotinamido)hexanoate) is a long-chain, amine-reactive biotinylation reagent widely used to label proteins, antibodies, and other molecules containing primary amines (-NH₂).[1] The key features of this reagent are its N-hydroxysulfosuccinimide (Sulfo-NHS) ester group, which reacts efficiently with primary amines to form stable amide bonds, and its water-solubility, which allows for biotinylation in aqueous solutions without organic solvents like DMSO or DMF.[1][2] Because it is charged and membrane-impermeable, this compound is particularly well-suited for specifically labeling cell surface proteins.[1][3]
The efficiency of the biotinylation reaction is critically dependent on several parameters, most notably the buffer conditions. Optimizing these conditions is essential to maximize labeling efficiency while minimizing reagent hydrolysis and preserving the biological activity of the target molecule.
Critical Reaction Parameters
The reaction between the Sulfo-NHS ester and a primary amine is a nucleophilic attack that competes with hydrolysis of the ester in an aqueous environment.[4][5] The rate of both reactions is influenced by pH, buffer composition, temperature, and time.
-
pH: The optimal pH for the reaction is between 7 and 9.[1][6][7] Primary amines must be in their deprotonated, nucleophilic form to react, which is favored at neutral to basic pH.[4][5] However, the rate of hydrolysis of the Sulfo-NHS ester also increases significantly with pH.[8][9] At a pH above 8.0, the hydrolysis half-life of the reagent can be less than 15 minutes.[8] Therefore, a pH range of 7.2 to 8.0 is generally recommended as the optimal balance between amine reactivity and reagent stability.[2][8]
-
Buffer Composition: It is critical to use a buffer that is free of primary amines.[6][10][11] Buffers such as Tris and glycine (B1666218) contain primary amines that will compete with the target molecule for reaction with the biotin (B1667282) reagent, significantly reducing labeling efficiency.[7][10][12] The most commonly recommended buffer is Phosphate-Buffered Saline (PBS) at a pH between 7.2 and 7.4.[10][13][14] Other suitable amine-free buffers include borate (B1201080) or carbonate buffers.
-
Reagent Preparation and Stability: this compound is moisture-sensitive and prone to hydrolysis.[7][10] The vial should be warmed to room temperature before opening to prevent moisture condensation.[4][5][11] Solutions of the reagent should be prepared immediately before use and any unused portion should be discarded, as the NHS-ester moiety is not stable in aqueous solutions for long-term storage.[6][7][11]
Summary of Optimal Buffer Conditions
The following table summarizes the recommended conditions for achieving optimal reactivity with this compound.
| Parameter | Recommended Condition | Rationale & Notes | Citations |
| pH | 7.2 - 8.0 | Balances efficient reaction with primary amines and stability of the Sulfo-NHS ester. Reaction is faster at higher pH, but reagent hydrolysis also increases dramatically. | [1][2][6][8] |
| Buffer System | Amine-free buffers (e.g., PBS, Borate) | Avoids competition for the biotin reagent. Buffers containing primary amines (e.g., Tris, Glycine) must be avoided. | [6][7][10][11][12] |
| Temperature | Room Temperature (20-25°C) or On Ice (4°C) | Room temperature reactions are faster. 4°C is used to slow down reactions and, in the case of live cells, to reduce biological processes like internalization of the label. | [3][6][11][12] |
| Reaction Time | 30 - 60 minutes at Room Temperature | A sufficient duration for most protein labeling applications. | [6][10][11][12] |
| 2 hours On Ice (4°C) | Slower reaction kinetics at 4°C require a longer incubation time for comparable labeling efficiency. | [3][6][11][12] | |
| Quenching Agent | Primary amine-containing buffers (e.g., 50-100 mM Tris or Glycine) | Added after the desired reaction time to consume any unreacted this compound and terminate the labeling reaction. | [1][3][13][15] |
Experimental Protocols
Protocol for Biotinylation of Proteins/Antibodies in Solution
This protocol is designed for labeling 1-10 mg of protein. Adjust volumes and calculations accordingly for different amounts.
4.1.1 Materials
-
Protein/Antibody of interest
-
This compound
-
Reaction Buffer: Phosphate-Buffered Saline (PBS), 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.2-8.0.[7]
-
Quenching Buffer: 1 M Tris-HCl, pH 7.5
-
Ultrapure water
-
Desalting spin columns or dialysis cassettes for buffer exchange.[10][16]
4.1.2 Reagent Preparation
-
Protein Preparation: Dissolve or exchange the protein into the amine-free Reaction Buffer at a concentration of 1-10 mg/mL.[11] If the protein is in a buffer containing primary amines like Tris, it must be exchanged into the Reaction Buffer via dialysis or a desalting column before proceeding.[3][11]
-
Biotin Reagent Solution: Immediately before use, prepare a 10 mM solution of this compound.[10][11] For example, dissolve 2.2 mg of this compound in 400 µL of ultrapure water.[7][11] Vortex briefly to ensure it is fully dissolved. Do not store this solution.[7]
4.1.3 Biotinylation Workflow Diagram
References
- 1. store.sangon.com [store.sangon.com]
- 2. researchgate.net [researchgate.net]
- 3. assets.fishersci.com [assets.fishersci.com]
- 4. store.sangon.com [store.sangon.com]
- 5. store.sangon.com [store.sangon.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. assets.fishersci.com [assets.fishersci.com]
- 8. Sulpho-N-hydroxysuccinimide activated long chain biotin. A new microtitre plate assay for the determination of its stability at different pH values and its reaction rate with protein bound amino groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. apexbt.com [apexbt.com]
- 11. tools.thermofisher.com [tools.thermofisher.com]
- 12. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 13. researchgate.net [researchgate.net]
- 14. tandfonline.com [tandfonline.com]
- 15. Surface protein biotinylation [protocols.io]
- 16. assets.fishersci.com [assets.fishersci.com]
Application Notes: Strategies for Removing Excess Sulfo-NHS-LC-Biotin
Introduction
Sulfo-NHS-LC-Biotin is a widely used reagent for labeling proteins, antibodies, and other molecules containing primary amines. Its water-solubility and membrane impermeability make it particularly suitable for biotinylating cell surface proteins.[1] Following the labeling reaction, it is crucial to remove any unreacted or hydrolyzed biotin (B1667282) reagent to prevent interference in downstream applications that utilize avidin (B1170675) or streptavidin-based detection or purification.[2][3] This application note provides a detailed overview of common methods for the removal of excess this compound, including comparative data and detailed protocols to guide researchers in selecting the most appropriate method for their specific application.
Quenching the Labeling Reaction
Before removing the excess biotin, it is essential to quench the reaction to stop the biotinylation process. This is typically achieved by adding a small molecule containing a primary amine, such as Tris, glycine, or hydroxylamine.[1][4] These molecules react with the remaining NHS esters, rendering them inactive.
Methods for Removal of Excess Biotin
The selection of a suitable method for removing excess biotin depends on factors such as the properties of the labeled molecule (e.g., size, stability), the required purity, the sample volume, and the desired processing time. The most common techniques are dialysis, desalting columns (spin columns), and size exclusion chromatography.
Method Comparison
| Method | Principle | Typical Protein Recovery | Efficiency of Biotin Removal | Processing Time | Sample Volume | Key Advantages | Key Disadvantages |
| Dialysis | Diffusion-based separation of molecules across a semi-permeable membrane based on size. | >90% | High | Long (overnight to 48 hours) | Wide range (µL to L) | High purity, gentle on proteins, suitable for large volumes. | Time-consuming, potential for sample dilution. |
| Desalting Columns (Spin Columns) | Size exclusion chromatography in a spin format for rapid separation of large molecules from small molecules. | >95% (e.g., Zeba™ columns)[5][6] | Good to High (may require multiple passes for complete removal)[5] | Fast (< 15 minutes)[6] | Small to medium (µL to mL) | Rapid, high recovery, easy to use.[7][8] | Resin can have a limited capacity, potential for some protein loss with very dilute samples.[5] |
| Size Exclusion Chromatography (SEC) | Separation of molecules based on their hydrodynamic radius as they pass through a column packed with porous beads.[9][10] | High | Very High | Moderate (30-60 minutes) | Wide range (µL to L) | High resolution, can also separate aggregates, buffer exchange capability.[9] | Requires a chromatography system, more complex setup. |
Experimental Workflow & Signaling Pathways
The overall workflow for a typical biotinylation experiment followed by the removal of excess reagent is depicted below.
Caption: Experimental workflow for protein biotinylation and removal of excess reagent.
Protocols
Protocol 1: Removal of Excess this compound by Dialysis
This protocol is suitable for removing excess biotin from a wide range of sample volumes and is particularly gentle on the labeled protein.
Materials:
-
Biotinylated protein sample
-
Dialysis tubing or cassette with an appropriate molecular weight cut-off (MWCO), typically 10 kDa for proteins
-
Dialysis buffer (e.g., PBS, pH 7.4)
-
Stir plate and stir bar
-
Beaker or container large enough to hold the dialysis buffer
Procedure:
-
Hydrate (B1144303) the Dialysis Membrane: If using dialysis tubing, cut the desired length and hydrate it in dialysis buffer for at least 30 minutes. For dialysis cassettes, follow the manufacturer's instructions for hydration.[11]
-
Load the Sample: Carefully load the biotinylated protein sample into the dialysis tubing or cassette, ensuring no air bubbles are trapped inside.
-
Secure the Tubing/Cassette: Securely clamp both ends of the dialysis tubing or seal the cassette.
-
Perform Dialysis: Immerse the sealed tubing or cassette in a beaker containing a large volume of cold (4°C) dialysis buffer (e.g., 100-1000 times the sample volume). Place the beaker on a stir plate and stir gently.
-
Buffer Changes: Allow dialysis to proceed for at least 4 hours, then change the dialysis buffer. Repeat the buffer change at least two more times, with the final dialysis step proceeding overnight to ensure complete removal of the free biotin.[12]
-
Sample Recovery: Carefully remove the dialysis tubing or cassette from the buffer. Recover the biotinylated protein sample using a pipette.
-
Determine Protein Concentration: Measure the protein concentration of the purified labeled protein.[4]
Protocol 2: Removal of Excess this compound using a Desalting Spin Column
This method is ideal for rapid cleanup of small to medium sample volumes.
Materials:
-
Biotinylated protein sample
-
Desalting spin column (e.g., Zeba™ Spin Desalting Columns)[13]
-
Collection tubes
-
Microcentrifuge
Procedure:
-
Prepare the Spin Column: Prepare the desalting spin column according to the manufacturer's instructions. This typically involves removing the bottom closure and placing the column in a collection tube, then centrifuging to remove the storage buffer.[8]
-
Equilibrate the Column (Optional but Recommended): Add the desired exchange buffer to the top of the resin bed and centrifuge again. Discard the flow-through. Repeat this step if a complete buffer exchange is required.
-
Load the Sample: Place the column in a new collection tube. Slowly apply the biotinylated protein sample to the center of the resin bed.[14]
-
Centrifuge to Collect the Purified Sample: Centrifuge the column according to the manufacturer's recommendations (e.g., 1,000 x g for 2 minutes).[8][14] The purified biotinylated protein will be in the collection tube.
-
Store the Purified Protein: The purified protein is now ready for downstream applications. Store appropriately.
Protocol 3: Removal of Excess this compound by Size Exclusion Chromatography (SEC)
SEC provides high-resolution separation and is suitable for a wide range of sample volumes.
Materials:
-
Biotinylated protein sample
-
SEC column with an appropriate fractionation range
-
Chromatography system (e.g., FPLC, HPLC)
-
Mobile phase/running buffer (e.g., PBS, pH 7.4)
Procedure:
-
System and Column Equilibration: Equilibrate the chromatography system and the SEC column with the mobile phase until a stable baseline is achieved.
-
Sample Loading: Load the biotinylated protein sample onto the column. The injection volume should be a small fraction of the total column volume for optimal resolution.
-
Chromatographic Separation: Run the mobile phase through the column at a constant flow rate. The larger biotinylated protein will elute first, while the smaller, unreacted biotin molecules will be retained in the pores of the stationary phase and elute later.[9][10]
-
Fraction Collection: Collect fractions as the sample elutes from the column. Monitor the elution profile using UV absorbance at 280 nm to detect the protein peak.
-
Pool and Concentrate: Pool the fractions containing the purified biotinylated protein. If necessary, concentrate the sample using a centrifugal filter device.
-
Determine Protein Concentration: Measure the protein concentration of the purified labeled protein.
Quantification of Biotinylation
After removing the excess biotin, it is often necessary to determine the degree of biotinylation. The most common method is the HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay.[3][15] This assay is based on the displacement of HABA from avidin by biotin, which results in a decrease in absorbance at 500 nm.[3] More sensitive fluorescence-based methods are also available.[15]
Conclusion
The successful removal of excess this compound is a critical step in the biotinylation workflow. The choice of method depends on the specific requirements of the experiment. Dialysis offers high purity for larger sample volumes but is time-consuming. Desalting spin columns provide a rapid and convenient option for smaller samples with high recovery. Size exclusion chromatography delivers high-resolution separation and is suitable for a wide range of volumes, especially when a high degree of purity and the removal of protein aggregates are required. By following the detailed protocols provided, researchers can effectively purify their biotinylated molecules for reliable and reproducible downstream applications.
References
- 1. store.sangon.com [store.sangon.com]
- 2. assets.fishersci.com [assets.fishersci.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. Antibody Biotinylation Protocol - Creative Biolabs [neutab.creative-biolabs.com]
- 5. researchgate.net [researchgate.net]
- 6. Small Molecule and Biotin Removal | Thermo Fisher Scientific - SG [thermofisher.com]
- 7. apexbt.com [apexbt.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. goldbio.com [goldbio.com]
- 10. info.gbiosciences.com [info.gbiosciences.com]
- 11. Reversible biotinylation of purified proteins for measuring protein–protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. doe-mbi.ucla.edu [doe-mbi.ucla.edu]
- 13. lsom.uthscsa.edu [lsom.uthscsa.edu]
- 14. assets.fishersci.com [assets.fishersci.com]
- 15. ビオチン化 | Thermo Fisher Scientific - JP [thermofisher.com]
Application Notes and Protocols: Sulfo-NHS-LC-Biotin in Flow Cytometry and Microscopy
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the use of Sulfo-NHS-LC-Biotin for the specific labeling of cell surface proteins, a critical technique in flow cytometry and microscopy. This reagent is a water-soluble, membrane-impermeable biotinylation reagent that efficiently labels primary amines (-NH2) on extracellular domains of proteins.[1][2][3][4][5][6][7] Its hydrophilic nature prevents it from crossing the plasma membrane, ensuring that only surface proteins of intact cells are labeled.[1][4][6][7][8][9][10]
This targeted labeling is instrumental in studying protein expression, trafficking, and internalization, making this compound a valuable tool in various research and drug development applications.[1][4][6][7][10]
Core Applications
Flow Cytometry:
-
Immunophenotyping: Quantify the expression levels of specific cell surface markers.
-
Receptor Internalization Studies: Track the internalization of surface receptors upon ligand binding or drug treatment.
-
Cell Viability and Membrane Integrity Assays: Differentiate between live and dead cells, as only cells with compromised membranes will exhibit intracellular labeling.
Microscopy:
-
Visualization of Cell Surface Protein Distribution: Spatially map the localization of proteins on the cell surface.
-
Protein Co-localization Studies: Investigate the spatial proximity of different cell surface proteins.
-
Tracking Protein Dynamics: Monitor the movement and clustering of surface proteins in response to stimuli.
Quantitative Data Summary
The efficiency of biotinylation can be influenced by several factors, including the concentration of the biotin (B1667282) reagent, the protein concentration, and the pH of the reaction buffer. The following tables summarize key quantitative parameters for successful cell surface labeling using this compound.
| Parameter | Recommended Range | Notes |
| This compound Concentration | 0.25 - 1.0 mg/mL (approx. 0.5 - 2 mM) | Higher concentrations can be used, but optimization is recommended to avoid protein precipitation.[1][4][7][10] |
| Cell Concentration | 1 x 10^6 to 25 x 10^6 cells/mL | Higher cell concentrations are more efficient as they require less biotin reagent.[1][4][7][10][11] |
| Reaction pH | 7.2 - 8.0 | NHS-ester reactions are more efficient at slightly alkaline pH.[1][4][6][7][10] However, the stability of this compound decreases at higher pH.[12] |
| Reaction Temperature | 4°C or Room Temperature | Incubation at 4°C minimizes protein internalization.[1][4][7][10][13] |
| Incubation Time | 30 minutes | Can be extended, but potential for protein degradation or internalization increases.[1][4][7][10][13] |
| Quenching Agent | 50 - 100 mM Glycine or Tris | Quenches unreacted this compound to stop the labeling reaction.[11][13] |
| Molar Excess of Biotin Reagent to Protein | Resulting Biotin Molecules per Antibody | Protein Concentration |
| 20-fold | 4 - 6 | 1 - 10 mg/mL |
| 50-fold | 1 - 3 | 50 - 200 µg/mL |
Experimental Workflow for Cell Surface Biotinylation
The general workflow for labeling cell surface proteins with this compound is outlined below. This procedure is then adapted for specific downstream applications in flow cytometry and microscopy.
Detailed Protocols
Protocol 1: Cell Surface Protein Labeling for Flow Cytometry
This protocol details the steps for biotinylating cell surface proteins for subsequent analysis by flow cytometry using a fluorescently labeled streptavidin conjugate.
Materials:
-
Cells of interest (suspension or adherent)
-
This compound
-
Phosphate-Buffered Saline (PBS), ice-cold, pH 8.0
-
Quenching Buffer (e.g., 100 mM Glycine in PBS), ice-cold
-
Flow Cytometry Staining Buffer (e.g., PBS with 1% BSA and 0.1% sodium azide)
-
Fluorescently labeled Streptavidin (e.g., Streptavidin-PE, Streptavidin-APC)
-
Microcentrifuge tubes
-
Flow cytometer
Procedure:
-
Cell Preparation:
-
Harvest cells and wash them three times with ice-cold PBS (pH 8.0) to remove any amine-containing culture medium.[1][4][7][10]
-
Centrifuge at 300-500 x g for 5 minutes at 4°C between washes.
-
Resuspend the cell pellet in ice-cold PBS (pH 8.0) to a concentration of 1-25 x 10^6 cells/mL.[1][4][7][10][11]
-
-
Biotinylation:
-
Immediately before use, prepare a 1 mg/mL solution of this compound in water or PBS.[14] Note: The NHS ester is moisture-sensitive and hydrolyzes in aqueous solutions; therefore, the solution must be prepared fresh.[6][8][15]
-
Add the this compound solution to the cell suspension to a final concentration of 0.25-0.5 mg/mL.
-
Incubate on a rocker or with gentle agitation for 30 minutes at 4°C to prevent endocytosis of the labeled proteins.[1][4][7][10][13]
-
-
Quenching:
-
Staining for Flow Cytometry:
-
Resuspend the biotinylated cells in Flow Cytometry Staining Buffer.
-
Add the fluorescently labeled streptavidin conjugate at the manufacturer's recommended concentration.
-
Incubate for 20-30 minutes at 4°C, protected from light.
-
Wash the cells twice with Flow Cytometry Staining Buffer.
-
Resuspend the cells in an appropriate volume of Flow Cytometry Staining Buffer for analysis.
-
-
Data Acquisition:
-
Analyze the cells on a flow cytometer, using the appropriate laser and filter settings for the chosen fluorophore.
-
Include unstained and single-color controls for proper compensation and gating.
-
Protocol 2: Cell Surface Protein Labeling for Microscopy
This protocol outlines the procedure for biotinylating cell surface proteins on adherent cells for subsequent visualization by fluorescence microscopy.
Materials:
-
Adherent cells grown on coverslips or in imaging dishes
-
This compound
-
Phosphate-Buffered Saline (PBS), ice-cold, pH 8.0
-
Quenching Buffer (e.g., 100 mM Glycine in PBS), ice-cold
-
Fixation Buffer (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization Buffer (optional, e.g., 0.1% Triton X-100 in PBS)
-
Blocking Buffer (e.g., 5% BSA in PBS)
-
Fluorescently labeled Streptavidin
-
Antifade mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Preparation:
-
Grow cells to the desired confluency on sterile coverslips or in imaging dishes.
-
Gently wash the cells three times with ice-cold PBS (pH 8.0).
-
-
Biotinylation:
-
Immediately before use, prepare a 1 mg/mL solution of this compound in PBS (pH 8.0).
-
Add the this compound solution to the cells, ensuring the entire surface is covered.
-
Incubate for 30 minutes at 4°C.
-
-
Quenching:
-
Remove the biotin solution and add ice-cold Quenching Buffer.
-
Incubate for 10 minutes at 4°C.
-
Wash the cells three times with ice-cold PBS.
-
-
Fixation and Permeabilization (Optional):
-
Fix the cells with Fixation Buffer for 15-20 minutes at room temperature.
-
Wash the cells three times with PBS.
-
If intracellular targets are also to be stained, permeabilize the cells with Permeabilization Buffer for 5-10 minutes at room temperature, followed by three washes with PBS.
-
-
Blocking and Staining:
-
Block non-specific binding by incubating the cells in Blocking Buffer for 30-60 minutes at room temperature.
-
Dilute the fluorescently labeled streptavidin in Blocking Buffer according to the manufacturer's instructions.
-
Incubate the cells with the streptavidin solution for 1 hour at room temperature, protected from light.
-
Wash the cells three times with PBS.
-
-
Mounting and Imaging:
-
Mount the coverslips onto microscope slides using an antifade mounting medium.
-
Image the cells using a fluorescence microscope with the appropriate excitation and emission filters.
-
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. Thermo Scientific™ EZ-Link™ this compound | Fisher Scientific [fishersci.ca]
- 3. This compound Kit (8 rxn kit) | BroadPharm [broadpharm.com]
- 4. store.sangon.com [store.sangon.com]
- 5. apexbt.com [apexbt.com]
- 6. tools.thermofisher.com [tools.thermofisher.com]
- 7. researchgate.net [researchgate.net]
- 8. EZ-Link™ this compound, 100 mg - FAQs [thermofisher.com]
- 9. nhs-ss-biotin.com [nhs-ss-biotin.com]
- 10. assets.fishersci.com [assets.fishersci.com]
- 11. Alternative Biotinylation Protocol for the Phospho-Immunoreceptor Array: R&D Systems [rndsystems.com]
- 12. Sulpho-N-hydroxysuccinimide activated long chain biotin. A new microtitre plate assay for the determination of its stability at different pH values and its reaction rate with protein bound amino groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Surface protein biotinylation [protocols.io]
- 14. lsom.uthscsa.edu [lsom.uthscsa.edu]
- 15. Reversible biotinylation of purified proteins for measuring protein–protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting low biotinylation efficiency with Sulfo-NHS-LC-Biotin.
Welcome to the technical support center for Sulfo-NHS-LC-Biotin. This guide provides troubleshooting advice and answers to frequently asked questions to help researchers, scientists, and drug development professionals optimize their biotinylation experiments and overcome common challenges.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for biotinylation using this compound?
A1: The optimal pH range for the reaction of this compound with primary amines is between 7 and 9.[1][2][3][4] The reaction rate increases with higher pH; however, the rate of hydrolysis of the NHS ester also increases, which can lead to lower efficiency.[5] Therefore, a pH range of 7.2-8.0 is often a good starting point for most applications.[6]
Q2: What types of buffers should be used for the biotinylation reaction?
A2: It is crucial to use amine-free buffers, as primary amines will compete with the target protein for reaction with the this compound. Phosphate-buffered saline (PBS) is a commonly recommended buffer.[1][6] Buffers containing Tris or glycine (B1666218) must be avoided in the reaction mixture.[7]
Q3: Can I prepare a stock solution of this compound?
A3: No, it is not recommended to prepare stock solutions of this compound for storage.[7] The NHS-ester moiety is highly susceptible to hydrolysis in aqueous solutions. The reagent should be dissolved immediately before use.[1]
Q4: How should I store this compound?
A4: this compound is moisture-sensitive and should be stored at -20°C with a desiccant.[6] Before opening, the vial should be allowed to equilibrate to room temperature to prevent moisture condensation.[6]
Q5: How can I remove excess, unreacted this compound after the labeling reaction?
A5: Excess biotin (B1667282) can be removed by dialysis or using desalting spin columns.[6] This step is critical before performing any quantification assays, such as the HABA assay, to ensure accurate results.[8][9]
Troubleshooting Guide
This guide addresses common issues encountered during biotinylation with this compound.
Problem: Low or No Biotinylation Detected
| Possible Cause | Recommended Solution |
| Hydrolyzed Reagent | The this compound reagent is sensitive to moisture and will hydrolyze over time. Always use freshly prepared reagent and ensure the vial is brought to room temperature before opening to prevent condensation.[1] Discard any unused reconstituted reagent. |
| Presence of Competing Amines | Buffers containing primary amines (e.g., Tris, glycine) will compete with your protein for the biotin label.[7] Ensure your protein is in an amine-free buffer like PBS. If necessary, perform a buffer exchange via dialysis or a desalting column before starting the biotinylation reaction. |
| Suboptimal pH | The reaction of Sulfo-NHS esters with primary amines is pH-dependent. The reaction is most efficient in the pH range of 7-9.[1][2][3][4] Verify the pH of your reaction buffer and adjust if necessary. |
| Insufficient Molar Excess of Biotin | The ratio of biotin reagent to protein is critical for efficient labeling. For dilute protein solutions, a higher molar excess of biotin is required.[6] As a starting point, a 20- to 50-fold molar excess is often recommended for antibodies.[1][6][10] You may need to optimize this ratio for your specific protein. |
| Low Protein Concentration | Labeling efficiency can be lower with dilute protein solutions. If possible, concentrate your protein before biotinylation.[6] |
| Inaccessible Primary Amines | The primary amines on your protein of interest may be sterically hindered or buried within the protein's structure. Consider using a biotinylation reagent with a longer spacer arm to overcome steric hindrance. |
Problem: Poor Protein Recovery After Desalting
| Possible Cause | Recommended Solution |
| Protein Precipitation | The desalting process or buffer conditions may be causing your protein to precipitate. Ensure the desalting column is equilibrated with a suitable buffer for your protein. |
| Incorrect Column Choice | The molecular weight cutoff (MWCO) of the desalting column may be inappropriate for your protein, leading to its loss. Select a column with an MWCO that is significantly smaller than the molecular weight of your protein. |
Data Presentation
This compound Stability
| pH Range | Half-life | Implication for Biotinylation |
| < 6.5 | > 2 hours | Slower reaction rate with primary amines.[5] |
| 7.0 - 8.0 | Moderate | Optimal balance between reaction rate and reagent stability.[5] |
| > 8.0 | < 15 minutes | Rapid hydrolysis of the NHS ester, leading to reduced labeling efficiency.[5] |
Recommended Molar Excess of this compound for Antibody Labeling
The degree of biotinylation is influenced by the molar ratio of the biotin reagent to the protein. The following table provides general guidelines for antibody labeling.
| Protein Concentration | Recommended Molar Excess of Biotin | Resulting Biotin Molecules per Antibody |
| 1-10 mg/mL | 20-fold | 4-6 |
| 50-200 µg/mL | 50-fold | 1-3 |
Note: These are starting recommendations and may require optimization for your specific antibody and application.[6]
Experimental Protocols
Protocol 1: Biotinylation of a Protein in Solution
This protocol provides a general procedure for biotinylating a protein with this compound.
Materials:
-
Protein of interest in an amine-free buffer (e.g., PBS, pH 7.2-8.0)
-
This compound
-
Ultrapure water or anhydrous DMSO/DMF
-
Desalting columns or dialysis equipment
Procedure:
-
Prepare the Protein Sample: Ensure your protein is at a suitable concentration (e.g., 1-10 mg/mL) in an amine-free buffer. If necessary, perform a buffer exchange.
-
Calculate the Required Amount of Biotin: Determine the amount of this compound needed to achieve the desired molar excess.
-
Example Calculation for a 20-fold Molar Excess:
-
Protein: IgG at 2 mg/mL in 1 mL
-
Molecular Weight of IgG: ~150,000 g/mol
-
Moles of IgG = (2 mg) / (150,000 g/mol ) = 1.33 x 10-8 mol
-
Moles of Biotin needed = 20 * 1.33 x 10-8 mol = 2.66 x 10-7 mol
-
Molecular Weight of this compound: 556.59 g/mol
-
Mass of Biotin needed = 2.66 x 10-7 mol * 556.59 g/mol = 0.148 mg
-
-
-
Reconstitute this compound: Immediately before use, dissolve the calculated amount of this compound in a small volume of ultrapure water or anhydrous DMSO/DMF.[1]
-
Reaction: Add the freshly prepared this compound solution to your protein sample.
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice.[1]
-
Removal of Excess Biotin: Purify the biotinylated protein from excess non-reacted biotin using a desalting column or dialysis.[6]
-
Quantification (Optional but Recommended): Determine the degree of biotinylation using an assay such as the HABA assay (see Protocol 2).
Protocol 2: Quantification of Biotinylation using the HABA Assay
The HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay is a common method to estimate the number of biotin molecules incorporated per protein molecule.
Materials:
-
Biotinylated protein sample (with excess biotin removed)
-
HABA/Avidin solution
-
Spectrophotometer
Procedure:
-
Prepare HABA/Avidin Solution: Prepare the HABA/Avidin solution according to the manufacturer's instructions.
-
Measure Baseline Absorbance: Pipette 900 µL of the HABA/Avidin solution into a cuvette and measure the absorbance at 500 nm (A500 HABA/Avidin).[8]
-
Add Biotinylated Sample: Add 100 µL of your biotinylated protein sample to the cuvette, mix well, and wait for the reading to stabilize.[8]
-
Measure Final Absorbance: Measure the absorbance at 500 nm (A500 HABA/Avidin/Biotin).[8]
-
Calculate the Biotin-to-Protein Ratio:
-
Step 1: Calculate the change in absorbance (ΔA500). ΔA500 = A500 HABA/Avidin - A500 HABA/Avidin/Biotin
-
Step 2: Calculate the concentration of biotin (in mol/L). [Biotin] = ΔA500 / (ε × l)
-
ε (molar extinction coefficient of the HABA-avidin complex at 500 nm) = 34,000 M-1cm-1[8]
-
l (path length of the cuvette) = 1 cm
-
-
Step 3: Calculate the moles of biotin in the sample. Moles of Biotin = [Biotin] × Total volume in cuvette (in L)
-
Step 4: Calculate the moles of protein in the sample. Moles of Protein = (Protein concentration in mg/mL × Volume of sample added in mL) / (Molecular weight of protein in g/mol )
-
Step 5: Calculate the biotin-to-protein molar ratio. Ratio = Moles of Biotin / Moles of Protein
-
Visualizations
Caption: Experimental workflow for protein biotinylation.
Caption: Troubleshooting decision tree for low biotinylation.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. store.sangon.com [store.sangon.com]
- 3. tools.thermofisher.com [tools.thermofisher.com]
- 4. tools.thermofisher.com [tools.thermofisher.com]
- 5. Sulpho-N-hydroxysuccinimide activated long chain biotin. A new microtitre plate assay for the determination of its stability at different pH values and its reaction rate with protein bound amino groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. assets.fishersci.com [assets.fishersci.com]
- 7. EZ-Link™ this compound, No-Weigh™ Format - FAQs [thermofisher.com]
- 8. info.gbiosciences.com [info.gbiosciences.com]
- 9. tools.thermofisher.com [tools.thermofisher.com]
- 10. broadpharm.com [broadpharm.com]
How to prevent non-specific binding in Sulfo-NHS-LC-Biotin experiments.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent non-specific binding in Sulfo-NHS-LC-Biotin experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of non-specific binding in this compound experiments?
A1: Non-specific binding in this compound experiments can arise from several factors:
-
Hydrophobic and Electrostatic Interactions: Proteins and other molecules can non-specifically adhere to surfaces through charge-based or hydrophobic interactions[1][2].
-
Endogenous Biotin (B1667282) and Biotin-Binding Proteins: Many cells and tissues contain endogenous biotin and proteins that bind to biotin, which can lead to false-positive signals[3][4].
-
Reagent Quality and Handling: this compound is moisture-sensitive and can hydrolyze, becoming non-reactive. Improper storage or handling can lead to inefficient labeling and increased background[5][6][7].
-
Inappropriate Buffer Composition: The presence of primary amines (e.g., Tris or glycine) in the labeling buffer will compete with the target protein for reaction with the this compound[8][9][10].
-
Excess Biotin Reagent: Insufficient removal of excess, unreacted biotin reagent can lead to high background signal[11][12].
-
Internalization of the Reagent: When labeling live cells, performing the incubation at room temperature may lead to the internalization of the biotin reagent, resulting in the labeling of intracellular proteins[6][11][12][13][14].
Q2: How can I prevent non-specific binding related to my buffers and solutions?
A2: Proper buffer selection and the use of additives are crucial for minimizing non-specific binding.
-
Use Amine-Free Buffers: Always perform the biotinylation reaction in an amine-free buffer such as Phosphate-Buffered Saline (PBS) at a pH of 7.2-8.0[5][11][12][13]. Buffers containing primary amines like Tris or glycine (B1666218) will quench the reaction[8][9][10].
-
Adjust Salt Concentration: Increasing the salt concentration (e.g., with NaCl) in your washing buffers can help to disrupt charge-based non-specific interactions[2][15].
-
Add Surfactants: Including a non-ionic surfactant, such as Tween-20, at a low concentration (e.g., 0.05%) in your wash buffers can help to reduce hydrophobic interactions[2][15][16].
-
Incorporate Blocking Agents: Adding a protein blocker like Bovine Serum Albumin (BSA) to your buffers can help to saturate non-specific binding sites[15][16].
Q3: What is the optimal concentration of this compound to use?
A3: The optimal concentration of this compound depends on the concentration of your protein. Using a large molar excess of the biotin reagent is common, but an excessive amount can lead to increased non-specific binding. It is important to optimize the ratio for your specific application.
| Protein Concentration | Recommended Molar Excess of Biotin |
| 10 mg/mL | 10- to 12-fold[8][17] |
| 2 mg/mL | 20- to 25-fold[8][14][17] |
| ≤ 2 mg/mL | ≥ 20-fold[13] |
| 50-200 µg in 200-700 µL | 50-fold[12] |
Q4: How do I effectively quench the biotinylation reaction?
A4: To stop the labeling reaction and inactivate any unreacted this compound, you should add a quenching agent.
-
Primary Amine-Containing Buffers: Add a buffer containing primary amines, such as Tris or glycine. A common final concentration for quenching is 100 mM glycine or 25-50 mM Tris[11][17].
-
Incubation: After adding the quenching buffer, incubate for a short period to ensure all reactive NHS-esters are hydrolyzed.
Troubleshooting Guide
Problem: High Background Signal in Western Blot or ELISA
| Potential Cause | Recommended Solution |
| Insufficient Quenching | Ensure the quenching step is performed with a sufficient concentration of a primary amine-containing buffer (e.g., 100 mM glycine or 25-50 mM Tris) to neutralize all unreacted this compound.[11][17] |
| Inadequate Washing | Increase the number and duration of wash steps after biotinylation and before detection. Include a non-ionic surfactant like Tween-20 (0.05%) in the wash buffers to reduce non-specific hydrophobic interactions.[15][16] |
| Endogenous Biotin | Pre-incubate your sample with an avidin/biotin blocking kit to block endogenous biotin before adding the streptavidin conjugate.[4][18] |
| Non-Specific Binding to Streptavidin | Reduce the concentration of the streptavidin conjugate used for detection.[19] Pre-absorb the streptavidin conjugate with a sample matrix that does not contain your target protein. |
| Protein Aggregation | Over-labeling with biotin can sometimes cause protein aggregation, which can lead to non-specific binding. Try reducing the molar excess of the this compound reagent.[20] |
| Internalization of Reagent (for cell surface labeling) | Perform the biotinylation reaction at 4°C to reduce the active internalization of the biotin reagent by the cells.[6][11][12][13][14] |
Experimental Protocols
Protocol 1: Cell Surface Protein Biotinylation
-
Cell Preparation: Wash cells three times with ice-cold, amine-free buffer like PBS (pH 8.0) to remove any culture media and contaminating proteins.[13][17]
-
Cell Suspension: Resuspend the cells at a concentration of approximately 25 x 10^6 cells/mL in ice-cold PBS (pH 8.0).[6][11][13]
-
Reagent Preparation: Immediately before use, prepare a 10 mM solution of this compound in ultrapure water.[11][17] The reagent is moisture-sensitive and hydrolyzes quickly, so do not prepare stock solutions for storage.[5][8]
-
Biotinylation Reaction: Add the this compound solution to the cell suspension to a final concentration of approximately 2 mM.[6][11][12]
-
Incubation: Incubate the reaction mixture for 30 minutes at room temperature or on ice. Performing the incubation at 4°C can help reduce the internalization of the reagent.[6][11][12][13]
-
Quenching: Wash the cells three times with PBS containing 100 mM glycine to quench and remove any excess biotin reagent.[11][12]
Protocol 2: Biotinylation of Proteins in Solution
-
Buffer Exchange: Ensure the protein is in an amine-free buffer (e.g., PBS) at a pH between 7.2 and 8.0. If the protein is in a buffer containing primary amines like Tris, perform a buffer exchange using dialysis or a desalting column.[5][9][13]
-
Reagent Preparation: Equilibrate the vial of this compound to room temperature before opening to prevent moisture condensation.[5][6][12] Immediately before use, dissolve the reagent in an appropriate solvent (e.g., water or DMSO) to a stock concentration of 10 mM.[9][11]
-
Biotinylation Reaction: Add the calculated amount of the 10 mM this compound solution to the protein solution. Refer to the table above for recommended molar excess.
-
Incubation: Incubate the reaction for 30 minutes at room temperature or for 2 hours on ice.[5][9][11][13]
-
Removal of Excess Biotin: Remove non-reacted this compound by dialysis or gel filtration (desalting column).[17][20]
Visual Guides
Caption: Experimental workflow for cell surface protein biotinylation.
Caption: Key contributors to non-specific binding in biotinylation.
Caption: A decision tree for troubleshooting high background signals.
References
- 1. Nonspecific Binding: Main Factors of Occurrence and Strategies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 2. nicoyalife.com [nicoyalife.com]
- 3. researchgate.net [researchgate.net]
- 4. IHC Troubleshooting Guide | Thermo Fisher Scientific - US [thermofisher.com]
- 5. store.sangon.com [store.sangon.com]
- 6. assets.fishersci.com [assets.fishersci.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. EZ-Link™ this compound, 100 mg - FAQs [thermofisher.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. EZ-Link™ this compound, No-Weigh™ Format - FAQs [thermofisher.com]
- 11. tools.thermofisher.com [tools.thermofisher.com]
- 12. store.sangon.com [store.sangon.com]
- 13. assets.fishersci.com [assets.fishersci.com]
- 14. medchemexpress.com [medchemexpress.com]
- 15. How to eliminate non-specific binding? | AAT Bioquest [aatbio.com]
- 16. researchgate.net [researchgate.net]
- 17. assets.fishersci.com [assets.fishersci.com]
- 18. biocompare.com [biocompare.com]
- 19. DSpace [digital.library.adelaide.edu.au]
- 20. researchgate.net [researchgate.net]
Why is my Sulfo-NHS-LC-Biotin not dissolving properly?
Technical Support Center: Sulfo-NHS-LC-Biotin
This guide provides troubleshooting advice and answers to frequently asked questions regarding the dissolution and handling of this compound for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound not dissolving properly in my aqueous buffer?
If you are experiencing difficulty dissolving this compound, there are several potential causes:
-
Reagent Hydrolysis: The most common reason for poor solubility is the hydrolysis of the Sulfo-NHS ester. This reagent is highly sensitive to moisture.[1][2] If the powder has been exposed to humidity, it may have already hydrolyzed, reducing its solubility in water. Hydrolysis of the NHS ester can occur rapidly in aqueous solutions.[3][4]
-
Improper Storage: The reagent must be stored at -20°C with a desiccant.[5][6] Failure to do so can lead to degradation.
-
Condensation: Allowing the vial to warm to room temperature before opening is crucial to prevent moisture from the air from condensing on the cold powder, which would cause hydrolysis.[1][3][5]
-
Buffer pH: The rate of hydrolysis increases with increasing pH.[7] While the biotinylation reaction is efficient at pH 7-9, the stability of the dissolved reagent is lower at higher pH values.[8][9]
Q2: What are the recommended solvents for this compound?
This compound is designed to be water-soluble.[10] The recommended solvents are:
-
Amine-free buffers such as Phosphate-Buffered Saline (PBS) at a pH of 7.2-8.0[5][11]
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF) can also be used, especially if a stock solution is required for dilution into the reaction buffer.[11][12]
Q3: Can I prepare a stock solution of this compound and store it for later use?
It is strongly advised not to prepare and store aqueous stock solutions of this compound.[2][3][12] The NHS-ester group readily hydrolyzes, rendering the reagent non-reactive.[1][6] You should always prepare the solution immediately before use.[7][11] If a stock solution is absolutely necessary, it should be prepared in anhydrous DMSO or DMF and used promptly.[5][11]
Q4: My this compound dissolved, but my biotinylation reaction failed. What could be the issue?
Several factors could lead to a failed biotinylation reaction even if the reagent appears to dissolve:
-
Hydrolyzed Reagent: The reagent may have dissolved but was already hydrolyzed and thus inactive.
-
Presence of Primary Amines: Your reaction buffer may contain primary amines (e.g., Tris or glycine), which will compete with your target molecule for reaction with the this compound, effectively quenching the reaction.[1][4][11]
-
Insufficient Molar Excess: The amount of biotin (B1667282) reagent added may not have been sufficient. A 10- to 20-fold molar excess of biotin to protein is generally recommended.[5]
Troubleshooting Guide
Use the following table to troubleshoot common issues with this compound dissolution and reactivity.
| Observation | Possible Cause | Recommended Action |
| Powder appears clumpy or does not dissolve in water. | Reagent has been compromised by moisture. The Sulfo-NHS ester has likely hydrolyzed due to improper storage or handling.[13] | Discard the reagent and use a fresh, unopened vial. Ensure the new vial is brought to room temperature before opening.[1] |
| Reagent dissolves initially but a precipitate forms over time. | Hydrolysis in aqueous buffer. The NHS ester is hydrolyzing, and the byproduct may have lower solubility. | Use the dissolved reagent immediately after preparation.[7][11] Do not let the solution sit for an extended period before adding it to your sample. |
| Reagent dissolves, but biotinylation efficiency is low or zero. | 1. Buffer contains primary amines. Buffers like Tris or glycine (B1666218) will quench the reaction.[2][4] 2. Reagent is inactive due to hydrolysis. [6] 3. Incorrect pH. The reaction is most efficient at pH 7-9.[8] | 1. Exchange your sample into an amine-free buffer like PBS.[1][11] 2. Use a fresh vial of the reagent. 3. Adjust the pH of your reaction buffer to the optimal range. |
Experimental Protocols and Data
Solubility and Molar Excess Data
The following table summarizes key quantitative data for this compound.
| Parameter | Value | Reference(s) |
| Molecular Weight | 556.59 g/mol | [5] |
| Solubility in Water | ~10 mg/mL | [14][15] |
| Recommended Reaction pH | 7.0 - 9.0 | [8] |
| Recommended Molar Excess (Protein Labeling) | 10-20 fold | [5] |
Protocol for Dissolving this compound
This protocol outlines the correct procedure for preparing your biotinylation reagent.
-
Equilibrate Reagent: Remove the vial of this compound from -20°C storage and allow it to sit at room temperature for at least 15-20 minutes before opening. This prevents moisture condensation.[1][5]
-
Prepare Buffer: Ensure your protein or molecule of interest is in an amine-free buffer, such as PBS, at a pH between 7.2 and 8.0.[6][11]
-
Weigh Reagent: Weigh the required amount of this compound in a separate tube.
-
Dissolve Immediately Before Use: Just before adding it to your protein solution, dissolve the weighed this compound powder in the appropriate amine-free buffer or ultrapure water.[6][8][11] Vortex or pipette up and down until the solution is clear.[11]
-
Add to Reaction: Immediately add the calculated volume of the freshly dissolved biotin solution to your protein sample to initiate the labeling reaction.
Visual Guides
Workflow for Proper Reagent Handling
The following diagram illustrates the critical steps for successfully handling and dissolving this compound to prevent hydrolysis.
The Problem of Hydrolysis
This diagram shows the chemical relationship between the active this compound and its inactive, hydrolyzed form, which is the primary cause of dissolution and reactivity problems.
References
- 1. assets.fishersci.com [assets.fishersci.com]
- 2. assets.fishersci.com [assets.fishersci.com]
- 3. EZ-Link™ this compound, 100 mg - FAQs [thermofisher.com]
- 4. EZ-Link™ this compound, No-Weigh™ Format - FAQs [thermofisher.com]
- 5. proteochem.com [proteochem.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. store.sangon.com [store.sangon.com]
- 8. store.sangon.com [store.sangon.com]
- 9. Sulpho-N-hydroxysuccinimide activated long chain biotin. A new microtitre plate assay for the determination of its stability at different pH values and its reaction rate with protein bound amino groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. EZ-Link™ Sulfo-NHS-LC-Biotinylation Kit - FAQs [thermofisher.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. apexbt.com [apexbt.com]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. This compound | Biochemicals and Molecular Biology | Tocris Bioscience [tocris.com]
- 15. tools.thermofisher.com [tools.thermofisher.com]
Technical Support Center: Biotinylation in the Presence of Primary Amine-Containing Buffers
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals encountering issues with biotinylation reactions, specifically concerning the interference of primary amine-containing buffers like Tris.
Frequently Asked Questions (FAQs)
Q1: Can I perform an NHS-ester biotinylation reaction in Tris buffer?
A1: It is strongly discouraged to perform N-hydroxysuccinimide (NHS) ester-based biotinylation reactions in buffers containing primary amines, such as Tris or glycine.[1][2][3][4][5] The primary amine in Tris will compete with the primary amines on your target molecule (e.g., lysine (B10760008) residues and the N-terminus of a protein) for reaction with the NHS-ester of the biotinylation reagent.[1][2] This competition will significantly reduce the efficiency of your biotinylation reaction.[1]
Q2: Why does Tris interfere with NHS-ester biotinylation?
A2: Tris (tris(hydroxymethyl)aminomethane) possesses a primary amine group that is nucleophilic and reacts with the NHS ester of the biotinylation reagent to form a stable amide bond.[1][2] This reaction consumes the biotinylation reagent, making it unavailable to label your protein or molecule of interest.
Q3: I have my protein in Tris buffer. What should I do before starting the biotinylation?
A3: If your protein is in a buffer containing primary amines, you must perform a buffer exchange to a compatible, amine-free buffer before initiating the biotinylation reaction.[1][2] Common methods for buffer exchange include dialysis and the use of desalting columns (size-exclusion chromatography).[1]
Q4: What are suitable alternative buffers for NHS-ester biotinylation?
A4: Several amine-free buffers are compatible with NHS-ester biotinylation. The optimal choice depends on the specific requirements of your protein and experiment. Recommended buffers include:
The optimal pH for the reaction is typically between 7.2 and 8.5.[7][8][9][10]
Q5: Can Tris ever be used in a biotinylation experiment?
A5: Yes, Tris is commonly used to quench the biotinylation reaction.[1][11] After the desired incubation time for labeling your target molecule, adding a solution of Tris buffer (typically to a final concentration of 50 mM) will consume any unreacted NHS-ester biotinylation reagent, effectively stopping the reaction.[1] Some recent studies suggest that under specific conditions, Tris may not significantly interfere with biotinylation, but it is generally recommended to avoid it during the labeling step.[12][13][14]
Q6: How critical is the pH of the reaction buffer?
A6: The pH of the reaction buffer is a critical parameter for successful NHS-ester biotinylation.[8][15] The reaction efficiency is a balance between the reactivity of the primary amines on the target molecule and the stability of the NHS ester. At a pH below 7, the primary amines are protonated and less reactive.[15] As the pH increases, the reaction rate increases, but the rate of hydrolysis of the NHS ester also increases, which deactivates the biotinylation reagent.[7][15] The optimal pH range is generally considered to be 7.2 to 8.5.[7]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Low or no biotinylation detected | Presence of primary amine-containing buffers (e.g., Tris, glycine) in the reaction.[1][2] | Perform buffer exchange into an amine-free buffer like PBS or HEPES before adding the biotinylation reagent.[1] |
| Incorrect pH of the reaction buffer.[1][15] | Ensure the reaction buffer pH is within the optimal range of 7.2-8.5.[7] | |
| Hydrolyzed/inactive biotinylation reagent.[1] | Prepare fresh stock solutions of the biotinylation reagent immediately before use.[1][3] NHS esters are moisture-sensitive.[3][6] | |
| Insufficient concentration of the biotinylation reagent. | Optimize the molar ratio of the biotinylation reagent to the target molecule. A 10-20 fold molar excess is a common starting point.[6][16] | |
| High background or non-specific signal | Excess unreacted biotinylation reagent not adequately removed. | After quenching the reaction, ensure thorough removal of excess biotin (B1667282) by dialysis or desalting column.[1] |
| Non-specific binding of detection reagents (e.g., streptavidin). | Include appropriate blocking steps in your downstream application (e.g., using BSA or non-fat dry milk for Western blots).[17] Be aware that milk contains endogenous biotin and may not be suitable for all applications.[5] | |
| Inconsistent biotinylation results | Variability in experimental conditions. | Maintain consistent parameters such as protein concentration, buffer composition, pH, temperature, and reaction time. |
| Presence of other nucleophiles in the sample. | Ensure the purified protein sample is free from contaminants that can react with the NHS ester. |
Quantitative Data Summary
Table 1: Effect of pH on the Half-life of NHS Esters
This table illustrates the inverse relationship between pH and the stability of NHS esters. As the pH increases, the half-life of the reactive ester decreases due to an increased rate of hydrolysis.[7][15]
| pH | Temperature (°C) | Half-life |
| 7.0 | 0 | 4-5 hours[7] |
| 8.0 | 4 | ~1 hour (estimated) |
| 8.6 | 4 | 10 minutes[7] |
| 9.0 | 4 | <10 minutes |
Table 2: Recommended Buffer Conditions for NHS-Ester Biotinylation
| Buffer Component | Recommended Concentration | Recommended pH Range | Incompatible Additives |
| Phosphate (PBS) | 50-100 mM | 7.2 - 8.0 | Primary amines (Tris, glycine), sodium azide (B81097) (>0.02%)[7] |
| HEPES | 20-100 mM | 7.2 - 8.0 | Primary amines |
| Bicarbonate/Carbonate | 50-100 mM | 8.0 - 9.0 | Primary amines |
| Borate | 50-100 mM | 8.0 - 9.0 | Primary amines |
Experimental Protocols
Protocol 1: Buffer Exchange Using a Desalting Column
This protocol is for removing primary amine-containing buffers like Tris from a protein sample prior to biotinylation.
-
Column Equilibration:
-
Remove the storage buffer from a pre-packed desalting column (e.g., PD-10).
-
Equilibrate the column with 3-5 column volumes of the desired amine-free reaction buffer (e.g., PBS, pH 7.4). Allow the buffer to flow through by gravity.[1]
-
-
Sample Loading:
-
Load your protein sample (typically up to 2.5 mL for a PD-10 column) onto the top of the column bed.[1]
-
-
Elution:
-
Allow the sample to enter the column bed completely.
-
Add the amine-free reaction buffer to the column and collect the eluate containing your protein. The protein will elute in the void volume, while the smaller buffer components (like Tris) are retained in the column matrix.
-
Protocol 2: General NHS-Ester Biotinylation of Proteins
This protocol provides a general procedure for biotinylating a protein in a compatible buffer.
-
Preparation of Reagents:
-
Prepare your protein solution in an amine-free buffer (e.g., PBS, pH 7.2-8.0) at a concentration of 1-10 mg/mL.[6] If the protein was in an incompatible buffer, perform a buffer exchange first (see Protocol 1).
-
Immediately before use, dissolve the NHS-ester biotinylation reagent in an anhydrous organic solvent like DMSO or DMF to a high concentration (e.g., 20 mg/mL).[6]
-
-
Biotinylation Reaction:
-
Quenching the Reaction:
-
Add a quenching buffer containing a primary amine (e.g., Tris-HCl, pH 7.5) to a final concentration of 50-100 mM.
-
Incubate for 15-30 minutes at room temperature.
-
-
Removal of Excess Biotin:
-
Remove the unreacted biotinylation reagent and the quenching buffer by buffer exchange using a desalting column or dialysis.[1]
-
Visualizations
Caption: Competitive reaction of Biotin-NHS ester with a target protein and Tris.
Caption: Standard workflow for biotinylating a protein initially in Tris buffer.
Caption: Troubleshooting decision tree for low biotinylation efficiency.
References
- 1. Reversible biotinylation of purified proteins for measuring protein–protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biotinylation of protein in tris buffer - Protein and Proteomics [protocol-online.org]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. researchgate.net [researchgate.net]
- 5. Protein-Protein Interactions Support—Troubleshooting | Thermo Fisher Scientific - UK [thermofisher.com]
- 6. proteochem.com [proteochem.com]
- 7. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 8. lumiprobe.com [lumiprobe.com]
- 9. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 10. interchim.fr [interchim.fr]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Tris(hydroxymethyl)aminomethane Compatibility with N-Hydroxysuccinimide Ester Chemistry: Biotinylation of Peptides and Proteins in TRIS Buffer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. benchchem.com [benchchem.com]
- 16. High-throughput Biotinylation of Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Technical Support Center: Assessment of Biotinylation Degree Using Sulfo-NHS-LC-Biotin
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on assessing the degree of biotinylation after using Sulfo-NHS-LC-Biotin. Find answers to frequently asked questions, detailed troubleshooting guides, and robust experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound (Sulfosuccinimidyl-6-(biotinamido)hexanoate) is a chemical reagent used to attach a biotin (B1667282) label to proteins and other molecules containing primary amines.[1] The Sulfo-NHS ester end of the molecule reacts efficiently with primary amino groups (-NH₂), such as the side chain of lysine (B10760008) residues or the N-terminus of a polypeptide, to form a stable amide bond.[1][2][3] The "LC" in its name stands for "long chain," referring to the spacer arm that separates the biotin molecule from the target protein, which helps to minimize steric hindrance when binding to avidin (B1170675) or streptavidin.[4] The "Sulfo" group makes the reagent water-soluble, allowing for biotinylation reactions in aqueous solutions without the need for organic solvents like DMSO or DMF.[1][5] This also makes it membrane-impermeable, which is ideal for specifically labeling cell surface proteins.[1][5]
Q2: Why is it important to assess the degree of biotinylation?
Assessing the degree of biotinylation, often expressed as the molar ratio of biotin to protein (B/P ratio), is crucial for several reasons:
-
Ensuring Successful Labeling: It confirms that the biotinylation reaction has worked.[6]
-
Optimizing Assays: The efficiency of downstream applications such as ELISAs, Western blots, or affinity purification often depends on the optimal number of biotin molecules per protein.
-
Preventing Protein Dysfunction: Over-biotinylation can lead to protein precipitation or loss of biological activity.[7] Determining the B/P ratio helps to avoid excessive labeling.[7]
-
Reproducibility: Quantifying biotin incorporation allows for consistent, reproducible results between experiments and different batches of biotinylated protein.[7]
Q3: What are the common methods to assess the degree of biotinylation?
Several methods are available to determine the extent of biotinylation. These can be broadly categorized as quantitative and qualitative methods.
| Method | Type | Principle | Pros | Cons |
| HABA Assay | Quantitative | Colorimetric assay where biotin displaces HABA dye from an avidin-HABA complex, causing a measurable decrease in absorbance at 500 nm.[6][8][9] | Simple, rapid, and does not require expensive equipment.[10] | Can underestimate biotin levels due to steric hindrance, less sensitive, and requires a significant amount of sample.[11][12] |
| Fluorescent-Based Assays | Quantitative | Based on the change in fluorescence of a fluorescently tagged avidin upon biotin binding.[13] | More sensitive than the HABA assay. | Requires a spectrofluorometer or fluorescent plate reader.[12] |
| Chromophoric Biotin Reagents | Quantitative | Uses a biotinylation reagent with a built-in UV-traceable chromophore, allowing for direct quantification via spectrophotometry.[7][14] | Rapid, non-destructive, and more accurate than HABA.[7][14] | Requires the use of a specific, proprietary biotinylation reagent. |
| SDS-PAGE Gel Shift Assay | Qualitative/Semi-quantitative | Biotinylated proteins are incubated with streptavidin, causing a mass increase and a "shift" on an SDS-PAGE gel.[15] | Simple, requires standard lab equipment. | Not precisely quantitative, assumes excess streptavidin.[9] |
| Western Blot | Qualitative | Detects biotinylated proteins on a membrane using a streptavidin-HRP conjugate.[16] | High sensitivity, confirms biotinylation of a specific protein in a mixture. | Not quantitative. |
| Mass Spectrometry | Quantitative | Precisely measures the mass increase of a protein after biotinylation to determine the number of attached biotin molecules.[11][15] | Highly accurate, provides detailed information. | Expensive, not suitable for all proteins (e.g., large or heavily glycosylated proteins), requires specialized equipment and expertise.[11][15] |
Experimental Workflows and Principles
This compound Reaction Mechanism
The diagram below illustrates the reaction of this compound with a primary amine on a protein, resulting in a stable amide bond and the release of the Sulfo-NHS leaving group.
Caption: Reaction of this compound with a protein's primary amine.
Principle of the HABA Assay
The HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay is a common method for quantifying biotin. It relies on the displacement of the HABA dye from an avidin-HABA complex by biotin.
Caption: The principle of the HABA assay for biotin quantification.
Experimental Protocols
Protocol: HABA Assay for Biotin Quantification
This protocol is adapted for both cuvette and microplate formats to determine the moles of biotin per mole of protein.[6][8][17]
I. Important Pre-Assay Preparations:
-
Remove Free Biotin: It is essential to remove all non-reacted or hydrolyzed biotin from your biotinylated protein sample.[6][8][18] This can be achieved by dialysis or using a desalting spin column.[6][8]
-
Buffer Considerations: Avoid buffers containing potassium, as this can cause precipitation.[8][17] Phosphate-buffered saline (PBS) at pH 7.2-7.4 is a suitable buffer.
II. Reagent Preparation:
-
HABA Solution: Prepare a 10mM HABA solution. For example, dissolve 24.2 mg of HABA in 9.9 mL of ultrapure water, then add 0.1 mL of 1N NaOH to dissolve completely.[19][20] Store at 4°C.
-
HABA/Avidin Working Solution: Prepare a solution containing avidin and HABA in PBS. A common preparation involves adding 10 mg of avidin and 600 µL of 10mM HABA to 19.4 mL of PBS.[17] The final absorbance of this solution at 500 nm (A₅₀₀) should be between 0.9 and 1.3.[17][20]
III. Assay Procedure (Cuvette Format):
-
Pipette 900 µL of the HABA/Avidin working solution into a 1 mL cuvette.
-
Measure the absorbance at 500 nm using a spectrophotometer. Record this value as A₅₀₀ (HABA/Avidin) .
-
Add 100 µL of your biotinylated protein sample to the cuvette and mix well.
-
Incubate for a few minutes until the reading stabilizes.
-
Measure the absorbance at 500 nm again. Record this value as A₅₀₀ (Sample) .
IV. Calculations:
-
Calculate the change in absorbance (ΔA₅₀₀): ΔA₅₀₀ = [A₅₀₀ (HABA/Avidin) x 0.9] - A₅₀₀ (Sample) (The 0.9 factor corrects for the 1 in 10 dilution of the HABA/Avidin solution by the sample.)
-
Calculate the concentration of biotin (mol/L): Biotin Concentration (C) = ΔA₅₀₀ / (ε × b)
-
Calculate Moles of Biotin per Mole of Protein (B/P Ratio): B/P Ratio = [Biotin Concentration (mol/L) / Protein Concentration (mol/L)]
-
To get the protein concentration in mol/L, use the formula: [Protein Conc. (g/L)] / [Protein Molecular Weight ( g/mol )].
-
Troubleshooting Guide
This guide addresses common issues encountered during biotinylation and its subsequent assessment.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or No Biotinylation Detected | Inactive Reagent: The Sulfo-NHS-ester has hydrolyzed due to moisture. | Always equilibrate the reagent vial to room temperature before opening to prevent condensation.[5][17] Prepare the biotin solution immediately before use; do not store it in aqueous solution.[5][22] |
| Interfering Substances in Buffer: Primary amines (e.g., Tris, glycine) in the buffer compete with the protein for reaction with the biotin reagent.[5][22][23] | Perform buffer exchange into an amine-free buffer like PBS or HEPES before the reaction.[22] | |
| Sub-optimal pH: The reaction efficiency is pH-dependent. | Ensure the reaction buffer pH is between 7 and 9.[2][22] | |
| Insufficient Reagent: The molar excess of the biotin reagent was too low. | Increase the molar excess of this compound to protein. A 20- to 50-fold molar excess is a common starting point.[2] | |
| Protein Precipitation After Biotinylation | Over-biotinylation: Too many biotin molecules have been attached, altering the protein's solubility. | Reduce the molar excess of the biotin reagent, decrease the reaction time, or perform the reaction at a lower temperature (e.g., on ice).[2][7] |
| Inaccurate HABA Assay Results (ΔA₅₀₀ is low or zero) | Free Biotin in Sample: Non-reacted biotin was not removed and is interfering with the assay. | Ensure the biotinylated protein is thoroughly purified using dialysis or a desalting column before performing the HABA assay.[8][18] |
| Sample Too Dilute: The concentration of biotin in the sample is below the detection limit of the assay. | Concentrate the protein sample before the assay.[8] Test several dilutions to ensure the reading falls within the linear range of the assay.[8] | |
| Steric Hindrance: Biotin molecules on the protein are not accessible to the avidin in the HABA complex. | The HABA assay is known to sometimes underestimate biotin levels for this reason.[7][11] Consider a non-avidin-based method or mass spectrometry for confirmation if high accuracy is required. | |
| High Background in Western Blots | Excess Biotinylated Protein: Too much biotinylated protein was loaded on the gel. | Optimize the amount of protein loaded. |
| Insufficient Blocking: The membrane was not adequately blocked. | Increase the blocking time or try a different blocking agent. | |
| Streptavidin-HRP Concentration Too High: The concentration of the detection reagent is too high. | Titrate the streptavidin-HRP conjugate to determine the optimal dilution.[16] |
References
- 1. store.sangon.com [store.sangon.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. researchgate.net [researchgate.net]
- 4. Biotinylation | Thermo Fisher Scientific - FR [thermofisher.com]
- 5. tools.thermofisher.com [tools.thermofisher.com]
- 6. info.gbiosciences.com [info.gbiosciences.com]
- 7. vectorlabs.com [vectorlabs.com]
- 8. anaspec.com [anaspec.com]
- 9. ReadiView™ Biotin: All-in-one Biotinylation & Quantification of Biotin Labeling | AAT Bioquest [aatbio.com]
- 10. tandfonline.com [tandfonline.com]
- 11. vectorlabs.com [vectorlabs.com]
- 12. interchim.fr [interchim.fr]
- 13. mesoscale.com [mesoscale.com]
- 14. seracare.com [seracare.com]
- 15. An Alternative Method To Confirm Protein Biotinylation | Peak Proteins [peakproteins.com]
- 16. fortislife.com [fortislife.com]
- 17. assets.fishersci.com [assets.fishersci.com]
- 18. quantification of Biotinylated protein ?? - Protein and Proteomics [protocol-online.org]
- 19. tools.thermofisher.com [tools.thermofisher.com]
- 20. interchim.fr [interchim.fr]
- 21. documents.thermofisher.com [documents.thermofisher.com]
- 22. Reversible biotinylation of purified proteins for measuring protein–protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Protein Labeling, Crosslinking, and Modification Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
Sulfo-NHS-LC-Biotin reagent hydrolysis and how to avoid it.
Welcome to the technical support center for Sulfo-NHS-LC-Biotin. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges during biotinylation experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of this compound inactivation?
A1: The primary cause of this compound inactivation is hydrolysis of the N-hydroxysuccinimide (NHS) ester. This reaction is highly dependent on moisture and pH. In the presence of water, the NHS ester is cleaved, rendering the reagent incapable of reacting with primary amines on the target molecule.[1][2][3][4][5]
Q2: How should I properly store and handle the this compound reagent?
A2: To prevent premature hydrolysis, this compound should be stored at -20°C in a desiccated environment.[1][6][7][8][9] Before opening the vial, it is crucial to allow it to equilibrate to room temperature to avoid moisture condensation onto the product.[1][6][8][9][10]
Q3: Can I prepare a stock solution of this compound for later use?
A3: No, it is strongly advised not to prepare stock solutions for storage.[1][6][9] The NHS-ester moiety readily hydrolyzes in aqueous solutions. The reagent should be dissolved immediately before use, and any unused reconstituted reagent should be discarded.[1][6][9]
Q4: What type of buffer should I use for my biotinylation reaction?
A4: It is critical to use an amine-free buffer with a pH between 7 and 9.[6][8] Buffers containing primary amines, such as Tris or glycine, will compete with the target molecule for reaction with the this compound, significantly reducing the efficiency of your labeling.[1][2][9] Phosphate-buffered saline (PBS) at a pH of 7.2-8.0 is a commonly recommended buffer.[1][8]
Q5: My biotinylation reaction is not working. What are some common causes for low or no labeling?
A5: Several factors can lead to poor biotinylation results:
-
Hydrolyzed Reagent: The this compound may have been exposed to moisture. Always allow the vial to reach room temperature before opening and use the reagent immediately after reconstitution.[11]
-
Presence of Competing Amines: Your protein sample or buffer may contain primary amines (e.g., Tris, glycine) that are quenching the reaction.[1][11] Ensure your protein is in an appropriate amine-free buffer.
-
Incorrect pH: The reaction efficiency is pH-dependent. Ensure your reaction buffer is within the optimal pH range of 7-9.[6]
-
Insufficient Reagent: The molar excess of the biotin (B1667282) reagent may be too low, especially for dilute protein solutions.[11]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Low or No Biotinylation | The this compound reagent has hydrolyzed due to moisture exposure. | Always allow the reagent vial to equilibrate to room temperature before opening. Prepare the reagent solution immediately before use and discard any unused portion.[1][9][11] |
| The reaction buffer contains primary amines (e.g., Tris, glycine). | Perform a buffer exchange to an amine-free buffer like PBS before starting the biotinylation reaction.[1][2][9] | |
| The pH of the reaction buffer is outside the optimal range of 7-9. | Verify the pH of your reaction buffer. The reaction is most efficient in this pH range.[6][8] | |
| Insufficient molar excess of the biotinylation reagent was used. | Increase the molar ratio of this compound to your target molecule. For dilute protein solutions, a greater molar excess is required.[11] | |
| Poor Reproducibility | Inconsistent reagent handling and preparation. | Standardize your protocol for equilibrating, weighing, and dissolving the reagent. |
| pH drift during the reaction. | Ensure your buffer has sufficient capacity to maintain a stable pH throughout the incubation period. | |
| Protein Precipitation after Labeling | Excessive biotinylation leading to changes in protein solubility. | Reduce the molar excess of the biotin reagent, the reaction time, or the temperature to decrease the degree of labeling.[11] |
Hydrolysis of this compound
The stability of this compound in aqueous solutions is highly dependent on the pH. As the pH increases, the rate of hydrolysis of the NHS ester accelerates, leading to a shorter half-life of the active reagent.
This compound Hydrolysis Pathway
References
- 1. assets.fishersci.com [assets.fishersci.com]
- 2. benchchem.com [benchchem.com]
- 3. store.sangon.com [store.sangon.com]
- 4. tools.thermofisher.com [tools.thermofisher.com]
- 5. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 6. tools.thermofisher.com [tools.thermofisher.com]
- 7. apexbt.com [apexbt.com]
- 8. store.sangon.com [store.sangon.com]
- 9. EZ-Link™ this compound, 100 mg - FAQs [thermofisher.com]
- 10. assets.fishersci.com [assets.fishersci.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
Cell viability issues after cell surface biotinylation with Sulfo-NHS-LC-Biotin.
This technical support center provides troubleshooting guidance and frequently asked questions to address challenges encountered during cell surface biotinylation experiments using Sulfo-NHS-LC-Biotin, with a primary focus on resolving cell viability issues.
Troubleshooting Guide
Q: Why is my cell viability low after biotinylation with this compound?
Low cell viability post-biotinylation is a common issue that can stem from several factors, ranging from reagent concentration to procedural missteps. Below is a systematic guide to help you identify and resolve the potential causes.
Possible Cause 1: Suboptimal Reagent Concentration
An inappropriate concentration of this compound can lead to cytotoxicity. While a final concentration of 2-5 mM is often effective, the optimal concentration can vary depending on the cell type and density.[1]
Solution:
-
Titrate the Reagent: Perform a concentration-response experiment to determine the optimal this compound concentration for your specific cell line. Start with a lower concentration and incrementally increase it, while monitoring cell viability.
-
Adjust for Cell Density: For more concentrated cell suspensions, less biotin (B1667282) reagent may be required.[1][2]
Possible Cause 2: Inadequate Quenching of the Biotinylation Reaction
Failure to effectively quench the reaction can allow the biotinylation reagent to continue reacting, potentially leading to off-target effects and reduced cell viability.
Solution:
-
Use an Effective Quenching Buffer: After the biotinylation incubation, wash the cells with a buffer containing primary amines, such as 100 mM glycine (B1666218) or Tris-buffered saline (TBS).[2][3] This will react with and neutralize any excess this compound.
-
Ensure Sufficient Washing: Wash the cells multiple times with the quenching buffer to remove all unreacted biotin and byproducts.[2][4]
Possible Cause 3: Inappropriate Buffer Composition and pH
The buffer used for the biotinylation reaction is critical. The presence of primary amines in the buffer will compete with the cell surface proteins for reaction with the biotin reagent, and a suboptimal pH can affect reaction efficiency and cell health.
Solution:
-
Use Amine-Free Buffer: Ensure your reaction buffer (e.g., Phosphate-Buffered Saline, PBS) is free of primary amines like Tris or glycine.[5][6]
-
Maintain Optimal pH: The reaction of NHS esters with primary amines is most efficient at a pH of 7-9.[2] A common recommendation is to use PBS at pH 8.0.[1][2][7][8]
Possible Cause 4: Prolonged Incubation Time or Elevated Temperature
Extended exposure to the biotinylation reagent or performing the reaction at a higher temperature can increase the risk of cytotoxicity and non-specific labeling.
Solution:
-
Optimize Incubation Time: While a 30-minute incubation at room temperature is a common starting point, this may need to be optimized.[1][2] Shorter incubation times may be sufficient and less harmful to the cells.
-
Perform the Reaction on Ice: Incubating the cells on ice can reduce cellular processes like the internalization of the biotin reagent and may improve viability.[2][3][9]
Possible Cause 5: Hydrolysis of the Sulfo-NHS-Ester
The NHS-ester group of this compound is susceptible to hydrolysis in aqueous solutions, rendering it inactive. Using a hydrolyzed reagent may lead to inefficient labeling and the need for higher, potentially toxic, concentrations.
Solution:
-
Prepare Reagent Fresh: Always prepare the this compound solution immediately before use.[2][5][6] Do not store it as a stock solution in an aqueous buffer.
Troubleshooting Decision Tree
Caption: A troubleshooting decision tree for low cell viability.
Frequently Asked Questions (FAQs)
Q1: What is the optimal concentration of this compound for cell surface labeling?
A final concentration of 2-5 mM is a general guideline for this compound.[1] However, the ideal concentration is cell-type dependent. It is highly recommended to perform a titration experiment to find the lowest effective concentration that yields sufficient labeling without compromising cell viability for your specific experimental setup.
Q2: Can I prepare a stock solution of this compound?
No, it is not recommended to prepare stock solutions of this compound in aqueous buffers.[6] The N-hydroxysuccinimide (NHS) ester moiety is susceptible to rapid hydrolysis in water, which will inactivate the reagent.[5][6] You should always dissolve the reagent immediately before use.[2][6]
Q3: What buffers are compatible with this compound?
The best buffer for biotinylation is one that is free of primary amines. Phosphate-Buffered Saline (PBS) at a pH between 7.2 and 8.0 is the most commonly recommended buffer.[1][2] Buffers containing Tris or glycine should be avoided as they will compete with the cell surface amines for reaction with the biotin reagent.[5][6]
Q4: How do I stop the biotinylation reaction?
To stop the reaction, you need to add a quenching agent that contains primary amines. A common and effective quenching buffer is PBS containing 100 mM glycine.[2] Tris-buffered saline (TBS) can also be used.[8] After adding the quenching buffer, it is important to wash the cells several times to remove any unreacted biotin and byproducts.[2]
Q5: Should I perform the biotinylation reaction at room temperature or on ice?
The reaction can be performed at either room temperature or on ice. Performing the incubation at 4°C (on ice) can be advantageous as it may reduce the active internalization of the biotin reagent by the cells, leading to more specific cell surface labeling.[2][9]
Quantitative Data Summary
Table 1: Recommended Reaction Parameters for this compound
| Parameter | Recommended Range | Notes |
| Reagent Concentration | 0.5 - 1.0 mg/mL (~1-2 mM) | Titration is recommended to find the optimal concentration for your cell type. |
| Incubation Time | 30 minutes | Can be reduced if cell viability is an issue. |
| Incubation Temperature | Room Temperature or 4°C (on ice) | 4°C may reduce reagent internalization.[2] |
| pH of Reaction Buffer | 7.2 - 8.0 | Higher pH (around 8.0) can increase reaction speed.[1] |
| Quenching Agent | 25-100 mM Glycine or Tris | Ensure thorough washing after quenching.[2][8] |
Experimental Protocols
Protocol 1: Standard Cell Surface Biotinylation
This protocol provides a general procedure for the biotinylation of cell surface proteins on adherent or suspension cells.
Materials:
-
Cells of interest
-
This compound
-
Phosphate-Buffered Saline (PBS), pH 8.0 (amine-free)
-
Quenching Buffer (PBS with 100 mM glycine), ice-cold
-
Ultrapure water
Procedure:
-
Wash cells three times with ice-cold PBS (pH 8.0) to remove any amine-containing media and proteins.[1][2]
-
For adherent cells, add ice-cold PBS to the plate. For suspension cells, resuspend the cell pellet in ice-cold PBS to a concentration of approximately 25 x 10^6 cells/mL.[1][2]
-
Immediately before use, prepare a 10 mM solution of this compound by dissolving it in ultrapure water.[2]
-
Add the freshly prepared this compound solution to the cells to achieve the desired final concentration (e.g., 1 mg/mL).
-
Incubate the reaction for 30 minutes at room temperature or on ice, with gentle agitation for suspension cells.[1][2]
-
To stop the reaction, add ice-cold Quenching Buffer and incubate for 5-10 minutes on ice.
-
Wash the cells three times with ice-cold Quenching Buffer to remove excess biotin reagent and byproducts.[2]
-
The biotinylated cells are now ready for downstream applications such as lysis and protein analysis.
Protocol 2: Cell Viability Assessment using Trypan Blue
Materials:
-
Biotinylated and control (unbiotinylated) cells
-
Trypan Blue solution (0.4%)
-
Hemocytometer
-
Microscope
Procedure:
-
Take a small aliquot of your cell suspension (both biotinylated and control).
-
Mix the cells with an equal volume of 0.4% Trypan Blue solution.
-
Incubate for 1-2 minutes at room temperature.
-
Load the mixture into a hemocytometer.
-
Under a microscope, count the number of viable (unstained) and non-viable (blue) cells.
-
Calculate the percentage of viable cells: (Number of viable cells / Total number of cells) x 100.
Visualizations
Experimental Workflow
Caption: A standard workflow for cell surface biotinylation.
Chemical Reaction
Caption: Reaction of this compound with a primary amine.
References
- 1. store.sangon.com [store.sangon.com]
- 2. tools.thermofisher.com [tools.thermofisher.com]
- 3. researchgate.net [researchgate.net]
- 4. apexbt.com [apexbt.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. EZ-Link™ this compound, No-Weigh™ Format - FAQs [thermofisher.com]
- 7. assets.fishersci.com [assets.fishersci.com]
- 8. tools.thermofisher.com [tools.thermofisher.com]
- 9. Biotinylation of Cell Surface Proteins - PMC [pmc.ncbi.nlm.nih.gov]
Improving the recovery of biotinylated proteins from streptavidin beads.
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies and protocols to enhance the recovery of biotinylated proteins from streptavidin beads.
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for low recovery of my biotinylated protein?
Low recovery can stem from several factors throughout the experimental workflow. Key issues include incomplete or inefficient biotinylation of the target protein, steric hindrance preventing the biotin (B1667282) tag from accessing streptavidin's binding pocket, and suboptimal elution conditions that fail to disrupt the strong biotin-streptavidin interaction.[1] Additionally, using an insufficient amount of streptavidin beads for the quantity of biotinylated protein can lead to incomplete capture and subsequent loss.
Q2: What is non-specific binding and how can I minimize it?
Non-specific binding occurs when proteins other than your biotinylated target adhere to the streptavidin beads, leading to a contaminated final eluate.[2] This can be caused by hydrophobic or electrostatic interactions between proteins and the bead matrix.[3]
To minimize non-specific binding:
-
Block the beads: Pre-incubate the beads with a blocking agent like Bovine Serum Albumin (BSA) or casein to occupy non-specific binding sites.[4]
-
Pre-clear the lysate: Incubate your sample with uncoated beads before adding streptavidin beads to remove proteins that tend to stick to the bead matrix.[4][5]
-
Optimize wash buffers: Increase the stringency of your wash buffers by adding non-ionic detergents (e.g., 0.05% Tween-20 or Triton X-100), increasing salt concentration (e.g., up to 250 mM NaCl), or using agents like 1M KCl or 2M urea (B33335) for harsher washes.[4][5][6]
-
Transfer beads to a new tube: For the final wash step, transferring the beads to a new microcentrifuge tube can help reduce contaminants that have adhered to the tube walls.[7]
Q3: What are the main strategies for eluting biotinylated proteins from streptavidin beads?
Elution requires disrupting one of the strongest known non-covalent biological interactions.[8] Methods are broadly categorized as denaturing or non-denaturing.
-
Denaturing (Irreversible) Methods: These are highly efficient but unfold the protein, rendering it inactive. They are suitable for downstream applications like SDS-PAGE and mass spectrometry. Common methods include boiling the beads in SDS-PAGE sample buffer or using harsh solvents and low pH.[8][9][10]
-
Non-Denaturing (Reversible) Methods: These aim to preserve the protein's structure and function. The most common approach is competitive elution, which involves incubating the beads with a high concentration of free biotin to displace the biotinylated protein.[11][12] This method is often less efficient and may require optimization of temperature and incubation time.[9][11]
Experimental Workflow & Interaction Diagrams
A typical workflow involves protein biotinylation, binding to streptavidin beads, washing away non-specific binders, and finally, eluting the target protein.
Caption: General workflow for biotinylated protein pulldown.
The core of this technique relies on the high-affinity interaction between biotin and the streptavidin tetramer.
Caption: The strong, non-covalent bond between biotin and streptavidin.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| No or Low Protein Yield in Eluate | 1. Inefficient Biotinylation: The biotin tag was not successfully attached to the protein.[1] | - Confirm biotinylation success via a Western blot using a streptavidin-HRP conjugate before the pulldown.[2] - Optimize the biotin-to-protein molar ratio during the labeling reaction. - Ensure a spacer arm is included in the biotin reagent to reduce steric hindrance.[6] |
| 2. Suboptimal Binding pH: The pH of the binding buffer is outside the optimal range for the biotin-streptavidin interaction (typically pH 7-8).[1] | - Adjust the binding buffer to a pH between 7.2 and 8.0.[1] | |
| 3. Inefficient Elution: The elution conditions are not strong enough to break the biotin-streptavidin bond.[11] | - For denaturing elution, ensure you are boiling for 5-10 minutes in SDS-PAGE buffer.[3] - For competitive elution, increase the concentration of free biotin (e.g., >10 mM), increase the temperature (e.g., 95°C), and/or increase incubation time.[11] | |
| High Background / Contamination | 1. Insufficient Washing: Wash steps are not stringent enough to remove non-specifically bound proteins.[3] | - Increase the number of wash steps. - Add detergents (e.g., 0.1% Tween-20) or increase salt concentration in wash buffers.[4][6] - For very "sticky" contaminants, perform washes with 1M KCl, 0.1M Na2CO3, or 2M Urea.[6] |
| 2. Non-specific Binding to Beads: Proteins are adhering to the bead matrix itself. | - Pre-block beads with BSA for at least 1 hour at 4°C.[3] - Pre-clear the lysate by incubating it with unconjugated beads before the pulldown.[4] | |
| Streptavidin Contamination in Eluate | 1. Harsh Elution Conditions: Elution methods, especially boiling in SDS, can cause the streptavidin protein to leach from the beads.[10][11] | - Use a milder elution method if compatible with your downstream application (e.g., competitive biotin elution). - Consider an elution buffer with a lower concentration of SDS (e.g., 0.4%) combined with a non-ionic detergent and 25mM biotin, heated to 95°C for 5 minutes.[8][11] |
Comparison of Common Elution Methods
The choice of elution method depends critically on the requirements of your downstream application. Denaturing methods generally provide higher recovery, while non-denaturing methods preserve protein function.
| Elution Method | Principle | Typical Reagents | Recovery Efficiency | Pros | Cons |
| Competitive Elution | Free biotin displaces the biotinylated protein from the streptavidin binding pocket. | >10 mM free Biotin, often with heat (95°C) and detergents (SDS, IGEPAL-CA630).[11] | 40-60%[12] | - Can be non-denaturing (if heat/SDS are omitted).- Less streptavidin leaching compared to boiling in sample buffer.[11] | - Often incomplete recovery.- High concentration of free biotin in eluate may interfere with some downstream assays. |
| Low pH | Extreme acidity disrupts the streptavidin-biotin interaction. | 0.1 M Glycine-HCl, pH 2.5-2.8 | Variable, often >80% | - Rapid elution. | - Denatures the protein.- Requires immediate neutralization of the eluate. |
| Denaturing Buffer (SDS-PAGE) | Strong detergents (SDS) and reducing agents combined with heat unfold streptavidin and release the protein. | Laemmli or LDS sample buffer with β-mercaptoethanol or DTT, boiled for 5-10 min.[3] | >90% | - Highest recovery efficiency.- Eluate is ready for gel electrophoresis. | - Completely denatures the protein.- High contamination from leached streptavidin.[10][11] |
| Formamide & EDTA | Formamide combined with a chelating agent and heat effectively disrupts the bond. | 95% Formamide, 10 mM EDTA, 90°C for 10 min. | ~96% (for free biotin)[13] | - Very high elution efficiency. | - Harsh conditions denature the protein.- Formamide must be removed for most downstream applications. |
Decision Tree for Elution Method Selection
References
- 1. researchgate.net [researchgate.net]
- 2. Troubleshooting streptavidin enrichment of biotinylated proteins. – P4EU [p4eu.org]
- 3. benchchem.com [benchchem.com]
- 4. nanomicronspheres.com [nanomicronspheres.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. goldbio.com [goldbio.com]
- 9. tandfonline.com [tandfonline.com]
- 10. Purification or Removal of Biotin and Biotinylated Biomolecules with Magnetic Beads [sigmaaldrich.com]
- 11. A Simple Elution Strategy for Biotinylated Proteins Bound to Streptavidin Conjugated Beads using Excess Biotin and Heat - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. WO2016120247A1 - Methods for a quantitative release of biotinylated peptides and proteins from streptavidin complexes - Google Patents [patents.google.com]
Validation & Comparative
Sulfo-NHS-LC-Biotin vs. NHS-LC-Biotin: A Comparative Guide for Researchers
For researchers in molecular biology, immunology, and drug development, selecting the appropriate biotinylation reagent is a critical step for the success of assays such as ELISA, Western blotting, immunoprecipitation, and affinity chromatography. Among the most common reagents are N-hydroxysuccinimide (NHS) esters of biotin (B1667282), which label primary amines on proteins and other molecules. This guide provides a detailed comparison of two widely used long-chain biotinylation reagents: Sulfo-NHS-LC-Biotin and NHS-LC-Biotin, to aid in making an informed decision for your specific experimental needs.
The fundamental difference between these two reagents lies in the presence of a sulfonate group on the N-hydroxysuccinimide ring of this compound. This single chemical modification dramatically alters the reagent's solubility and, consequently, its range of applications.
Key Properties and Comparison
The choice between this compound and NHS-LC-Biotin primarily hinges on the experimental context, specifically whether the target molecule is intracellular or on the cell surface, and the required solvent for the reaction.
| Property | This compound | NHS-LC-Biotin |
| Solubility | Water-soluble | Soluble in organic solvents (e.g., DMSO, DMF) |
| Cell Membrane Permeability | Impermeable | Permeable |
| Primary Application | Labeling of cell surface proteins | Labeling of intracellular proteins |
| Reaction pH | 7.0-9.0 | 7.0-9.0 |
| Spacer Arm Length | 22.4 Å | 22.4 Å |
Chemical Structures
The addition of the sulfonate group to the NHS ring makes this compound a charged molecule, preventing it from crossing the plasma membrane.
Caption: Chemical structures of this compound and NHS-LC-Biotin.
Experimental Applications and Protocols
The distinct properties of these reagents dictate their use in different experimental designs.
Cell Surface vs. Intracellular Protein Labeling
The most significant advantage of this compound is its ability to selectively label proteins on the exterior of a living cell. Because it is water-soluble and membrane-impermeable, it will only react with accessible primary amines on the cell surface. In contrast, NHS-LC-Biotin, being membrane-permeable, will label both cell surface and intracellular proteins.
Caption: General workflow for cell surface vs. intracellular protein labeling.
Detailed Experimental Protocol: Cell Surface Biotinylation using this compound
This protocol provides a general guideline for the biotinylation of cell surface proteins on adherent cells.
Materials:
-
This compound
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Quenching solution (e.g., 100 mM glycine (B1666218) or Tris in PBS)
-
Lysis buffer
-
Adherent cells in culture plates
Procedure:
-
Preparation of Biotinylation Reagent: Immediately before use, prepare a 10 mM stock solution of this compound in water. Then, dilute to a final concentration of 0.5 mM in ice-cold PBS.
-
Cell Preparation: Wash cells twice with ice-cold PBS to remove any contaminating proteins from the culture medium.
-
Biotinylation Reaction: Add the this compound solution to the cells, ensuring the entire surface is covered. Incubate for 30 minutes at 4°C with gentle agitation.
-
Quenching: Aspirate the biotinylation solution and wash the cells once with the quenching solution. Incubate the cells with the quenching solution for 15 minutes at 4°C to ensure all unreacted biotin is quenched.
-
Cell Lysis: Wash the cells twice with ice-cold PBS. Lyse the cells using an appropriate lysis buffer.
-
Downstream Processing: The biotinylated protein lysate is now ready for downstream applications such as immunoprecipitation with streptavidin beads.
Detailed Experimental Protocol: Intracellular Biotinylation using NHS-LC-Biotin
This protocol is for labeling both surface and intracellular proteins.
Materials:
-
NHS-LC-Biotin
-
Dimethyl sulfoxide (B87167) (DMSO)
-
PBS, pH 7.4
-
Quenching solution
-
Lysis buffer
-
Adherent cells in culture plates
Procedure:
-
Preparation of Biotinylation Reagent: Prepare a 10 mM stock solution of NHS-LC-Biotin in DMSO. Dilute to a final concentration of 0.5 mM in PBS. Note that the NHS-LC-Biotin may precipitate if the concentration of DMSO in the final solution is too low.
-
Cell Preparation: Wash cells twice with PBS.
-
Biotinylation Reaction: Add the NHS-LC-Biotin solution to the cells and incubate for 30 minutes at 37°C to allow for membrane permeation.
-
Quenching: Quench the reaction as described for this compound.
-
Cell Lysis and Downstream Processing: Proceed with cell lysis and subsequent applications as for the cell surface labeling protocol.
Logical Decision Flow for Reagent Selection
The choice between the two reagents can be simplified into a logical decision-making process.
Caption: Decision tree for selecting the appropriate biotinylation reagent.
Conclusion
A Comparative Guide to Sulfo-NHS-LC-Biotin and Other Amine-Reactive Biotinylation Reagents
For researchers, scientists, and drug development professionals, the selection of an appropriate biotinylation reagent is a critical step in experimental design for applications ranging from protein purification to cell surface labeling. This guide provides an objective comparison of Sulfo-NHS-LC-Biotin with other common amine-reactive biotinylation reagents, supported by experimental data and detailed protocols.
Key Performance Characteristics
Amine-reactive biotinylation reagents primarily target primary amines (-NH2) on proteins, such as the side chain of lysine (B10760008) residues and the N-terminus of polypeptides. The choice of reagent depends on several factors, including solubility, membrane permeability, spacer arm length, and the specific application.
This compound is a popular choice due to its water solubility and membrane impermeability, making it ideal for labeling cell surface proteins without lysing the cell. The "LC" (long chain) designation refers to its extended spacer arm, which helps to minimize steric hindrance during the binding of biotin (B1667282) to avidin (B1170675) or streptavidin.
Alternatives to this compound include other N-hydroxysuccinimide (NHS) esters and their sulfonated (Sulfo-NHS) counterparts, which differ in spacer arm length and other properties.
Quantitative Data Comparison
The following table summarizes the key quantitative characteristics of this compound and a selection of other commonly used amine-reactive biotinylation reagents.
| Reagent | Spacer Arm Length (Å) | Water Solubility | Membrane Permeability | Key Features |
| This compound | 22.4 | High | No | Water-soluble, long chain spacer arm, ideal for cell surface labeling. |
| NHS-LC-Biotin | 22.4 | Low (requires organic solvent) | Yes | Membrane-permeable version of the long-chain reagent. |
| Sulfo-NHS-Biotin | 13.5 | High | No | Water-soluble, short spacer arm. |
| NHS-Biotin | 13.5 | Low (requires organic solvent) | Yes | Membrane-permeable, short spacer arm for intracellular labeling. |
| Sulfo-NHS-LC-LC-Biotin | 30.5 | High | No | Water-soluble with an even longer spacer arm to further reduce steric hindrance. |
| NHS-LC-LC-Biotin | 30.5 | Low (requires organic solvent) | Yes | Membrane-permeable version with an extended spacer arm. |
| Sulfo-NHS-SS-Biotin | 24.3 | High | No | Water-soluble, with a cleavable disulfide bond in the spacer arm. |
| NHS-SS-Biotin | 24.3 | Low (requires organic solvent) | Yes | Membrane-permeable, cleavable reagent. |
Experimental Data Insights
Comparative studies have provided valuable insights into the performance of these reagents:
-
Cellular Biotinylation Efficiency : In a study comparing the biotinylation of living endothelial cells, NHS-LC-Biotin resulted in a slightly higher concentration of biotinylated cellular proteins compared to this compound at the same molar concentration. For instance, at a concentration of 1.8 mM, cell lysates treated with NHS-LC-Biotin contained 0.390 ng of biotin per µg of protein, while those treated with this compound had 0.304 ng of biotin per µg of protein.[1]
-
Stability of Biotinylation : The same study also revealed a significant difference in the stability of the biotin label within the cells. The half-life of biotinylation with NHS-LC-Biotin was found to be 38.0 hours, whereas for this compound, it was considerably shorter at 10.8 hours.[1]
-
Impact of Spacer Arm Length : The length of the spacer arm can influence the binding of biotinylated proteins to avidin or streptavidin. Longer spacer arms can be advantageous in overcoming steric hindrance, which may lead to improved detection or capture in certain assays. One study demonstrated that as the "bridge length" (related to the spacer arm) increased, a better dose-response curve was obtained in a solid-phase ligand-binding assay, suggesting reduced steric hindrance with longer spacers.[2]
Visualizing the Process
To better understand the underlying mechanisms and workflows, the following diagrams have been generated.
Experimental Protocols
Below are detailed protocols for general protein biotinylation and specific cell surface protein labeling.
Protocol 1: General Protein Biotinylation using NHS-Ester Reagents
This protocol is suitable for labeling purified proteins in solution with NHS-ester biotin reagents (e.g., NHS-Biotin, NHS-LC-Biotin).
Materials:
-
Purified protein (1-10 mg/mL in an amine-free buffer like PBS, pH 7.2-8.0)
-
NHS-ester biotin reagent (e.g., NHS-LC-Biotin)
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 7.5, or 1 M Glycine)
-
Desalting column or dialysis cassette
Procedure:
-
Reagent Preparation: Immediately before use, dissolve the NHS-ester biotin reagent in DMF or DMSO to a concentration of 10-20 mg/mL.
-
Biotinylation Reaction:
-
Calculate the required volume of the biotin reagent solution to achieve a desired molar excess over the protein (typically a 10- to 20-fold molar excess).
-
Add the calculated volume of the biotin reagent solution to the protein solution while gently vortexing.
-
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice.
-
Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM. Incubate for an additional 15 minutes at room temperature.
-
Purification: Remove excess, non-reacted biotin reagent using a desalting column or by dialysis against an appropriate buffer (e.g., PBS).
Protocol 2: Cell Surface Protein Biotinylation using Sulfo-NHS-Ester Reagents
This protocol is designed for the specific labeling of proteins on the surface of live cells using water-soluble, membrane-impermeable Sulfo-NHS-ester reagents (e.g., this compound).
Materials:
-
Suspension or adherent cells
-
Ice-cold Phosphate-Buffered Saline (PBS), pH 8.0
-
Sulfo-NHS-ester biotin reagent (e.g., this compound)
-
Ice-cold quenching buffer (e.g., 100 mM glycine in PBS or Tris-Buffered Saline)
-
Cell lysis buffer
Procedure:
-
Cell Preparation:
-
For adherent cells, wash the cell monolayer three times with ice-cold PBS.
-
For suspension cells, pellet the cells by centrifugation and wash three times with ice-cold PBS. Resuspend the cells in ice-cold PBS to a concentration of approximately 1-5 x 10^7 cells/mL.
-
-
Biotinylation Reaction:
-
Dissolve the Sulfo-NHS-ester biotin reagent in PBS to a final concentration of 0.25-1.0 mg/mL immediately before use.
-
Add the biotin solution to the cells.
-
-
Incubation: Incubate the cells on a rocking platform for 30 minutes at 4°C.
-
Quenching:
-
For adherent cells, aspirate the biotin solution and wash the cells three times with ice-cold quenching buffer.
-
For suspension cells, pellet the cells, aspirate the supernatant, and wash the cell pellet three times with ice-cold quenching buffer.
-
-
Cell Lysis: After the final wash, lyse the cells using an appropriate lysis buffer for downstream applications such as immunoprecipitation or Western blotting.
Conclusion
The choice between this compound and other amine-reactive biotinylation reagents is dictated by the specific requirements of the experiment. For labeling cell surface proteins, the water-soluble and membrane-impermeable Sulfo-NHS esters are the reagents of choice. For intracellular labeling, the membrane-permeable NHS esters are required. The length of the spacer arm is another important consideration, with longer spacers often being beneficial for reducing steric hindrance. The provided protocols offer a starting point for developing robust and reproducible biotinylation procedures. It is always recommended to optimize the reaction conditions, such as the molar ratio of biotin reagent to protein and incubation time, for each specific application.
References
Validating Cell Surface-Specific Labeling: A Comparative Guide to Sulfo-NHS-LC-Biotin and its Alternatives
For researchers, scientists, and drug development professionals seeking to selectively label and analyze cell surface proteins, Sulfo-NHS-LC-Biotin has long been a staple reagent. Its hydrophilic nature and membrane impermeability are key to its specificity. However, the landscape of cell surface labeling techniques is evolving, with alternative methods offering distinct advantages. This guide provides an objective comparison of this compound with two prominent alternatives: biocytin (B1667093) hydrazide and enzyme-mediated proximity labeling (APEX2/HRP), supported by experimental data and detailed protocols to aid in the selection of the most appropriate method for your research needs.
Principles of Cell Surface Biotinylation
Cell surface biotinylation is a powerful technique to identify and quantify proteins on the plasma membrane. The fundamental principle involves the covalent attachment of biotin (B1667282) to these proteins. Due to the high affinity of biotin for streptavidin, these labeled proteins can then be easily isolated and analyzed. The specificity of this technique hinges on the ability of the biotinylating reagent to exclusively label proteins on the outer leaflet of the plasma membrane without permeating the cell.
This compound is an amine-reactive reagent that contains a sulfonate group, rendering it water-soluble and membrane-impermeable[1]. It reacts with primary amines (lysine residues and N-termini) on extracellular domains of proteins to form stable amide bonds[1].
Comparative Analysis of Cell Surface Labeling Methods
The choice of a cell surface labeling method depends on several factors, including the specific application, cell type, and the desired balance between labeling efficiency, specificity, and cell viability. Below is a comparative summary of this compound and its alternatives.
| Feature | This compound | Biocytin Hydrazide | APEX2/HRP (Enzymatic) |
| Target Residues | Primary amines (Lysine, N-terminus) | Sialic acids, galactose, and other sugars in glycoconjugates | Tyrosine |
| Labeling Time | ~30 minutes[2] | ~120 minutes[2] | ~1-2 minutes[2] |
| Specificity | Prone to labeling intracellular proteins if membrane integrity is compromised. An improved method with Sulfo-NHS-SS-Biotin showed a 3-fold reduction in intracellular contaminants[3]. | Generally high for glycoproteins, as it targets specific sugar moieties. | High spatial resolution (~20 nm radius from the enzyme), labeling proximal proteins. |
| Cell Viability | Generally considered to have low cytotoxicity at optimal concentrations. An LDH release assay showed only slight cytotoxicity to BAECs[4]. | Requires an oxidation step which can potentially affect cell health if not optimized. | Can be toxic due to the requirement for hydrogen peroxide[5]. |
| Sample Size Requirement | Can be used with a relatively low number of cells. | May require a larger number of cells for analysis (e.g., 1.5 million cells)[2]. | Enables small-scale analysis with as few as <5e5 cells[6]. |
| Cell Surface Enrichment | Lower enrichment of cell surface proteins compared to biocytin hydrazide and WGA-HRP[2][7]. | Higher cell surface enrichment compared to Sulfo-NHS-LC-LC-biotin[2][7]. | Efficient enrichment of cell surface proteins[2]. |
Experimental Protocols
Detailed methodologies are crucial for the successful and reproducible application of these labeling techniques.
Protocol 1: Cell Surface Biotinylation with this compound
This protocol describes the labeling of cell surface proteins on adherent cells.
-
Cell Preparation:
-
Culture cells to 80-90% confluency in a suitable culture dish.
-
Wash the cells three times with ice-cold PBS (pH 8.0) to remove any amine-containing media components.
-
-
Biotinylation Reaction:
-
Prepare a fresh solution of this compound in ice-cold PBS (pH 8.0) at a concentration of 0.5 mg/mL.
-
Add the this compound solution to the cells, ensuring the entire surface is covered.
-
Incubate on ice for 30 minutes with gentle rocking.
-
-
Quenching:
-
Remove the biotinylation solution.
-
Wash the cells three times with ice-cold quenching buffer (e.g., PBS containing 100 mM glycine) to quench any unreacted biotin reagent.
-
-
Cell Lysis and Protein Extraction:
-
Lyse the cells using a suitable lysis buffer containing protease inhibitors.
-
Harvest the cell lysate and clarify by centrifugation to remove cellular debris.
-
-
Analysis:
-
The biotinylated proteins in the lysate can be analyzed by various methods, including Western blotting with streptavidin-HRP or affinity purification using streptavidin-conjugated beads followed by mass spectrometry.
-
Protocol 2: Cell Surface Glycoprotein (B1211001) Labeling with Biocytin Hydrazide
This method involves the oxidation of cell surface glycans followed by labeling with biocytin hydrazide.
-
Cell Preparation:
-
Wash cells three times with ice-cold PBS.
-
-
Oxidation:
-
Treat the cells with a mild oxidizing agent, such as 1 mM sodium periodate (B1199274) in PBS, for 15 minutes on ice in the dark to generate aldehyde groups on sialic acid residues.
-
Wash the cells three times with PBS to remove the oxidizing agent.
-
-
Biotinylation:
-
Incubate the cells with 5 mM biocytin hydrazide in a suitable buffer (e.g., 100 mM sodium acetate, pH 5.5) for 1-2 hours at room temperature.
-
-
Quenching and Washing:
-
Wash the cells three times with PBS to remove excess biocytin hydrazide.
-
-
Cell Lysis and Analysis:
-
Proceed with cell lysis and protein analysis as described for the this compound protocol.
-
Protocol 3: APEX2-Mediated Proximity Biotinylation
This protocol outlines the general steps for using APEX2 to label proteins in the vicinity of a membrane-targeted protein.
-
Cell Transfection:
-
Transfect cells with a plasmid encoding the protein of interest fused to APEX2 and a plasma membrane targeting sequence.
-
-
Labeling Reaction:
-
Incubate the transfected cells with biotin-phenol (500 µM) for 30 minutes at 37°C.
-
Initiate the biotinylation reaction by adding hydrogen peroxide (H₂O₂) to a final concentration of 1 mM and incubate for 1 minute at room temperature.
-
-
Quenching:
-
Quench the reaction by adding an excess of a quenching solution (e.g., 10 mM sodium ascorbate, 10 mM sodium azide, and 5 mM Trolox in PBS).
-
-
Cell Lysis and Protein Purification:
-
Lyse the cells in a buffer containing protease and phosphatase inhibitors.
-
Enrich the biotinylated proteins using streptavidin-coated beads.
-
-
Analysis:
-
Elute the biotinylated proteins from the beads and analyze by mass spectrometry to identify the proteins in the proximity of the APEX2-fusion protein.
-
Visualizing the Workflows
To better understand the experimental processes, the following diagrams illustrate the workflows for each labeling method.
Figure 1. Workflow for cell surface biotinylation using this compound.
Figure 2. Workflow for cell surface glycoprotein labeling using biocytin hydrazide.
Figure 3. Workflow for APEX2-mediated proximity biotinylation.
Conclusion
The validation of cell surface-specific labeling is critical for the accurate study of the surface proteome. This compound remains a widely used and effective reagent for this purpose, particularly due to its simplicity and commercial availability. However, researchers should be aware of its potential for intracellular labeling and consider alternative methods when higher specificity or different target moieties are desired. Biocytin hydrazide offers excellent specificity for glycoproteins, while enzymatic methods like APEX2 provide high spatial resolution and are suitable for studying protein-protein interactions in a membrane microenvironment. The choice of the optimal method will ultimately depend on the specific research question and the experimental context. By carefully considering the comparative data and protocols presented in this guide, researchers can make an informed decision to achieve reliable and meaningful results in their cell surface proteome analysis.
References
- 1. files.mtstatic.com [files.mtstatic.com]
- 2. Cell-surface tethered promiscuous biotinylators enable comparative small-scale surface proteomic analysis of human extracellular vesicles and cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. Application of biotinylated reagents NHS-LC biotin and sulfo-NHS-LC biotin in a new intravascular drug delivery method [en.highfine.com]
- 5. An APEX2-based proximity-dependent biotinylation assay with temporal specificity to study protein interactions during autophagy in the yeast Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biotium.com [biotium.com]
- 7. Sensitive profiling of cell surface proteome by using an optimized biotinylation method - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Mass Spectrometry Analysis of Proteins Labeled with Sulfo-NHS-LC-Biotin
For researchers in proteomics and drug development, the precise identification and quantification of proteins, particularly those on the cell surface, is paramount. Sulfo-NHS-LC-Biotin has become a cornerstone reagent for these applications, enabling the covalent labeling of primary amines on proteins. This guide provides an objective comparison of this compound with its primary alternative, Sulfo-NHS-SS-Biotin, supported by experimental data, detailed protocols, and visual workflows to aid in experimental design and execution.
Comparison of Biotinylation Reagents: this compound vs. Sulfo-NHS-SS-Biotin
The primary distinction between this compound and Sulfo-NHS-SS-Biotin lies in the nature of their spacer arms. This compound possesses a stable amide linkage, making the biotin (B1667282) tag non-cleavable. In contrast, Sulfo-NHS-SS-Biotin features a disulfide bond within its spacer arm, allowing for the cleavage of the biotin moiety from the labeled protein using reducing agents. This fundamental difference dictates the downstream workflow for mass spectrometry analysis.
| Feature | This compound | Sulfo-NHS-SS-Biotin | Reference |
| Linker Type | Non-cleavable | Thiol-cleavable (disulfide bond) | [1][2] |
| Elution from Streptavidin | Requires harsh denaturing conditions (e.g., boiling in SDS-PAGE buffer, 8M guanidine (B92328) HCl) or on-bead digestion. | Mild elution using reducing agents (e.g., DTT, TCEP). | [3][4] |
| Biotinylated Peptide Detection | Biotinylated peptides are directly analyzed by mass spectrometry. | The biotin tag is cleaved off, and the protein is identified by a mass shift on the formerly labeled peptide. | [1][5] |
| Labeling Efficiency | Reported to be highly efficient, with over 90% of available amine groups labeled. | Also highly efficient, with labeling efficiencies reported to be greater than 90%. | [1] |
| Peptide Identifications (LC-MS/MS) | A study comparing the two reagents on HeLa cell lysates identified a slightly lower percentage of biotinylated peptides (76%) compared to Sulfo-NHS-SS-Biotin. | The same study found a higher percentage of biotinylated peptides (88%) in the analyzed samples. | [1] |
| Advantages | - Simpler chemical structure. - Direct detection of the biotinylated peptide confirms the modification site. | - Allows for the elution of labeled proteins under native or mild denaturing conditions. - Avoids the co-elution of streptavidin peptides when performing on-bead digestion. | [1][4] |
| Disadvantages | - Harsh elution can lead to protein precipitation and loss. - On-bead digestion can result in significant contamination with streptavidin peptides. | - Incomplete cleavage can lead to a mixed population of peptides. - The chemical modification left after cleavage can be inconsistent, complicating data analysis. | [1][6] |
Experimental Protocols
Cell Surface Protein Biotinylation with this compound
This protocol is adapted for labeling proteins on the surface of adherent cells.
Materials:
-
Cells cultured in appropriate plates.
-
Ice-cold Phosphate-Buffered Saline (PBS), pH 8.0.
-
This compound.
-
Quenching buffer: 100 mM glycine (B1666218) in ice-cold PBS.
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors).
-
Cell scraper.
Procedure:
-
Grow cells to the desired confluency.
-
Wash the cells three times with ice-cold PBS (pH 8.0) to remove any amine-containing media.[7]
-
Prepare a fresh solution of this compound in ice-cold PBS (pH 8.0) at a concentration of 0.5-1.0 mg/mL.[8][9]
-
Add the this compound solution to the cells, ensuring the entire surface is covered.
-
Incubate the reaction on ice or at 4°C for 30 minutes with gentle rocking.[8][10]
-
Aspirate the biotinylation solution and quench the reaction by adding quenching buffer. Incubate for 10-15 minutes at 4°C.[8]
-
Wash the cells three times with ice-cold PBS.
-
Lyse the cells by adding ice-cold lysis buffer and scraping the cells.
-
Clarify the lysate by centrifugation to pellet cell debris. The supernatant containing the biotinylated proteins is now ready for downstream processing.
Enrichment of Biotinylated Proteins using Streptavidin Beads
Materials:
-
Cell lysate containing biotinylated proteins.
-
Streptavidin-conjugated magnetic beads or agarose (B213101) resin.
-
Wash Buffer 1: High-salt buffer (e.g., 1M KCl).
-
Wash Buffer 2: Low-salt buffer (e.g., PBS with 0.1% Tween-20).
-
Wash Buffer 3: Amine-free buffer (e.g., 50 mM Ammonium Bicarbonate).
Procedure:
-
Equilibrate the streptavidin beads by washing them three times with lysis buffer.[11]
-
Add the cell lysate to the equilibrated beads and incubate for 1-2 hours at 4°C with gentle rotation to allow for the binding of biotinylated proteins.
-
Pellet the beads using a magnetic rack or centrifugation.
-
Wash the beads sequentially with Wash Buffer 1, Wash Buffer 2, and finally with Wash Buffer 3 to remove non-specifically bound proteins. Perform each wash multiple times for stringent cleaning.
Elution and Digestion for Mass Spectrometry
Option A: On-Bead Digestion (for this compound)
-
After the final wash, resuspend the beads in a digestion buffer (e.g., 50 mM Ammonium Bicarbonate in mass spectrometry-grade water).
-
Reduce the proteins by adding DTT to a final concentration of 10 mM and incubating at 56°C for 30 minutes.
-
Alkylate the proteins by adding iodoacetamide (B48618) to a final concentration of 20 mM and incubating in the dark at room temperature for 30 minutes.
-
Add trypsin (or another protease) to the bead slurry and incubate overnight at 37°C with shaking.[12]
-
Separate the supernatant containing the digested peptides from the beads.
-
Acidify the peptide solution with formic acid or trifluoroacetic acid for mass spectrometry analysis.
Option B: Elution with a Cleavable Linker (for Sulfo-NHS-SS-Biotin)
-
After the final wash, resuspend the beads in a buffer containing a reducing agent (e.g., 50 mM DTT in 50 mM Ammonium Bicarbonate).
-
Incubate for 30-60 minutes at room temperature to cleave the disulfide bond and release the labeled proteins.
-
Separate the supernatant containing the eluted proteins from the beads.
-
Proceed with in-solution digestion as described in steps 2-6 of the on-bead digestion protocol.
Visualizing the Workflow and Reagent Comparison
To further clarify the experimental process and the differences between the biotinylation reagents, the following diagrams have been generated using the DOT language.
References
- 1. biorxiv.org [biorxiv.org]
- 2. researchgate.net [researchgate.net]
- 3. goldbio.com [goldbio.com]
- 4. researchgate.net [researchgate.net]
- 5. Sulfo-NHS-SS-biotin derivatization: a versatile tool for MALDI mass analysis of PTMs in lysine-rich proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Reddit - The heart of the internet [reddit.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. Surface protein biotinylation [protocols.io]
- 9. store.sangon.com [store.sangon.com]
- 10. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 11. neb.com [neb.com]
- 12. protocols.io [protocols.io]
A Researcher's Guide to Quantifying Biotin Incorporation: The HABA Assay vs. Alternatives
For researchers, scientists, and drug development professionals, the precise quantification of biotin (B1667282) incorporation onto proteins and other molecules is a critical step in numerous applications, from immunoassays to targeted drug delivery. The use of reagents like Sulfo-NHS-LC-Biotin for labeling primary amines is widespread, necessitating a reliable method to determine the degree of biotinylation.[1][2] This guide provides an objective comparison of the commonly used HABA assay with alternative methods, supported by experimental data and detailed protocols.
The Principle of the HABA Assay
The 4'-hydroxyazobenzene-2-carboxylic acid (HABA) assay is a colorimetric method for estimating the amount of biotin in a sample.[3][4] The assay is based on the interaction between HABA and avidin (B1170675) (or streptavidin). HABA binds to avidin, forming a complex that absorbs light at 500 nm.[5][6] Biotin has a much higher affinity for avidin and will displace the HABA from the complex.[7][8] This displacement leads to a decrease in absorbance at 500 nm, which is directly proportional to the amount of biotin present in the sample.[9][10][11]
Comparison of Biotin Quantification Assays
While the HABA assay is widely used due to its simplicity and accessibility, it is not without its drawbacks. Alternative methods have been developed to address some of these limitations. The following table summarizes the performance of the HABA assay compared to other commercially available kits.
| Assay Method | Principle | Advantages | Disadvantages | Typical Molar Ratio Underestimation (vs. MS) |
| HABA Assay | Colorimetric; displacement of HABA from avidin by biotin.[7] | Simple, rapid, inexpensive, widely available.[3][12] | Can underestimate biotin incorporation due to steric hindrance, susceptible to interference from certain buffers (e.g., those containing potassium).[8][10] | Significant underestimation, particularly with high biotin density.[8] |
| QuantTag™ Biotin Kit | Chemical reaction with biotin to produce a colored product.[13] | More accurate than HABA, not affected by steric hindrance, no predigestion of samples required.[8][13] | May be more expensive than the HABA assay. | Results are in close agreement with Mass Spectrometry (MS).[8] |
| FluoReporter® Biotin Quantitation Kit | Fluorescence-based; displacement of a fluorescently-labeled probe from avidin by biotin.[14] | High sensitivity.[14] | Requires a fluorescence plate reader or spectrofluorometer.[15] | Data not readily available for direct comparison with MS. |
Experimental Data Summary
The following data, adapted from a study by Vector Laboratories, compares the biotin-to-protein molar ratios determined by Mass Spectrometry (MS), the QuantTag™ Biotin Kit, and the HABA assay for a biotinylated Protein A sample.
| Method | Average Moles of Biotin per Mole of Protein A |
| Mass Spectrometry (MS) | 6.00 |
| QuantTag™ Biotin Kit | 5.89 ± 0.18 |
| HABA Assay (with enzymatic digestion) | Significantly lower than MS and QuantTag™ |
Data presented in the table is illustrative and based on findings that the HABA assay, even with enzymatic digestion to reduce steric hindrance, underestimates the degree of biotinylation compared to MS and the QuantTag™ assay.[8]
Experimental Protocols
Biotinylation of Protein with this compound
This protocol describes the general procedure for labeling a protein with this compound.
Materials:
-
Protein to be labeled (in an amine-free buffer, e.g., PBS, pH 7.2-8.0)
-
EZ-Link™ this compound[1]
-
Reaction Buffer (e.g., Phosphate Buffered Saline - PBS)
-
Desalting columns or dialysis equipment for buffer exchange[2]
Procedure:
-
Protein Preparation: Dissolve the protein in an amine-free buffer at a concentration of 1-10 mg/mL. If the protein is in a buffer containing primary amines (e.g., Tris or glycine), it must be exchanged into an amine-free buffer.[2]
-
Reagent Preparation: Immediately before use, prepare a 10 mM solution of this compound in ultrapure water.[1][16]
-
Biotinylation Reaction: Add the appropriate volume of the 10 mM this compound solution to the protein solution. The molar ratio of biotin reagent to protein will need to be optimized for each specific application, but a 20- to 50-fold molar excess is a common starting point.[17][18]
-
Incubation: Incubate the reaction on ice for two hours or at room temperature for 30-60 minutes.[2][17]
-
Removal of Excess Biotin: Remove non-reacted and hydrolyzed biotinylation reagent using a desalting column or by dialysis. This step is crucial for accurate quantification in the subsequent assay.[3][7]
HABA Assay Protocol (Cuvette Format)
Materials:
-
Biotinylated and purified protein sample
-
HABA/Avidin solution[7]
-
Spectrophotometer capable of reading absorbance at 500 nm
-
1 mL cuvettes
Procedure:
-
Pipette 900 µL of the HABA/Avidin solution into a 1 mL cuvette.[3][7]
-
Measure the absorbance of the solution at 500 nm. Record this value as A500 HABA/Avidin.[7]
-
Add 100 µL of the biotinylated protein sample to the cuvette. Mix well.[3][7]
-
Measure the absorbance of the solution at 500 nm. Once the reading is stable for at least 15 seconds, record the value as A500 HABA/Avidin/Biotin Sample.[7][19]
-
Calculate the moles of biotin per mole of protein using the appropriate formula, which takes into account the change in absorbance, the extinction coefficient of the HABA-avidin complex (34,000 M-1cm-1), and the concentration and molecular weight of the protein.[20][21]
QuantTag™ Biotin Quantitation Kit Protocol
Materials:
-
Biotinylated and purified protein sample
-
QuantTag™ Biotin Kit reagents (Reagent 1, Reagent 2, Reagent 3)[13]
-
Biotin Standard (provided in the kit)
-
Spectrophotometer
Procedure:
-
Prepare a Working Solution: Mix equal parts of Reagent 1 and Reagent 2 with 0.1 volumes of Reagent 3.[8]
-
Sample and Standard Preparation: Add 20 µL of the biotinylated protein solution or various volumes of the Biotin Standard solution to 1 mL of the working solution.[8]
-
Incubation: Incubate at room temperature for 30 minutes.[8]
-
Measurement: Measure the absorbance at 535 nm.[8]
-
Calculation: Prepare a standard curve using the absorbance readings from the Biotin Standards. Determine the biotin concentration of the protein samples by comparing their absorbance to the standard curve.[8]
Visualizing the Workflows
To further clarify the experimental processes, the following diagrams illustrate the workflows for protein biotinylation and the HABA assay.
Caption: Workflow for protein biotinylation with this compound.
Caption: Step-by-step workflow of the HABA assay for biotin quantification.
Conclusion
The HABA assay remains a straightforward and accessible method for the initial estimation of biotin incorporation. However, for applications requiring higher accuracy and for proteins with a high density of biotinylation, alternative methods like the QuantTag™ Biotin Kit offer a more reliable quantification, yielding results that are more consistent with those obtained by mass spectrometry. Researchers should consider the specific requirements of their application when selecting a biotin quantification method.
References
- 1. store.sangon.com [store.sangon.com]
- 2. assets.fishersci.com [assets.fishersci.com]
- 3. info.gbiosciences.com [info.gbiosciences.com]
- 4. fishersci.ie [fishersci.ie]
- 5. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 6. researchgate.net [researchgate.net]
- 7. tools.thermofisher.com [tools.thermofisher.com]
- 8. vectorlabs.com [vectorlabs.com]
- 9. assets.fishersci.com [assets.fishersci.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. citeqbiologics.com [citeqbiologics.com]
- 12. biocompare.com [biocompare.com]
- 13. vectorlabs.com [vectorlabs.com]
- 14. mesoscale.com [mesoscale.com]
- 15. interchim.fr [interchim.fr]
- 16. tools.thermofisher.com [tools.thermofisher.com]
- 17. documents.thermofisher.com [documents.thermofisher.com]
- 18. medchemexpress.com [medchemexpress.com]
- 19. apexbt.com [apexbt.com]
- 20. tandfonline.com [tandfonline.com]
- 21. HABA Calculator | Thermo Fisher Scientific - US [thermofisher.com]
A Comparative Guide to Cell Surface Protein Labeling: Alternatives to Sulfo-NHS-LC-Biotin
For researchers, scientists, and drug development professionals, the accurate labeling of cell surface proteins is a cornerstone of numerous experimental workflows, from studying receptor trafficking to identifying novel therapeutic targets. Sulfo-NHS-LC-Biotin has long been a workhorse reagent for this purpose, leveraging its amine-reactive N-hydroxysuccinimide (NHS) ester to covalently attach biotin (B1667282) to lysine (B10760008) residues and other primary amines on extracellular protein domains. Its water-solubility and membrane impermeability are key features that restrict its reactivity to the cell surface.[1][2][3]
However, the landscape of protein labeling has evolved, offering a diverse toolkit of alternative strategies that can provide advantages in terms of specificity, efficiency, and experimental flexibility. This guide provides an objective comparison of prominent alternatives to this compound, complete with experimental considerations and data presentation to inform your selection of the optimal labeling strategy.
Comparison of Cell Surface Protein Labeling Methods
The choice of a cell surface labeling reagent is dictated by the specific experimental goals, the nature of the target protein, and the downstream applications. The following table summarizes the key characteristics of this compound and its primary alternatives.
| Method | Target Residue/Moiety | Key Advantages | Key Limitations | Typical Applications |
| This compound | Primary amines (Lysine, N-terminus) | Simple, efficient, well-established protocols, membrane impermeable.[1][2] | Can label multiple proteins non-specifically, potential to alter protein function by modifying lysines in active sites. | Global cell surface protein profiling, antibody biotinylation, receptor internalization studies.[1][3] |
| Thiol-Reactive Biotinylation | Sulfhydryls (Cysteine) | More specific than amine-reactive labeling due to lower abundance of surface cysteines, can be used for site-specific labeling of engineered proteins.[4][5] | Requires accessible cysteine residues which may not be present on all proteins of interest, potential for disulfide bond disruption. | Labeling of specific cysteine-containing proteins or domains, studies where amine modification is undesirable. |
| Enzyme-Mediated Biotinylation (e.g., APEX, TurboID) | Tyrosine (APEX) or primary amines (TurboID) of proximal proteins | High temporal and spatial resolution, enables labeling of protein interaction partners in their native environment.[6][7][8] | Requires genetic modification of cells to express the enzyme fusion protein, potential for labeling non-interacting but proximate proteins. | Mapping protein-protein interaction networks on the cell surface, defining the composition of membrane microdomains.[7][9] |
| Click Chemistry (e.g., SPAAC, SPIEDAC) | Bioorthogonal handles (e.g., non-canonical amino acids, glycans) | Highly specific and bioorthogonal, rapid reaction kinetics, minimal perturbation to the biological system.[10][11][12][13] | Requires metabolic or genetic incorporation of a bioorthogonal handle, multi-step process.[10][11] | Site-specific labeling of a protein of interest, tracking protein dynamics in living cells.[10][14] |
| Tetrafluorophenyl (TFP) Esters | Primary amines (Lysine, N-terminus) | Similar reactivity to NHS esters but with greater stability against hydrolysis in aqueous solutions.[15] | Similar limitations to NHS esters regarding non-specific labeling. | General cell surface protein labeling where enhanced reagent stability is desired. |
Experimental Protocols and Workflows
Detailed methodologies are crucial for reproducible and reliable results. Below are representative protocols for the discussed labeling methods.
Protocol 1: Cell Surface Biotinylation with this compound
This protocol outlines the general steps for labeling cell surface proteins on adherent cells.
-
Cell Preparation: Culture cells to the desired confluency in a culture plate.
-
Washing: Gently wash the cells three times with ice-cold Phosphate-Buffered Saline (PBS), pH 8.0, to remove any amine-containing culture medium.[2][16]
-
Biotinylation Reaction: Prepare a fresh solution of this compound in ice-cold PBS, pH 8.0, at a concentration of 0.5-1 mg/mL. Add the biotin solution to the cells and incubate for 30 minutes at 4°C with gentle agitation.[17]
-
Quenching: Aspirate the biotin solution and quench the reaction by adding a quenching buffer (e.g., PBS containing 100 mM glycine (B1666218) or Tris) for 5-10 minutes at 4°C.[16]
-
Final Washes: Wash the cells three times with ice-cold PBS to remove excess biotin reagent and quenching buffer.
-
Cell Lysis and Downstream Analysis: Lyse the cells in a suitable lysis buffer and proceed with downstream applications such as streptavidin pull-down and western blotting or mass spectrometry.
Protocol 2: Enzyme-Mediated Proximity Biotinylation (APEX Method)
This protocol provides a general workflow for using the APEX peroxidase to label proximal proteins on the cell surface.
-
Transfection: Transfect cells with a plasmid encoding the protein of interest fused to the APEX enzyme and targeted to the plasma membrane.
-
Expression: Allow 24-48 hours for the expression of the fusion protein.
-
Labeling: Incubate the cells with biotin-phenol for 30 minutes. Initiate the biotinylation reaction by adding hydrogen peroxide (H₂O₂) for exactly 1 minute.[8]
-
Quenching: Immediately quench the reaction by adding a quenching solution (e.g., sodium azide (B81097), sodium ascorbate, and Trolox in PBS).
-
Cell Lysis and Downstream Analysis: Lyse the cells and proceed with streptavidin-based enrichment of biotinylated proteins for identification by mass spectrometry.
Protocol 3: Click Chemistry-Based Labeling
This protocol describes a general workflow for labeling cell surface proteins using strain-promoted alkyne-azide cycloaddition (SPAAC).
-
Metabolic or Genetic Incorporation: Introduce a bioorthogonal handle into the protein of interest. This can be achieved by:
-
Genetic Code Expansion: Transfecting cells with plasmids encoding an orthogonal aminoacyl-tRNA synthetase/tRNA pair and culturing them in the presence of a non-canonical amino acid containing an alkyne or azide group.[10][11]
-
Metabolic Labeling: Incubating cells with a metabolic precursor (e.g., an azide-modified sugar) that gets incorporated into cell surface glycans.
-
-
Labeling Reaction: Add a biotin probe containing the complementary reactive group (e.g., a DBCO-biotin for an azide-modified protein) to the cell culture medium and incubate for a specific period.[10]
-
Washing: Wash the cells to remove the unreacted probe.
-
Downstream Analysis: Lyse the cells and proceed with downstream analysis.
Concluding Remarks
While this compound remains a valuable tool for cell surface protein labeling, a range of powerful alternatives now exist that offer significant advantages in specificity, temporal resolution, and the ability to probe protein interactions in their native context. The choice of the most appropriate method will depend on the specific research question. For global, non-specific labeling of surface proteins, traditional amine-reactive biotinylation is often sufficient. For studies requiring site-specific labeling or investigation of protein-protein interactions, more advanced techniques like click chemistry and enzyme-mediated proximity labeling are superior choices. By carefully considering the strengths and weaknesses of each approach, researchers can select the optimal strategy to advance their understanding of the cell surface proteome.
References
- 1. store.sangon.com [store.sangon.com]
- 2. tools.thermofisher.com [tools.thermofisher.com]
- 3. apexbt.com [apexbt.com]
- 4. Biotinylation and Haptenylation Reagents—Section 4.2 | Thermo Fisher Scientific - JP [thermofisher.com]
- 5. interchim.fr [interchim.fr]
- 6. researchgate.net [researchgate.net]
- 7. Proximity Dependent Biotinylation: Key Enzymes and Adaptation to Proteomics Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Recent advances in proximity-based labeling methods for interactome mapping - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Labeling proteins on live mammalian cells using click chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Labeling proteins on live mammalian cells using click chemistry | Springer Nature Experiments [experiments.springernature.com]
- 12. researchgate.net [researchgate.net]
- 13. lumiprobe.com [lumiprobe.com]
- 14. Labeling proteins on live mammalian cells using click chemistry | Semantic Scholar [semanticscholar.org]
- 15. Biotinylation | Thermo Fisher Scientific - SG [thermofisher.com]
- 16. researchgate.net [researchgate.net]
- 17. Surface protein biotinylation [protocols.io]
A Researcher's Guide to Control Experiments for Sulfo-NHS-LC-Biotin Labeling
In the realm of molecular biology and proteomics, the specific and efficient labeling of proteins is paramount for a multitude of applications, from cell surface protein profiling to immunoassays. Sulfo-NHS-LC-Biotin has emerged as a widely used reagent for this purpose, enabling the covalent attachment of biotin (B1667282) to primary amines on target proteins. However, the reliability and interpretation of data derived from such labeling experiments hinge on the implementation of rigorous control experiments. This guide provides a comprehensive comparison of essential control experiments, alternative biotinylation reagents, and detailed protocols to ensure the validity of your this compound labeling studies.
The Critical Role of Controls in Biotinylation
Control experiments are the cornerstone of robust scientific inquiry, and biotinylation is no exception. They are essential for validating the specificity of the labeling reaction, ensuring the functionality of the detection reagents, and troubleshooting unexpected results. This section outlines the key control experiments that should be integral to any this compound labeling workflow.
Negative Controls: Ruling Out the False Positives
-
No Biotin Reagent Control: This is the most fundamental negative control. A sample is processed through the entire experimental workflow, but without the addition of this compound. Any signal detected in this control indicates non-specific binding of the detection reagents (e.g., streptavidin-HRP) to the sample.
-
Quenching Control: The reactivity of this compound is quenched by buffers containing primary amines, such as Tris or glycine (B1666218).[1][2] In this control, the quenching agent is added to the sample before the addition of the biotinylation reagent. This serves to demonstrate that the labeling is indeed a result of the specific reaction between the NHS ester and primary amines on the target protein, and not due to other non-specific interactions.
-
Specificity of Labeling Control (for cell surface biotinylation): To ensure that only cell surface proteins are labeled, a control using a membrane-permeable biotinylation reagent, such as NHS-LC-Biotin, can be performed in parallel.[3] This helps to differentiate between surface-exposed and intracellular proteins. Additionally, after cell surface biotinylation, a Western blot for a known intracellular protein (e.g., GAPDH) should show no biotinylation, confirming the integrity of the cell membrane during the labeling process.
Positive Controls: Ensuring the System Works
Positive controls are crucial for confirming that each step of the experimental process is functioning as expected.
-
Biotinylated Protein Control: A known biotinylated protein (either commercially purchased or a previously validated in-house preparation) is included in the detection step (e.g., Western blot or dot blot). A strong signal from this control confirms that the detection reagents (streptavidin conjugate and substrate) are active and that the detection protocol is working correctly.
-
Dot Blot of Labeled Sample: A simple and rapid method to confirm successful biotinylation is to spot a small amount of the labeled sample onto a nitrocellulose or PVDF membrane and probe it with streptavidin-HRP.[4][5] This provides a quick qualitative assessment of the labeling efficiency.
Comparing this compound to Alternative Reagents
While this compound is a versatile reagent, several alternatives are available, each with distinct characteristics that may be advantageous for specific applications. The choice of biotinylation reagent can be influenced by factors such as the desired spacer arm length, cleavability, and cell permeability.
| Reagent | Spacer Arm Length (Å) | Cleavable | Cell Permeability | Key Features & Considerations |
| This compound | 22.4 | No | Impermeable | Water-soluble, long-chain spacer arm reduces steric hindrance. Ideal for cell surface labeling.[1][4][5] |
| Sulfo-NHS-Biotin | 13.5 | No | Impermeable | Shorter spacer arm compared to the "LC" version. May be suitable when minimal distance is required. |
| Sulfo-NHS-LC-LC-Biotin | 30.5 | No | Impermeable | Even longer spacer arm, further minimizing steric hindrance for bulky interacting partners.[6] |
| Sulfo-NHS-SS-Biotin | 24.3 | Yes (Disulfide bond) | Impermeable | Contains a disulfide bond that can be cleaved by reducing agents like DTT, allowing for the release of the biotin tag. Useful for affinity purification applications. |
| NHS-LC-Biotin | 22.4 | No | Permeable | Not sulfonated, making it membrane-permeable and suitable for labeling intracellular proteins. Requires dissolution in an organic solvent like DMSO.[3] |
A study comparing the biotinylation of living endothelial cells found that the membrane-permeable NHS-LC-Biotin resulted in slightly more cellular protein biotinylation compared to the membrane-impermeable this compound at the same concentration.[3] Furthermore, the half-life of biotin on the cell surface was significantly longer with NHS-LC-Biotin (38.0 hours) compared to this compound (10.8 hours), suggesting different processing or stability of the labeled proteins.[3] Another study comparing Sulfo-NHS-Biotin and the cleavable Sulfo-NHS-SS-Biotin for mass spectrometry applications found that both reagents effectively labeled amine groups, with labeling efficiencies greater than 90%.[7] However, slightly more biotinylated peptides were identified with Sulfo-NHS-SS-Biotin, suggesting it may be more amenable to mass spectrometry analysis.[7] The choice of spacer arm length can also influence the efficiency of biotin detection, with longer spacer arms generally providing better accessibility for streptavidin binding, thus overcoming potential steric hindrance.[8]
Experimental Protocols
This section provides detailed methodologies for performing this compound labeling and the essential control experiments.
Protocol 1: this compound Labeling of Proteins in Solution
-
Buffer Preparation: Prepare a non-amine-containing buffer, such as Phosphate Buffered Saline (PBS), pH 7.2-8.0. Avoid buffers like Tris or glycine as they will compete for reaction with the NHS ester.[1]
-
Sample Preparation: Dissolve the protein to be labeled in the reaction buffer at a concentration of 1-10 mg/mL.
-
Reagent Preparation: Immediately before use, dissolve this compound in water to a concentration of 10 mM. Do not prepare stock solutions for storage as the NHS ester is susceptible to hydrolysis.
-
Biotinylation Reaction: Add a 20-fold molar excess of the 10 mM this compound solution to the protein solution. The optimal molar ratio may need to be determined empirically.[1]
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice.
-
Quenching: Stop the reaction by adding a quenching buffer, such as Tris-HCl, to a final concentration of 50-100 mM. Incubate for 15 minutes at room temperature.
-
Removal of Excess Biotin: Remove non-reacted biotin using a desalting column or dialysis.
Protocol 2: Control Experiments for Protein Labeling
-
Negative Control (No Biotin Reagent): Follow Protocol 1, but substitute the this compound solution with an equal volume of water.
-
Negative Control (Quenching): Follow Protocol 1, but add the quenching buffer (e.g., Tris-HCl) to the protein solution before adding the this compound.
-
Positive Control (Dot Blot):
-
Spot 1-2 µL of the biotinylated protein solution onto a nitrocellulose membrane.
-
Allow the spot to dry completely.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour.
-
Incubate with HRP-conjugated streptavidin (diluted in blocking buffer) for 1 hour.
-
Wash the membrane three times with TBST.
-
Add a chemiluminescent substrate and visualize the signal. A visible spot confirms successful biotinylation.
-
Visualizing the Workflow and Logic of Controls
To further clarify the experimental design, the following diagrams illustrate the workflow for a this compound labeling experiment and the logical relationships of the control experiments.
By diligently incorporating these control experiments and considering the appropriate biotinylation reagent for your specific needs, you can significantly enhance the reliability and reproducibility of your research findings. This comprehensive approach ensures that the data generated from this compound labeling studies are both accurate and meaningful.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. Determining Cell-surface Expression and Endocytic Rate of Proteins in Primary Astrocyte Cultures Using Biotinylation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Application of biotinylated reagents NHS-LC biotin and sulfo-NHS-LC biotin in a new intravascular drug delivery method [en.highfine.com]
- 4. store.sangon.com [store.sangon.com]
- 5. assets.fishersci.com [assets.fishersci.com]
- 6. cephamls.com [cephamls.com]
- 7. biorxiv.org [biorxiv.org]
- 8. omu.repo.nii.ac.jp [omu.repo.nii.ac.jp]
A Comparative Analysis of Sulfo-NHS-Biotin Reagents: The Impact of Spacer Arm Length on Biotinylation Efficiency
For researchers, scientists, and drug development professionals, the selection of the appropriate biotinylation reagent is critical for the success of downstream applications such as protein purification, immunoassays, and cell surface labeling. Sulfo-NHS-Biotin reagents are widely used for their ability to covalently attach biotin (B1667282) to primary amines on proteins and other biomolecules in aqueous solutions. A key differentiating factor among these reagents is the length of the spacer arm that connects the biotin moiety to the NHS ester. This guide provides a side-by-side comparison of Sulfo-NHS-Biotin reagents with different spacer arm lengths, supported by experimental data, to aid in the selection of the optimal reagent for your research needs.
The length of the spacer arm plays a crucial role in overcoming steric hindrance, which can occur when the biotin-binding pocket of avidin (B1170675) or streptavidin is inaccessible to a biotin molecule attached to a large protein. A longer spacer arm extends the biotin further from the surface of the labeled protein, facilitating its interaction with the binding protein. This can lead to increased biotinylation efficiency, higher yields in affinity purification, and enhanced signal in detection assays.
Quantitative Comparison of Sulfo-NHS-Biotin Reagents
The following table summarizes the key characteristics and performance of three commonly used Sulfo-NHS-Biotin reagents with varying spacer arm lengths. The data presented is a compilation from various studies and application notes.
| Feature | Sulfo-NHS-Biotin | Sulfo-NHS-LC-Biotin | Sulfo-NHS-LC-LC-Biotin |
| Spacer Arm Length | 13.5 Å | 22.4 Å | 30.5 Å |
| Molecular Weight | 443.43 g/mol | 556.59 g/mol | 567.70 g/mol |
| Biotinylation Efficiency (Peptides) | ~76% of peptides biotinylated[1] | Not directly compared in the same study | Not directly compared in the same study |
| Relative Absorbance in ELISA | Lower | Higher | Highest[2] |
| Protein Recovery (Affinity Purification) | Potentially lower due to steric hindrance | Generally higher than short-arm | Often the highest, especially for large proteins |
| Signal Intensity (Western Blot/ELISA) | Good | Better | Best |
| Key Advantage | Shortest spacer, minimal modification | Good balance of length and hydrophobicity | Longest spacer, minimizes steric hindrance[3] |
| Primary Application | Biotinylating small molecules, peptides | General protein and antibody biotinylation | Labeling large proteins, cell surface proteins |
Note: The biotinylation efficiency and performance can vary depending on the specific protein, buffer conditions, and molar excess of the reagent used.
The Impact of Spacer Arm Length on Avidin/Streptavidin Binding
The interaction between biotin and avidin or streptavidin is the foundation of numerous biological assays. The accessibility of the biotin molecule is paramount for this high-affinity binding to occur.
Caption: Steric hindrance with short vs. long spacer arms.
As the diagram illustrates, a longer spacer arm projects the biotin molecule away from the surface of the target protein, facilitating its access to the binding pocket of streptavidin and reducing steric hindrance.[1] This can be particularly important when working with large, complex proteins or when biotinylating proteins on a cell surface.
Experimental Protocols
To objectively compare the performance of Sulfo-NHS-Biotin reagents with different spacer arm lengths, a standardized experimental workflow should be followed. Below is a general protocol for the biotinylation of a model protein (e.g., Bovine Serum Albumin - BSA) and subsequent analysis.
I. Protein Biotinylation
This protocol outlines the basic steps for biotinylating a protein using a Sulfo-NHS-Biotin reagent. The molar excess of the biotin reagent may need to be optimized for your specific protein and application.
Caption: General workflow for protein biotinylation.
Materials:
-
Protein to be biotinylated (e.g., BSA at 2 mg/mL)
-
Sulfo-NHS-Biotin, this compound, and Sulfo-NHS-LC-LC-Biotin
-
Reaction Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-8.0 (amine-free)
-
Desalting columns
-
HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay reagents for biotin quantification
Procedure:
-
Prepare Protein Solution: Dissolve the protein in the reaction buffer to a final concentration of 1-10 mg/mL.
-
Prepare Biotin Reagent Solution: Immediately before use, dissolve the Sulfo-NHS-Biotin reagent in water or the reaction buffer to a concentration of 10 mM.
-
Biotinylation Reaction: Add a 20-fold molar excess of the dissolved biotin reagent to the protein solution.
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice.
-
Removal of Excess Biotin: Remove non-reacted biotin using a desalting column or dialysis.
-
Quantification of Biotinylation: Determine the degree of biotin incorporation using the HABA assay according to the manufacturer's instructions.
II. Comparative Analysis via Western Blot
This protocol describes how to compare the detection signal of proteins biotinylated with different spacer arm reagents.
Procedure:
-
SDS-PAGE: Separate equal amounts of the biotinylated proteins on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat dry milk in TBST) for 1 hour at room temperature.
-
Streptavidin-HRP Incubation: Incubate the membrane with a streptavidin-HRP conjugate (diluted in blocking buffer) for 1 hour at room temperature.
-
Washing: Wash the membrane three times with TBST for 5-10 minutes each.
-
Detection: Add a chemiluminescent HRP substrate and visualize the signal using a suitable imaging system.
-
Analysis: Quantify the band intensities to compare the relative signal strength for each biotinylation reagent.
Conclusion
The choice of Sulfo-NHS-Biotin reagent should be guided by the specific application and the nature of the molecule being biotinylated. While Sulfo-NHS-Biotin with a short spacer arm may be suitable for small molecules and peptides, reagents with longer spacer arms, such as this compound and Sulfo-NHS-LC-LC-Biotin, are generally recommended for larger proteins and cell surface labeling to minimize steric hindrance and ensure optimal binding to avidin or streptavidin. Experimental validation is recommended to determine the most effective reagent and conditions for your specific experimental setup.
References
Safety Operating Guide
Safeguarding Your Research: Proper Disposal Procedures for Sulfo-NHS-LC-Biotin
For researchers, scientists, and professionals in drug development, ensuring laboratory safety and proper chemical handling is paramount. This guide provides essential, step-by-step procedures for the safe disposal of Sulfo-NHS-LC-Biotin, a common amine-reactive biotinylation reagent. Adherence to these guidelines will help maintain a safe laboratory environment and ensure compliance with waste disposal regulations.
Immediate Safety and Handling Precautions
Before handling this compound, it is crucial to be aware of its properties and the necessary safety measures. The reagent is moisture-sensitive and should be stored at -20°C with a desiccant.[1][2] To prevent condensation, the vial must be equilibrated to room temperature before opening.[1][2] When handling the solid compound or its solutions, appropriate personal protective equipment (PPE), including safety goggles with side shields, chemical-resistant gloves, and a lab coat, should always be worn.[3] Work should be conducted in a well-ventilated area.[3]
Step-by-Step Disposal Protocol
Unused, reconstituted this compound should be discarded immediately as the NHS-ester moiety readily hydrolyzes, rendering it non-reactive.[1][2] Stock solutions should not be prepared for storage.[1][2]
-
Quenching Excess Reagent : For solutions containing excess or unreacted this compound, the reaction can be quenched by adding a buffer containing primary amines, such as Tris or glycine.[1][4] A common quenching solution is Tris-buffered saline (TBS) or a solution of 100 mM glycine.[4] Allow the quenching reaction to proceed for at least 30 minutes at room temperature.
-
Waste Collection :
-
Solid Waste : Dispose of empty vials, used microtubes, and contaminated consumables like pipette tips and gloves in a designated, labeled waste container for chemical waste.[5]
-
Liquid Waste : The quenched biotinylation reaction mixture should be collected in a clearly labeled, sealed container for aqueous chemical waste. Avoid mixing with incompatible waste streams.
-
-
Disposal : All waste containing this compound should be disposed of through a licensed waste disposal contractor, in accordance with local, state, and federal environmental regulations.[5] While some safety data sheets indicate the product is not classified as hazardous, it is crucial to adhere to your institution's specific chemical waste disposal protocols.[6] Do not pour the chemical or its solutions down the drain.[3]
Spill Management
In the event of a spill, evacuate the area and ensure adequate ventilation. Remove all sources of ignition.[3] Wearing appropriate PPE, cover the spill with an inert absorbent material.[3] Collect the absorbed material using spark-proof tools and place it in a suitable, closed container for disposal.[3] The spill area should then be cleaned thoroughly.
Quantitative Data Summary
For quick reference, the following table summarizes key quantitative information for this compound.
| Property | Value | Citations |
| Molecular Weight | 556.59 g/mol | [7] |
| Storage Temperature | -20°C | [1] |
| Solubility (Water) | Soluble, up to 10 mg/mL | |
| Optimal Reaction pH | 7.0 - 9.0 | [7] |
| Reaction Time | 30-60 minutes at room temperature or 2 hours on ice | [1][4] |
Experimental Workflow and Disposal Pathway
The following diagrams illustrate the experimental workflow for protein biotinylation and the subsequent logical steps for proper disposal.
Caption: Experimental workflow for protein biotinylation.
Caption: Logical pathway for this compound disposal.
References
- 1. assets.fishersci.com [assets.fishersci.com]
- 2. tools.thermofisher.com [tools.thermofisher.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. store.sangon.com [store.sangon.com]
- 5. apps.mnc.umn.edu [apps.mnc.umn.edu]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. This compound - CAS-Number 191671-46-2 - Order from Chemodex [chemodex.com]
Safeguarding Your Research: A Comprehensive Guide to Handling Sulfo-NHS-LC-Biotin
For researchers, scientists, and drug development professionals, the integrity of your work and your personal safety are paramount. When working with chemical reagents like Sulfo-NHS-LC-Biotin, a thorough understanding of safe handling practices is not just a recommendation—it's a necessity. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure you can handle this compound with confidence and precision.
Personal Protective Equipment (PPE): Your First Line of Defense
The consistent use of appropriate Personal Protective Equipment (PPE) is the most critical line of defense against potential exposure to this compound. While the compound is not classified as hazardous, adherence to standard laboratory safety protocols is crucial.[1][2] The following table summarizes the recommended PPE for handling this reagent.[3]
| PPE Category | Specific Recommendations | Purpose |
| Eye and Face Protection | Safety glasses with side shields or chemical safety goggles. | Protects eyes from airborne powder particles and potential splashes.[3] |
| Hand Protection | Chemically resistant gloves (e.g., nitrile). | Prevents direct skin contact with the compound.[3] |
| Body Protection | A fully buttoned laboratory coat. | Protects skin and personal clothing from contamination.[3] |
| Respiratory Protection | A NIOSH-certified respirator may be required if dust is generated and ventilation is inadequate. | Prevents inhalation of fine powder particles.[3][4] |
| Foot Protection | Closed-toe shoes that cover the entire foot. | Protects feet from spills and falling objects.[3] |
Standard Operating Procedure for Handling this compound
A systematic approach to handling this compound from receipt to disposal minimizes risks and ensures a safe laboratory environment.
1. Receiving and Storage:
-
Upon receipt, inspect the container for any damage or leaks.
-
This compound is moisture-sensitive.[5][6][7] Store the vial at -20°C with a desiccant in a tightly sealed container.[3][5][6][8]
-
Store in a dry, well-ventilated area away from incompatible materials.[3]
2. Preparation for Use:
-
Before opening, allow the vial to equilibrate to room temperature to avoid moisture condensation onto the product.[5][6][7]
-
Handle the powder within a chemical fume hood to minimize the generation of dust.[3]
-
Wear all recommended PPE as outlined in the table above.[1]
3. Reconstitution and Use:
-
Dissolve this compound immediately before use.[5][6] The NHS-ester moiety readily hydrolyzes and becomes non-reactive.[5][9][10][11]
-
Avoid using buffers containing primary amines (e.g., Tris or glycine) as these will compete with the labeling reaction.[5][6][10]
-
Follow your specific experimental protocol for the required concentration and reaction conditions.
4. Post-Reaction:
-
Excess non-reacted biotin (B1667282) and reaction byproducts can be removed by size exclusion chromatography (desalting columns) or dialysis.[8]
-
Quench reactions involving cells with a buffer containing primary amines, such as PBS with 100 mM glycine.[8]
Spill Cleanup Procedure
In the event of a spill, follow these steps to ensure safe and effective cleanup:
-
Evacuate and Ventilate: Immediately alert others in the area and evacuate if necessary. Ensure the area is well-ventilated.
-
Don Appropriate PPE: Before attempting to clean the spill, put on all recommended PPE, including respiratory protection if the spill involves a significant amount of powder.
-
Contain the Spill: For a solid spill, gently cover it with a dry absorbent material to prevent it from becoming airborne. For a liquid spill, contain it with an appropriate absorbent material.
-
Clean the Spill:
-
Solid Spill: Carefully sweep or vacuum the spilled material into a designated, labeled waste container.[12] Avoid generating dust.
-
Liquid Spill: Use an absorbent material to soak up the spill. Place the used absorbent material into a designated, labeled waste container.
-
-
Decontaminate the Area: Once the bulk of the spill has been removed, decontaminate the area with a suitable cleaning agent and water.
-
Dispose of Waste: Dispose of all contaminated materials, including PPE, as hazardous waste according to your institution's and local regulations.[12]
-
Wash Hands: Wash your hands thoroughly with soap and water after the cleanup is complete.
Disposal Plan
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Unused Reagent: Dispose of any unused reconstituted reagent.[5][9][11] Do not attempt to store it. Dispose of the original vial if it is empty or contains expired reagent according to your institution's chemical waste procedures.
-
Contaminated Materials: Any materials that have come into contact with this compound, such as gloves, pipette tips, and empty containers, should be considered contaminated.[3] These items should be placed in a designated hazardous waste container.
-
Waste Disposal: All waste should be disposed of through a licensed waste disposal contractor, following all applicable regional, national, and local laws and regulations.[12]
Workflow for Safe Handling and Disposal of this compound
Caption: Workflow for the safe handling of this compound.
References
- 1. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. benchchem.com [benchchem.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. assets.fishersci.com [assets.fishersci.com]
- 6. EZ-Link™ this compound, 100 mg - FAQs [thermofisher.com]
- 7. assets.fishersci.com [assets.fishersci.com]
- 8. store.sangon.com [store.sangon.com]
- 9. assets.fishersci.com [assets.fishersci.com]
- 10. store.sangon.com [store.sangon.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. apps.mnc.umn.edu [apps.mnc.umn.edu]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
